Product packaging for 2-(Difluoromethoxy)benzylamine(Cat. No.:CAS No. 243863-36-7)

2-(Difluoromethoxy)benzylamine

Cat. No.: B2406427
CAS No.: 243863-36-7
M. Wt: 173.163
InChI Key: GGXXUJUQXAOYPK-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzylamine>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2NO B2406427 2-(Difluoromethoxy)benzylamine CAS No. 243863-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXUJUQXAOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947255
Record name 1-[2-(Difluoromethoxy)phenyl]methanamine
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Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243863-36-7
Record name 1-[2-(Difluoromethoxy)phenyl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)benzylamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)benzylamine (CAS 243863-36-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)benzylamine is a fluorinated organic compound increasingly recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the difluoromethoxy group at the ortho position, impart desirable physicochemical properties to parent molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine-containing motifs is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications in modern pharmaceutical research.

Section 1: Molecular Overview and Physicochemical Properties

This compound, registered under CAS number 243863-36-7, is a primary amine characterized by a benzyl core structure.[2][3][4] The key feature is the difluoromethoxy (-OCHF₂) group attached to the second carbon of the benzene ring, ortho to the aminomethyl (-CH₂NH₂) substituent.

Molecular Structure:

  • IUPAC Name: [2-(difluoromethoxy)phenyl]methanamine[5][6]

  • Molecular Formula: C₈H₉F₂NO[2][3][4][5][6]

  • Molecular Weight: 173.16 g/mol [2][3][4][6]

The presence of the electronegative fluorine atoms in the difluoromethoxy group significantly influences the electronic properties of the benzene ring and the basicity of the benzylamine moiety. This substitution can enhance metabolic stability by blocking potential sites of oxidation and can alter the pKa of the amine, affecting its interaction with biological targets.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.

PropertyValueSource
CAS Number 243863-36-7[2][3][4][6][7]
Appearance Clear, colorless liquid[2][7]
Boiling Point (Predicted) 214.1 ± 35.0 °C[2][4]
Density (Predicted) 1.196 ± 0.06 g/cm³[2][4]
Refractive Index 1.491[2][4]
pKa (Predicted) 8.60 ± 0.10[2]
Storage Conditions 2-8°C, protect from light, air sensitive[2][4]

Section 2: Synthesis Protocol

The synthesis of this compound is not commonly detailed in primary literature but can be achieved through established synthetic organic chemistry transformations. A prevalent and logical pathway involves the reductive amination of the corresponding aldehyde, 2-(difluoromethoxy)benzaldehyde. This method is efficient and provides a direct route to the target primary amine.

Overall Reaction: 2-(difluoromethoxy)benzaldehyde → this compound

Detailed Step-by-Step Experimental Protocol: Reductive Amination

This protocol describes a representative lab-scale synthesis. Causality: The chosen method, reductive amination, is a robust and widely used transformation in organic synthesis for converting carbonyls to amines. It proceeds via an imine intermediate which is then reduced in situ to the desired amine, often with high yield and purity.

Materials and Reagents:

  • 2-(difluoromethoxy)benzaldehyde

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(difluoromethoxy)benzaldehyde (1 equivalent) in methanol.

  • Imine Formation: Add ammonium acetate (approximately 10 equivalents) to the solution. Rationale: Ammonium acetate serves as the ammonia source, which condenses with the aldehyde to form the intermediate imine. The large excess drives the equilibrium towards imine formation.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the aldehyde C=O bond, preventing side reactions. The reaction is typically stirred at room temperature for 12-24 hours.

  • Workup and Extraction:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Rationale: The bicarb wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude this compound can be purified by column chromatography on silica gel if necessary. Alternatively, it can be converted to its hydrochloride salt for easier handling and storage by dissolving the crude amine in a minimal amount of DCM or diethyl ether and adding a solution of HCl in diethyl ether, which typically causes the salt to precipitate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product SM1 2-(difluoromethoxy)benzaldehyde P1 Step 1: Dissolve in Methanol SM1->P1 SM2 Ammonium Acetate P2 Step 2: Imine Formation SM2->P2 SM3 Sodium Cyanoborohydride P3 Step 3: In Situ Reduction SM3->P3 P1->P2 P2->P3 P4 Step 4: Aqueous Workup & Extraction P3->P4 P5 Step 5: Purification P4->P5 FP This compound P5->FP

Caption: Reductive amination workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[2][3] Its structural motif is found in a range of compounds investigated for various therapeutic targets. The benzylamine functional group is a versatile handle for constructing amides, sulfonamides, and secondary or tertiary amines through reactions like acylation, sulfonylation, and further alkylation.

Role as a Pharmacophore Fragment:

The 2-(difluoromethoxy)phenyl group can be considered a valuable pharmacophore fragment. The difluoromethoxy group acts as a bioisostere for other functional groups like a methoxy or hydroxyl group, but with altered electronic and lipophilic properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism (O-dealkylation), which can increase the half-life of a drug candidate.

  • Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.

  • Conformational Control: The ortho-substitution pattern can introduce conformational constraints that may lock the molecule into a bioactive conformation, improving binding affinity to a biological target.

While specific drugs containing this exact fragment are not prominently in the market, its analogs and related structures are prevalent in patent literature for targets in oncology, neuroscience, and infectious diseases.[6] The compound serves as a critical starting point for generating libraries of diverse molecules for high-throughput screening.

Logical Relationship Diagram

LogicalRelationship cluster_core Core Building Block cluster_mods Chemical Modifications cluster_derivatives Resulting Derivatives cluster_apps Therapeutic Exploration Core This compound (CAS 243863-36-7) Mod1 Acylation Core->Mod1 Mod2 Sulfonylation Core->Mod2 Mod3 Reductive Amination (Further Alkylation) Core->Mod3 Der1 Amides Mod1->Der1 Der2 Sulfonamides Mod2->Der2 Der3 Secondary/Tertiary Amines Mod3->Der3 App1 Oncology Der1->App1 App2 Neuroscience Der1->App2 App3 Infectious Diseases Der1->App3 Der2->App1 Der2->App2 Der2->App3 Der3->App1 Der3->App2 Der3->App3

Caption: Role of this compound as a versatile synthetic intermediate.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound is classified as corrosive and an irritant.[2][6] It can cause severe skin burns and eye damage.[6][8][9] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe mist, vapors, or spray.[8] It is noted to be air sensitive, suggesting that it should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term stability and to prevent degradation.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Recommended storage is at 2-8°C, protected from light.[2][4]

Conclusion

This compound is a specialized yet highly valuable chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a reactive primary amine handle and a metabolically robust difluoromethoxy-substituted aromatic ring provides a powerful tool for medicinal chemists. The insights into its synthesis, properties, and applications provided in this guide underscore its potential for the development of next-generation therapeutics with improved pharmacological profiles.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physicochemical properties of 2-(Difluoromethoxy)benzylamine, a key building block in modern medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a compound's fundamental characteristics is paramount for its effective application. This document moves beyond a simple data sheet, offering insights into the causality behind these properties and providing robust, field-proven protocols for their validation. The integration of a difluoromethoxy group onto the benzylamine scaffold imparts unique electronic and conformational properties, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1][2][3]

Core Compound Identity and Structure

Accurate identification is the foundation of all subsequent research. This compound is a substituted aromatic amine with the following key identifiers:

  • IUPAC Name: [2-(difluoromethoxy)phenyl]methanamine[4]

  • CAS Number: 243863-36-7[4][5]

  • Molecular Formula: C₈H₉F₂NO[5][6]

  • Molecular Weight: 173.16 g/mol [4][6]

  • Chemical Structure:

    Caption: 2D Structure of this compound.

The presence of the difluoromethoxy (-OCHF₂) group is critical. Unlike the more common trifluoromethoxy group, the C-H bond in the difluoromethoxy moiety can act as a weak hydrogen bond donor, influencing conformational preferences and interactions with biological targets.[3] The benzylamine portion is a well-established pharmacophore found in numerous FDA-approved drugs, often interacting with key residues in enzyme active sites or receptors.[7][8]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound as a liquid. It is crucial to note that several of these values are predicted through computational models and should be experimentally verified for any cGMP application.

PropertyValueSource
Physical State Liquid[1][5]
Appearance Clear, colorless to yellow liquid[5][9][10]
Boiling Point 214.1 ± 35.0 °C (Predicted)[1][2]
Density 1.196 ± 0.06 g/cm³ (Predicted)[1][2]
Refractive Index 1.4885 - 1.4935 @ 20°C[9]
pKa 8.60 ± 0.10 (Predicted)[6]
XLogP3 1.8 (Predicted)[4]

Lipophilicity and Solubility: A Deeper Dive

Lipophilicity, often expressed as LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[11] For this compound, the predicted LogP of 1.8 suggests a moderate level of lipophilicity, indicating it is more soluble in organic solvents than in water.[4][12]

A positive LogP value signifies a higher concentration in the organic phase (typically n-octanol) compared to the aqueous phase in a partition test.[11] A value of 1.8 implies an approximate 63:1 ratio of the compound in the organic versus the aqueous phase. This property is consistent with safety data suggesting the compound is "not likely mobile in the environment due its low water solubility".[5] While soluble in common organic solvents like ethanol and methanol, its aqueous solubility is expected to be limited.[13]

Workflow for Experimental LogP Determination (Shake-Flask Method)

The Shake-Flask method, while time-consuming, remains the gold standard for its accuracy.[11] This protocol is a self-validating system, ensuring equilibrium is reached and measurements are accurate.

ShakeFlask_Workflow A Phase Preparation 1. Pre-saturate n-octanol with water. 2. Pre-saturate water (pH 7.4 buffer) with n-octanol. B Sample Preparation Dissolve a known mass of the compound in the aqueous phase. A->B Use pre-saturated solvents C Partitioning 1. Combine equal volumes of the sample solution and pre-saturated n-octanol. 2. Shake vigorously at a constant temp (e.g., 25°C) for >1 hr to reach equilibrium. B->C D Phase Separation Centrifuge the mixture to ensure complete separation of the two phases. C->D Ensure clear separation E Concentration Analysis Quantify the compound's concentration in BOTH the aqueous and organic phases using a validated HPLC-UV method. D->E F Calculation P = [Concentration]octanol / [Concentration]aqueous LogP = log10(P) E->F Use validated analytical method G Validation Repeat the experiment with different initial concentrations to confirm the partition coefficient is constant. F->G

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity Profile (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different physiological pHs, which directly impacts its solubility, permeability, and target binding. The predicted pKa of 8.60 for this compound corresponds to the protonation of the primary amine group (R-NH₂ + H⁺ ⇌ R-NH₃⁺).[6] This value indicates that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which typically enhances aqueous solubility but may reduce membrane permeability compared to the neutral form.

The electron-withdrawing nature of the ortho-difluoromethoxy group is expected to decrease the basicity of the benzylamine nitrogen (i.e., lower its pKa) compared to unsubstituted benzylamine (pKa ≈ 9.3). This is a key insight for medicinal chemists, as this electronic modulation can be used to fine-tune the compound's properties.

Workflow for Experimental pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of basic functional groups.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a dilute solution (~0.01 M) of the compound in water or a water/co-solvent mix (e.g., methanol). D Place the compound solution in a jacketed beaker at constant temperature (25°C). A->D B Calibrate a pH meter with standard buffers (pH 4, 7, 10). B->D C Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl). E Slowly add aliquots of the HCl titrant while recording the pH after each addition. C->E D->E F Continue titration well past the equivalence point. E->F G Plot pH vs. Volume of titrant added. F->G H Determine the half-equivalence point (volume at which 50% of the amine is protonated). G->H I The pKa is equal to the pH at the half-equivalence point. H->I Henderson-Hasselbalch

Caption: Workflow for determining the pKa of a basic compound via potentiometric titration.

Spectroscopic Characterization

Spectroscopic data provides an unequivocal fingerprint of the compound.

  • Infrared (IR) Spectroscopy: An FTIR spectrum of this compound is available, which is crucial for identifying its functional groups.[4] Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretches for the aromatic ring, and strong C-F and C-O stretching bands associated with the difluoromethoxy group.[4][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound were not found in the initial search, ¹H, ¹³C, and ¹⁹F NMR would be essential for full structural confirmation. The ¹⁹F NMR would be particularly informative, showing a characteristic doublet (split by the adjacent proton) for the -OCHF₂ group.

Safety, Handling, and Storage

Proper handling is critical due to the compound's hazardous nature.

  • Primary Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid inhalation of vapors. After handling, wash hands and any exposed skin thoroughly.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[1][2][6] It should be protected from light.[1][6]

Conclusion

This compound is more than a mere chemical intermediate; it is a carefully designed building block that leverages the unique properties of fluorine chemistry for advanced applications in drug discovery. Its moderate lipophilicity, coupled with the basicity of its amine group, provides a versatile scaffold for creating molecules with tailored ADME profiles. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently utilize this compound in their synthetic and developmental workflows, ensuring both scientific integrity and operational safety.

References

Biological significance of the difluoromethoxy group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][4] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Rise of a Privileged Functional Group

For decades, medicinal chemists have utilized fluorination to optimize drug candidates.[3][5] Simple substitutions of hydrogen with fluorine or the addition of a trifluoromethyl (-CF₃) group are well-established strategies for blocking metabolic hotspots and modulating electronic properties.[6] However, the quest for more nuanced control over a molecule's profile has led to the exploration of less common fluorinated motifs. The difluoromethoxy (-OCF₂H) group has proven to be a uniquely valuable moiety, often serving as a sophisticated bioisostere for hydroxyl, thiol, and methoxy groups.[1][2][7][8][9] It provides a distinct set of characteristics intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, allowing for precise adjustments to a lead compound's properties.[1]

Core Physicochemical Properties: A Comparative Analysis

The utility of the -OCF₂H group stems from a unique confluence of lipophilicity, electronic effects, and conformational behavior. Understanding these properties is critical to its strategic deployment in drug design.

Lipophilicity and Solubility

Lipophilicity, often measured as logP or the Hansch parameter (π), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] The -OCF₂H group moderately increases lipophilicity compared to a methoxy group, but to a lesser extent than the highly lipophilic trifluoromethoxy group.[2] This intermediate character allows for the enhancement of membrane permeability without the dramatic increase in lipophilicity that can sometimes lead to poor solubility or off-target effects.[2][6] Furthermore, the lipophilicity of the -OCF₂H group is considered "dynamic," as it can adapt its polarity based on the surrounding chemical environment through simple bond rotation.[4][11]

Electronic Effects and pKa Modulation

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[2] This inductive effect, driven by the two highly electronegative fluorine atoms, can significantly influence the acidity (pKa) of adjacent functional groups.[1][11] For example, attaching an -OCF₂H group to a phenol will lower the pKa of the phenolic proton, making it more acidic.[11] This modulation is a powerful tool for optimizing a drug's ionization state at physiological pH, which directly impacts solubility, receptor binding, and cell penetration.[1][11]

Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"

A defining and highly advantageous feature of the difluoromethoxy group is its ability to act as a hydrogen bond (H-bond) donor.[1][8] The electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in H-bond interactions with acceptors like oxygen or nitrogen atoms in a protein binding site.[8][12][13] This capacity is not present in methoxy or trifluoromethoxy groups.[1] This makes the -OCF₂H group a rare "lipophilic hydrogen bond donor," capable of mimicking the H-bond interactions of hydroxyl (-OH) or thiol (-SH) groups while simultaneously increasing lipophilicity and metabolic stability.[2][7][9][14] Studies have quantified its H-bond acidity (Abraham's A parameter) as being similar in strength to thiophenols and anilines, though weaker than alcohols.[7][14][15][16]

Conformational Effects

The conformation of a drug molecule is critical for its interaction with a biological target. The replacement of a methoxy group with a difluoromethoxy group can induce significant conformational changes. While an aryl methoxy group (-O-CH₃) strongly prefers a conformation coplanar with the aromatic ring, the analogous aryl difluoromethoxy group (-O-CF₂H) shows little to no orientational preference and can readily adopt a conformation orthogonal to the ring.[17][18][19] This conformational flexibility allows the molecule to adapt to the specific topology of a binding pocket, potentially leading to an increase in binding affinity and potency.[17][18][20]

Data Summary: Comparative Physicochemical Properties
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (π) ~ -0.02+0.2 to +0.6[4]~ +1.04[4]
Electronic Effect (Hammett σp) ~ -0.27~ +0.14[2]~ +0.35
H-Bonding Capability Acceptor OnlyDonor & Acceptor[1][2]Acceptor Only
Abraham's H-Bond Acidity (A) ~ 00.085 - 0.126[14][15]0
Preferred Aryl Conformation Coplanar[17][19]Flexible (No Preference)[17]Orthogonal[17][19]

Strategic Applications in Drug Design

The unique properties of the -OCF₂H group translate directly into powerful strategies for lead optimization.

Bioisosterism

The -OCF₂H group is an effective bioisostere for several common functionalities:

  • Hydroxyl (-OH) and Thiol (-SH) Groups: Its capacity as an H-bond donor allows it to replace these groups, often maintaining or enhancing binding affinity while dramatically improving metabolic stability and increasing membrane permeability.[1][7][8][9]

  • Methoxy (-OCH₃) Group: Replacing a methoxy group is a key strategy to block a common metabolic liability: O-demethylation.[1][2] This switch not only enhances the drug's half-life but also introduces a new H-bond donor capability that can be exploited for additional target interactions.[1]

Enhancing Metabolic Stability

A primary motivation for incorporating the -OCF₂H group is to improve a drug's pharmacokinetic profile.[2][11][21] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) enzymes responsible for much of Phase I metabolism.[2][6] By replacing a metabolically vulnerable methoxy group, which is prone to oxidative O-demethylation, the -OCF₂H group can significantly increase a drug's metabolic half-life, reduce clearance, and improve oral bioavailability.[1][2][22]

G cluster_0 Methoxy Metabolism cluster_1 Difluoromethoxy Stability Drug_OCH3 Drug-O-CH₃ (Metabolically Labile) CYP450 CYP450 Enzymes (O-demethylation) Drug_OCH3->CYP450 Metabolic Pathway Drug_OH Drug-OH (Metabolite) CYP450->Drug_OH Drug_OCF2H Drug-O-CF₂H (Metabolically Robust) Blocked Metabolism Blocked Drug_OCF2H->Blocked

Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.

Case Studies in Approved Drugs

The successful application of the -OCF₂H group is evident in several marketed pharmaceuticals.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on its benzimidazole ring is critical for its chemical stability in the prodrug form and its activation mechanism.[2] Pantoprazole is activated by acid in the parietal cells of the stomach, where it covalently binds to and inhibits the H⁺/K⁺-ATPase enzyme (the proton pump), reducing acid secretion.

G Pantoprazole Pantoprazole (Prodrug) -OCF₂H group provides stability Parietal_Cell Acidic Canaliculi of Parietal Cell Pantoprazole->Parietal_Cell Accumulation Activated_Form Activated Sulfenamide Parietal_Cell->Activated_Form Acid-catalyzed Activation Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Activated_Form->Proton_Pump Covalent Bonding Inhibition Inhibition of Gastric Acid Secretion Proton_Pump->Inhibition

Caption: Mechanism of action for Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its high potency and metabolic stability, ensuring sustained therapeutic levels of the drug.[2] By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic AMP (cAMP), which activates Protein Kinase A (PKA) and ultimately leads to a reduction in inflammatory responses.

G Start Start: Phenol Substrate Deprotonation 1. Deprotonation (e.g., with KOH) Start->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Reaction 2. Reaction with :CF₂ source Phenoxide->Reaction Reagent Difluorocarbene Source (e.g., (EtO)₂P(O)CF₂Br) Reagent->Reaction Product Aryl Difluoromethyl Ether Product Reaction->Product Purification 3. Workup & Purification Product->Purification Final Final Product Purification->Final G Prep 1. Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes - NADPH (Cofactor) - Buffer (pH 7.4) Incubate 2. Incubate at 37°C Prep->Incubate Timepoints 3. Aliquot & Quench (e.g., with Acetonitrile) at multiple time points (0, 5, 15, 30, 60 min) Incubate->Timepoints Analyze 4. Analyze Samples via LC-MS/MS Timepoints->Analyze Calculate 5. Quantify remaining parent compound Analyze->Calculate Result 6. Calculate: Half-life (t½) Intrinsic Clearance (CLint) Calculate->Result

References

Whitepaper: The Therapeutic Potential of Fluorinated Benzylamines: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties that can dramatically enhance therapeutic efficacy.[1][2] This technical guide provides an in-depth exploration of fluorinated benzylamines, a chemical class of significant interest due to its versatile therapeutic potential. We will dissect the causal relationship between fluorination and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple review to provide a practical framework for harnessing the power of fluorinated benzylamines, covering their application in oncology, neurodegenerative disorders, and infectious diseases, complete with detailed experimental protocols and mechanistic diagrams.

The Fluorine Advantage: Modulating Benzylamine Scaffolds for Therapeutic Gain

The introduction of fluorine into a benzylamine scaffold is not a trivial substitution; it is a strategic decision that fundamentally alters the molecule's properties. Approximately 20-25% of all commercialized pharmaceuticals contain fluorine, a testament to its utility.[3][4] The high electronegativity and small van der Waals radius of the fluorine atom are key to these modifications.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the pharmacokinetic profile of a drug can be significantly improved.[1][5]

  • Modulation of Basicity (pKa): The amine group in benzylamines is basic and typically protonated at physiological pH. The strong electron-withdrawing nature of fluorine can lower the pKa of the amine. This is a critical consideration in drug design, as it influences solubility, membrane permeability, and interaction with the target protein.[6] A lower pKa can reduce unwanted interactions with off-target ion channels and improve oral bioavailability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and hydrophobic interactions. This can lead to a substantial increase in binding affinity and potency.[1][2]

  • Improved Bioavailability & Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the challenging blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system (CNS).[7][8][9]

Therapeutic Applications in Oncology

Fluorinated benzylamines and their derivatives have demonstrated significant potential as anticancer agents.[10][11] Their mechanism of action often involves the induction of programmed cell death (apoptosis) in malignant cells, a highly desirable trait for a chemotherapeutic agent.

Mechanism of Action: Induction of Apoptosis via Mitochondrial Dysfunction

A primary anticancer mechanism for this class of compounds is the induction of the intrinsic apoptosis pathway. Studies on fluorinated isatins and Schiff bases, which incorporate the fluorinated benzylamine moiety, show that these molecules can disrupt the normal functioning of mitochondria.[12][13] This leads to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the overproduction of reactive oxygen species (ROS).[13] The resulting oxidative stress and caspase activation culminate in the systematic dismantling of the cancer cell.[12]

apoptosis_pathway FB Fluorinated Benzylamine Mito Mitochondria FB->Mito disrupts ROS ROS Production ↑ Mito->ROS MMP Mitochondrial Membrane Potential Dissipation Mito->MMP Apoptosis Apoptosis ROS->Apoptosis CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by fluorinated benzylamines.

Structure-Activity Relationship (SAR) & In Vitro Efficacy

The cytotoxic potency of these compounds is highly dependent on the number and position of fluorine atoms. Generally, the introduction of fluorine-containing substituents amplifies cytotoxic properties.[10] For example, studies on fluorinated aminophenylhydrazines have shown potent activity against non-small cell lung cancer (NSCLC) A549 cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[12]

Compound ClassCancer Cell LineKey Structural FeatureIC50 / CC50 (µM)Reference
Fluorinated Lepidiline AnalogueHeLa (Cervical Cancer)4,5-Diphenyl, Fluorinated Benzyl0.019[10]
Fluorinated Schiff BaseA549 (Lung Cancer)5 Fluorine Atoms on Benzyl Ring0.64[12]
Fluorinated IsatinHuTu-80 (Duodenal Cancer)ortho-Fluoro Benzyl Group~20-30[13]
Fluorinated IsatinMCF-7 (Breast Cancer)ortho-Fluoro Benzyl Group~20-30[13]

Table 1: Representative cytotoxic activities of fluorinated benzylamine derivatives.

Therapeutic Applications in Neurodegenerative Disorders

The development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's is hampered by the difficulty of crossing the blood-brain barrier (BBB).[7][14] As mentioned, fluorination can enhance lipophilicity and facilitate BBB permeability, making fluorinated benzylamines attractive candidates for CNS targets.[8]

Mechanism of Action: Enzyme Inhibition and Anti-Aggregation
  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the brain that metabolizes dopamine. Inhibiting MAO-B can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. A series of fluorine-substituted benzylamines has been synthesized and tested as substrates and inactivators of MAO-B, providing a clear SAR framework for designing potent inhibitors.[15]

  • Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides is a pathological hallmark of Alzheimer's disease.[9][16] Fluorinated compounds, including those with benzylamine-like structures, are being investigated for their ability to interfere with this process.[7][16] Fluorinated benzenesulfonamides, for example, have been shown to slow Aβ aggregation more than three-fold, demonstrating the potential of fluorinated aromatics in this therapeutic area.[16][17]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesis Chemical Synthesis (e.g., Reductive Amination) Purify Purification (Chromatography) Synthesis->Purify Confirm Structural Confirmation (NMR, MS) Purify->Confirm Cytotox Cytotoxicity Assay (e.g., MTT) Confirm->Cytotox Target Target-Based Assay (e.g., Enzyme Inhibition) Confirm->Target Mech Mechanism of Action (e.g., Apoptosis Assay) Cytotox->Mech

Caption: General experimental workflow for drug discovery.

Therapeutic Applications in Infectious Diseases

Fluorine is a key component in many approved antimicrobial drugs, including the highly successful fluoroquinolone antibiotics.[1] The principles of using fluorine to enhance potency and pharmacokinetics apply equally to the development of fluorinated benzylamines as anti-infective agents.

Mechanism of Action: Targeting Microbial Pathways

The efficacy of fluorinated benzylamines against pathogens stems from their ability to inhibit essential microbial processes.

  • Antifungal Activity: Benzylamine-type antimycotics are a known class of drugs.[18] Fluorination can enhance their activity against various yeasts and molds.

  • Antibacterial Activity: Fluorinated imines and hydrazones, derived from fluorinated benzylamines, have shown significant potency against both Gram-positive and Gram-negative bacteria.[19] The mechanism often involves the inhibition of crucial bacterial enzymes like DNA gyrase.[1]

  • Antiviral Activity: Fluorinated heterocycles have demonstrated potent antiviral activity, particularly against HIV-1.[3] The lipophilic nature of the fluorinated benzyl group can permit strong binding to hydrophobic pockets in viral enzymes, such as HIV integrase.[20]

Key Experimental Methodologies

The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental protocols. The following are self-validating, standard methodologies for the synthesis and evaluation of fluorinated benzylamines.

Protocol: Synthesis of N-(4-Fluorobenzyl)propan-2-amine via Reductive Amination

This protocol describes a common and reliable method for synthesizing a representative fluorinated benzylamine. The causality is clear: the aldehyde and amine first form a Schiff base (imine) intermediate, which is then reduced in situ by a mild and selective reducing agent.

Materials:

  • 4-Fluorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzaldehyde (1.0 eq) and anhydrous DCM.

  • Imine Formation: Add isopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Causality Note: STAB is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde, preventing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product via flash column chromatography on silica gel to yield the pure N-(4-fluorobenzyl)propan-2-amine. Confirm identity and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[12]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Fluorinated benzylamine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzylamine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

Fluorinated benzylamines represent a versatile and potent scaffold for the development of novel therapeutics. The strategic incorporation of fluorine provides a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced metabolic stability, target affinity, and bioavailability. The demonstrated efficacy in oncology, neurodegenerative disorders, and infectious diseases underscores the broad applicability of this chemical class. Future research should focus on exploring novel fluorination patterns, developing more selective synthetic methodologies, and employing advanced computational models to predict the impact of fluorination on drug-target interactions, thereby accelerating the journey from a promising molecule to a life-saving medicine.

References

A Technical Guide to Elucidating the Mechanism of Action for Novel 2-(Difluoromethoxy)benzylamine-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action (MoA) for a novel class of compounds derived from 2-(difluoromethoxy)benzylamine. The difluoromethoxy group is an intriguing bioisostere for methoxy or hydroxyl moieties, offering potential improvements in metabolic stability, lipophilicity, and target interaction. Understanding the precise molecular target and the subsequent cellular pathways modulated by these compounds is paramount for their advancement as potential therapeutic agents.[1][2]

This document eschews a rigid template, instead presenting a logical, multi-phase workflow grounded in established scientific principles. It is designed to be a self-validating system, where each experimental stage builds upon the last to construct a robust and verifiable MoA model.

Phase 1: Foundational Analysis & Target Hypothesis Generation

The initial phase focuses on generating a broad understanding of the compound's biological effects and formulating initial hypotheses about its molecular target. This is a critical exploratory stage that informs the more focused investigations to follow.

Phenotypic Screening

Before seeking a specific target, it is essential to understand what the compound does at a cellular or organismal level. Phenotypic screening involves testing the compound across a diverse range of biological assays to identify its functional signature.[3] For a novel compound series, which we will hypothetically call "DFMBA-X," this could involve:

  • Broad Anti-Proliferative Screening: Utilizing panels of cancer cell lines (e.g., the NCI-60 panel) to identify patterns of activity.[1] Distinct patterns of sensitivity and resistance across cell lines can provide early clues about the MoA.

  • High-Content Imaging: Assessing morphological changes in cells (e.g., cytoskeletal arrangement, nuclear morphology, organelle health) upon treatment with DFMBA-X.

  • Functional Assays: Depending on the therapeutic goal, this may include assays for anti-inflammatory, anti-microbial, or neuroprotective effects.[4][5]

The goal is to answer the high-level question: "What is the most prominent and consistent biological effect of DFMBA-X?"

Computational Approaches

In silico methods leverage the chemical structure of DFMBA-X to predict potential protein targets based on similarity to known ligands or docking simulations against structural databases.[6][7] While not definitive, these predictions are invaluable for prioritizing experimental efforts.

  • Chemical Similarity Searching: Using databases like PubChem or ChEMBL to find known compounds with similar structures and documented biological targets.

  • Reverse Docking: Screening the DFMBA-X structure against a library of 3D protein structures to identify potential binding partners with favorable interaction energies.

These computational leads must be treated as hypotheses that require rigorous experimental validation.

Phase 2: Direct Target Identification and Validation

This phase employs direct biochemical and cellular methods to identify the specific molecular binding partner(s) of DFMBA-X and confirm this interaction is responsible for the observed phenotype.

Affinity-Based Target Identification

The cornerstone of direct target identification is using the compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[3][8]

  • Probe Synthesis: Synthesize an analog of the lead DFMBA-X compound that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity. A non-functional analog should also be synthesized as a negative control.

  • Lysate Preparation: Culture a responsive cell line (identified in Phase 1) and prepare a native protein lysate.

  • Affinity Capture:

    • Incubate the cell lysate with the biotinylated DFMBA-X probe to allow for target binding.

    • As a control, incubate a separate lysate sample with an excess of the original, non-biotinylated DFMBA-X compound before adding the probe. This "competition" sample will help distinguish specific binders from non-specific ones.

    • Use streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control and negative controls. These are your high-confidence target candidates.

Orthogonal Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct drug-target engagement in a cellular context. It operates on the principle that a protein becomes more thermally stable when bound to its ligand.[7]

  • Cell Treatment: Treat intact cells from a responsive cell line with either the DFMBA-X compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Analyze the soluble fraction from each temperature point using Western blotting or other protein quantification methods (like quantitative mass spectrometry) for the candidate target protein identified via AP-MS.

  • Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature. A successful drug-target interaction will result in a rightward shift of the melting curve for the DFMBA-X-treated sample, indicating increased thermal stability.

Genetic Target Validation

The final step in validation is to determine if modulating the identified target protein mimics the effect of the compound. This directly links the target to the phenotype. The most common method is RNA interference.[9]

  • siRNA Transfection: Transfect a responsive cell line with small interfering RNAs (siRNAs) specifically designed to silence the gene encoding the candidate target protein. Use a non-targeting control siRNA in parallel.

  • Target Knockdown Confirmation: After 48-72 hours, collect a subset of the cells and confirm successful knockdown of the target protein via Western blot or qPCR.

  • Phenotypic Assay: Subject the remaining siRNA-treated cells to the same primary phenotypic assay used in Phase 1 (e.g., a cell proliferation assay).

  • Analysis: If the phenotype observed in the cells with the knocked-down target (e.g., reduced proliferation) is consistent with the phenotype caused by DFMBA-X treatment, this provides strong evidence that the compound exerts its effect through this target.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the target identification and validation process.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target ID & Validation cluster_2 Outcome pheno Phenotypic Screening (e.g., Cell Viability) apms Affinity Purification- Mass Spectrometry (AP-MS) pheno->apms Identifies Responsive Cells comp Computational Modeling (e.g., Reverse Docking) comp->apms Suggests Potential Targets cetsa Cellular Thermal Shift Assay (CETSA) apms->cetsa Identifies Candidate Target sirna siRNA Knockdown & Phenotypic Assay cetsa->sirna Confirms Direct Binding in Cells target Validated Molecular Target sirna->target Links Target to Phenotype

Caption: Overall workflow for target identification and validation.

G cluster_0 Experimental Arms start High-Confidence Target Identified from AP-MS arm1 Arm 1: Treat Cells with DFMBA-X start->arm1 arm2 Arm 2: Treat Cells with Vehicle (DMSO) start->arm2 heat Heat Aliquots Across a Temperature Gradient arm1->heat arm2->heat quantify Quantify Soluble Target Protein (e.g., Western Blot) heat->quantify result Compare Thermal Melt Curves quantify->result confirm Target Engagement Confirmed result->confirm Curve Shifts Right reject No Evidence of Engagement result->reject No Shift G compound DFMBA-X target MAP2K4 (Validated Target) compound->target Inhibition downstream1 MKK7 target->downstream1 Phosphorylates (Inhibited) downstream2 JNK downstream1->downstream2 Phosphorylates downstream3 c-Jun downstream2->downstream3 Phosphorylates effect Apoptosis / Cell Cycle Arrest downstream3->effect Transcriptionally Regulates

References

The Ascendancy of 2-(Difluoromethoxy)benzylamine: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, serving as a powerful tool for refining physicochemical and pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique ability to modulate key drug-like properties. This guide provides an in-depth examination of 2-(Difluoromethoxy)benzylamine, a versatile building block that leverages the distinct characteristics of the -OCF₂H group. We will explore its fundamental physicochemical properties, its role as a bioisostere, detail robust synthetic and derivatization protocols, and analyze case studies where its incorporation has been pivotal in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this valuable synthetic intermediate.

The Difluoromethoxy Group: A Profile of Strategic Advantage

The utility of this compound stems directly from the nuanced properties of the difluoromethoxy substituent. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group offers a unique combination of electronic and steric effects that medicinal chemists can exploit to overcome common drug development hurdles.[1]

Modulation of Core Physicochemical Properties

The introduction of a difluoromethoxy group profoundly impacts a molecule's lipophilicity, electronic character, and metabolic stability—critical parameters for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

  • Lipophilicity (logP): The -OCF₂H group moderately increases lipophilicity, offering a fine-tuning mechanism that sits between the more hydrophilic methoxy group and the highly lipophilic trifluoromethoxy group.[1][2] This modulation is crucial for enhancing membrane permeability and bioavailability without drastically increasing non-specific binding.[3][4]

  • Acidity and Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of proximal functional groups, such as the amine in this compound.[1] This modulation can be strategically used to optimize the ionization state of a drug at physiological pH, which is paramount for solubility, target engagement, and cell penetration.[2]

  • Metabolic Stability: A key driver for using the -OCF₂H group is the exceptional strength of the carbon-fluorine bond.[4] When used as a bioisostere for a methoxy group, it effectively blocks metabolic O-demethylation, a common pathway for drug degradation, thereby extending the compound's half-life.[1][5]

  • Hydrogen Bond Donor Capability: A distinguishing feature of the -OCF₂H group is the acidic nature of its proton, allowing it to act as a weak hydrogen bond donor.[3] This capability, absent in methoxy and trifluoromethoxy groups, can introduce new, favorable interactions with biological targets, potentially enhancing binding affinity and specificity.[1]

Table 1: Comparative Analysis of Physicochemical Properties
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch π Constant -0.02+0.45+1.04
Hydrogen Bond Capability H-bond acceptorH-bond acceptor & weak donorH-bond acceptor
Metabolic Stability Prone to O-demethylationHigh (Resistant to oxidation)Very High

Data synthesized from multiple sources in medicinal chemistry literature.

Bioisosterism: The Power of Strategic Replacement

Bioisosteres are functional groups that possess similar steric and electronic characteristics, allowing them to be interchanged without significantly disrupting the desired biological activity. This strategy is a cornerstone of lead optimization, enabling the fine-tuning of ADME properties while preserving potency.[6] The difluoromethoxy group is an excellent bioisostere for hydroxyl, thiol, and, most notably, methoxy groups.[1][2][3]

The this compound scaffold allows chemists to readily substitute traditional, metabolically liable benzylamine cores (e.g., 2-methoxybenzylamine) to enhance stability and introduce novel hydrogen bonding interactions.[5]

G cluster_0 Metabolically Labile Precursor cluster_1 Metabolically Robust Analog a Core Scaffold - CH₂NH₂ b - OCH₃ a->b 2-position d - OCF₂H b->d Bioisosteric Replacement (Enhances Stability, Adds H-bond Donor) c Core Scaffold - CH₂NH₂ c->d 2-position

Bioisosteric replacement of a methoxy with a difluoromethoxy group.

Synthetic Methodologies and Derivatization Strategies

The utility of this compound as a building block is contingent on its accessibility and the versatility of its primary amine "handle" for subsequent chemical modifications.

General Synthesis of this compound

The synthesis typically begins with a commercially available ortho-substituted phenol, such as 2-hydroxybenzonitrile. The pivotal step is the difluoromethylation of the hydroxyl group.

Protocol: Synthesis via Difluoromethylation of 2-Hydroxybenzonitrile

  • Dissolution: Dissolve 2-hydroxybenzonitrile (1.0 eq.) and a suitable base such as potassium hydroxide (KOH, 3.0 eq.) in a mixture of acetonitrile and water.

  • Difluoromethylation: Add diethyl (bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br, 1.5 eq.) dropwise to the stirring solution at room temperature. The reaction progress is monitored by TLC or LC-MS. Causality: This phosphonate reagent is a common and effective source for the difluoromethyl group in this type of nucleophilic substitution.

  • Workup: Upon completion, quench the reaction with water and extract the product, 2-(difluoromethoxy)benzonitrile, with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude nitrile by column chromatography on silica gel.

  • Reduction: Dissolve the purified 2-(difluoromethoxy)benzonitrile in a suitable solvent like tetrahydrofuran (THF). Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) carefully at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Final Workup & Isolation: Carefully quench the reaction with water and aqueous NaOH. Filter the resulting solids and extract the filtrate. The organic layer is dried and concentrated to yield this compound, which can be further purified if necessary.

Derivatization via the Amine Handle

The primary amine of this compound is a versatile functional group for building molecular complexity and generating compound libraries for high-throughput screening.

G cluster_0 Library Generation Workflows start This compound reductive Reductive Amination (R-CHO, NaBH(OAc)₃) start->reductive acylation N-Acylation (R-COCl or R-COOH, coupling agent) start->acylation buchwald Buchwald-Hartwig Amination (Aryl-X, Pd catalyst) start->buchwald end Diverse Compound Library (Amides, Secondary/Tertiary Amines) reductive->end acylation->end buchwald->end

Key derivatization workflows starting from the building block.

Protocol: Library Synthesis via Reductive Amination

This protocol describes a parallel synthesis approach for generating a library of secondary amines.

  • Array Preparation: In an array of reaction vials, dispense a solution of this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Aldehyde/Ketone Addition: To each vial, add a unique aldehyde or ketone (1.1 eq.) from a pre-selected library of reagents.

  • Reducing Agent Addition: Add a solution of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to each vial. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde/ketone.

  • Reaction: Seal the vials and agitate at room temperature for 12-24 hours. Monitor a representative reaction for completion.

  • Quench and Workup: Quench the reactions by adding aqueous sodium bicarbonate solution. Extract the products into an organic solvent (e.g., dichloromethane) using a liquid handling system.

  • Purification and Analysis: The crude products are typically purified by preparatory HPLC or silica gel chromatography. The final compounds are analyzed for purity and identity by LC-MS and NMR.

Case Study: Targeting the PD-1/PD-L1 Immune Checkpoint

The development of small-molecule inhibitors for the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction is a major goal in immuno-oncology. Several novel benzylamine derivatives have been designed and synthesized as potent PD-1/PD-L1 inhibitors.[7][8]

In one such series, a 2-arylmethoxy-4-(biphenyl-methoxy) benzylamine scaffold was explored.[7] While not containing the specific this compound, related fluorinated analogs demonstrated the importance of fluorine substitutions in achieving high potency. The principles are directly applicable. Incorporating the 2-(difluoromethoxy) group in such scaffolds would be a logical next step to enhance metabolic stability and potentially introduce beneficial hydrogen bonding with the PD-L1 protein target, aiming to improve pharmacokinetic profiles and overall efficacy.

G cluster_0 Tumor Cell cluster_1 T-Cell pdl1 PD-L1 inactivation T-Cell Inactivation (Immune Evasion) pdl1->inactivation Signal pd1 PD-1 pd1->pdl1 Binding inhibitor Inhibitor containing 2-(OCF₂H)benzylamine moiety inhibitor->pdl1 Blocks Interaction

Inhibition of the PD-1/PD-L1 interaction by a small molecule.

Conclusion and Future Perspectives

This compound is more than just another building block; it is a strategic tool that empowers medicinal chemists to address fundamental challenges in drug design. Its unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond donating capability provides a powerful lever for optimizing lead compounds into viable drug candidates.[1] The commercial availability of this and other related fluorinated intermediates continues to grow, facilitating their integration into drug discovery pipelines.[9][10][11] As our understanding of structure-activity and structure-property relationships deepens, the rational application of specialized building blocks like this compound will be increasingly critical in the successful development of next-generation therapeutics.

References

Preliminary In-Vitro Screening of 2-(Difluoromethoxy)benzylamine Analogs: A Strategic Approach to Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-(difluoromethoxy)benzylamine scaffold represents a compelling starting point for novel therapeutic agent discovery. The difluoromethoxy group, serving as a bioisostere for more metabolically labile moieties, offers the potential for improved pharmacokinetic properties. Benzylamine derivatives are known to interact with a variety of biological targets, notably enzymes involved in neurotransmitter metabolism. This guide provides a comprehensive, technically-grounded framework for the preliminary in-vitro screening of analog libraries based on this core structure. We will move beyond a simple checklist of assays, instead detailing a logical, tiered screening cascade designed to efficiently identify compounds with desirable biological activity while simultaneously de-risking for common liabilities such as cytotoxicity and cardiotoxicity. Each stage is presented with a clear scientific rationale, detailed experimental protocols, and guidance on data interpretation, empowering research teams to make informed decisions in the critical early stages of drug discovery.

Introduction: The Rationale and the Strategy

The journey from a chemical concept to a viable drug candidate is fraught with challenges, with a high rate of attrition. A significant portion of these failures can be attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity.[1][2] Therefore, a robust early-stage screening strategy is not a luxury but a necessity to mitigate risk and focus resources on the most promising chemical matter.[3][4]

The this compound core is of particular interest. The benzylamine substructure is a well-known pharmacophore present in inhibitors of monoamine oxidase (MAO), an enzyme critical to the metabolism of neurotransmitters.[5][6] Dysregulation of MAO activity is implicated in neurological disorders such as depression and Parkinson's disease.[6] The introduction of the difluoromethoxy group is a strategic design choice; it can enhance metabolic stability and modulate lipophilicity and pKa compared to a simple methoxy or hydroxyl group, potentially leading to a more favorable drug-like profile.

This guide outlines a three-tiered screening cascade. This strategic funneling approach ensures that resources are used efficiently. Broad, cost-effective assays are used first to eliminate fundamentally flawed compounds, followed by more complex and specific assays for the remaining, more promising analogs.

G cluster_0 Screening Cascade Compound_Library Analog Library (this compound Analogs) Tier1 Tier 1: Foundational ADME-Tox - Cytotoxicity Screening Compound_Library->Tier1 Tier2 Tier 2: Primary Target Engagement - MAO-A & MAO-B Inhibition Tier1->Tier2 Low Cytotoxicity Eliminated1 Eliminated Tier1->Eliminated1 High Cytotoxicity Tier3 Tier 3: Early Safety De-risking - hERG Channel Inhibition Tier2->Tier3 Potent & Selective MAO Inhibition Eliminated2 Eliminated Tier2->Eliminated2 Inactive or Non-selective Hit_Candidates Hit Candidates for Lead Optimization Tier3->Hit_Candidates Acceptable hERG Profile Deprioritized Deprioritized/ Redesign Tier3->Deprioritized High hERG Liability

Caption: The tiered in-vitro screening cascade for this compound analogs.

Tier 1: Foundational Cytotoxicity Screening

Scientific Rationale: The primary goal of this tier is to identify and eliminate compounds that exhibit broad, non-specific cytotoxicity at concentrations relevant for potential therapeutic activity.[7] A compound that kills cells indiscriminately is not a viable drug candidate. By performing this screen early, we avoid wasting resources on compounds that will inevitably fail. We advocate for a dual-assay approach to provide a more robust assessment of cellular health, measuring both metabolic activity and membrane integrity.

Assay 1: MTT (Metabolic Activity) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan is proportional to the number of metabolically active cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 100 µM to 0.1 µM). Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Assay 2: LDH (Membrane Integrity) Assay

This assay complements the MTT by measuring a different marker of cell death: the loss of plasma membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[9]

Experimental Protocol: LDH Release Assay

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) from a commercial kit (e.g., CyQUANT™ Cytotoxicity Assay) to each well.[9]

  • Incubation & Stop: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Determine the percentage of LDH release compared to a maximum LDH release control (cells lysed with detergent). Calculate the EC₅₀ value.

Tier 1 Data Summary and Decision Gate

The results should be summarized in a table for clear comparison.

Compound IDStructureMTT IC₅₀ (µM)LDH EC₅₀ (µM)Notes
Analog-001R₁=H> 100> 100Pass
Analog-002R₁=Cl5.28.1Fail
Analog-003R₁=Me85.7> 100Pass

Decision: Compounds with an IC₅₀ or EC₅₀ < 10 µM (or less than 10-fold the target potency) are generally flagged as cytotoxic and deprioritized. Analogs with acceptable cytotoxicity profiles proceed to Tier 2.

Tier 2: Primary Target Engagement - MAO Inhibition

Scientific Rationale: The benzylamine core is a structural alert for potential interaction with monoamine oxidases (MAOs). MAOs are critical enzymes in the central nervous system that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[6] There are two main isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[5] Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[6] Therefore, it is essential to determine not only the potency of the analogs against MAO but also their selectivity for each isoform.

MAO_Pathway cluster_1 MAO Catalytic Action Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MAO MAO-A or MAO-B Monoamine->MAO Substrate Aldehyde Aldehyde Metabolite MAO->Aldehyde Oxidative Deamination H2O2 H₂O₂ MAO->H2O2 Inhibitor This compound Analog (Inhibitor) Inhibitor->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase (MAO) catalytic activity.

Assay: Fluorometric MAO-A and MAO-B Inhibition

This high-throughput assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. The reduction in fluorescence in the presence of a test compound indicates inhibition. Commercial kits often use p-tyramine as a substrate for both isoforms and provide selective inhibitors (clorgyline for MAO-A, pargyline for MAO-B) to differentiate the activity.[10]

Experimental Protocol: MAO Inhibition Assay

  • Enzyme & Compound Prep: Use recombinant human MAO-A and MAO-B enzymes. Prepare serial dilutions of test compounds (e.g., from 10 µM to 0.1 nM) in assay buffer.

  • Pre-incubation: In a black 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound dilutions. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Include a vehicle control (no inhibitor) and positive controls (clorgyline for MAO-A, selegiline or pargyline for MAO-B).[5]

  • Reaction Initiation: Add the working reagent containing the substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a dye reagent (e.g., Amplex Red).[10] This system detects the H₂O₂ produced by the MAO reaction.

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).[10]

  • Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ values for both MAO-A and MAO-B. Calculate the selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B).

Tier 2 Data Summary and Decision Gate
Compound IDMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (A/B)Notes
Analog-00115002560MAO-B Selective
Analog-0034552000.008MAO-A Selective
Analog-0048509750.87Non-selective
Analog-005>10,000>10,000-Inactive

Decision: The desired profile depends on the therapeutic goal. For a Parkinson's disease program, compounds like Analog-001 with high potency and selectivity for MAO-B would be prioritized. For a depression program, a compound like Analog-003 would be of interest. Inactive or non-selective compounds are deprioritized.

Tier 3: Early Safety De-risking - hERG Inhibition

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical off-target effect that can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[11][12] Due to this severe liability, assessing hERG inhibition early in discovery is a regulatory expectation and a crucial step to de-risk a chemical series.[13]

Assay: Automated Patch Clamp Electrophysiology

Automated patch-clamp systems, such as the QPatch or SyncroPatch, are the industry standard for medium-to-high throughput hERG screening.[11] These instruments provide high-quality electrophysiological data on the effect of compounds on hERG channel currents in a stable cell line (e.g., HEK293 cells expressing the hERG channel).

Experimental Protocol: Automated hERG Assay (Overview)

  • Cell Preparation: Use a stably transfected HEK293 cell line expressing the hERG channel.

  • Compound Application: Test compounds are typically screened at multiple concentrations (e.g., 0.1, 1, and 10 µM) applied sequentially to the same cell.[11]

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current. The stability of the current is monitored before and after compound addition.[14]

  • Data Acquisition: The instrument records the ion channel currents. The peak tail current is measured to quantify the hERG channel activity.

  • Analysis: The percentage of current inhibition is calculated at each concentration relative to the baseline (vehicle) current. An IC₅₀ value is determined from the concentration-response curve.

Tier 3 Data Summary and Decision Gate
Compound IDMAO-B IC₅₀ (nM)hERG IC₅₀ (µM)Safety Margin (hERG/MAO-B)Notes
Analog-0012515600xAcceptable Margin
Analog-006150.213xHigh Risk

Decision: A key metric is the therapeutic or safety margin, calculated as the ratio of the hERG IC₅₀ to the on-target potency (e.g., MAO-B IC₅₀). A margin of >100-fold is often considered desirable, though this is project-dependent. Compounds with a small safety margin (like Analog-006) represent a significant cardiotoxicity risk and should be deprioritized or serve as the basis for structure-activity relationship (SAR) studies to mitigate hERG activity.

Conclusion: Synthesizing Data for Informed Advancement

This tiered screening cascade provides a robust and efficient framework for the preliminary in-vitro evaluation of this compound analogs. By systematically assessing cytotoxicity, on-target activity, and a critical safety liability, this approach enables research teams to:

  • Fail Fast: Quickly eliminate compounds with undesirable properties.

  • Establish SAR: Understand how structural modifications impact potency, selectivity, and safety.

  • Prioritize with Confidence: Select the most promising candidates for further, more intensive studies, such as full ADME profiling and subsequent in-vivo efficacy models.

The integration of these datasets allows for a holistic evaluation of each analog, ensuring that the compounds advanced into lead optimization have the highest probability of success in becoming safe and effective medicines.

References

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)benzylamine: Predicted pKa and Boiling Point

In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of rational drug design. Properties such as the acid dissociation constant (pKa) and boiling point (BP) govern a compound's behavior in both physiological and manufacturing contexts. The pKa is a determinant of a molecule's ionization state at a given pH, which profoundly influences its solubility, membrane permeability, target binding, and overall pharmacokinetic profile.[1] The boiling point, a measure of intermolecular forces, provides critical insight into a compound's volatility, thermal stability, and purification requirements during synthesis and formulation.

This guide offers a detailed examination of this compound, a substituted aromatic amine of interest in medicinal chemistry. We will explore the theoretical underpinnings and computational methodologies used to predict its pKa and boiling point. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only predicted values but also the scientific rationale behind these predictions and the experimental frameworks for their validation.

Part 1: Prediction of the Acid Dissociation Constant (pKa)

The pKa of an amine is the pH at which the protonated (e.g., -NH3+) and neutral (-NH2) forms are present in equal concentrations. For a primary amine like this compound, we are concerned with the pKa of its conjugate acid. This value is dictated by the stability of the protonated form, which is directly influenced by the molecule's electronic and structural features.

Theoretical Considerations: Structural Influences on Basicity

The basicity of the amino group in this compound is a modulation of the fundamental basicity of the parent compound, benzylamine. The experimental pKa of benzylamine is approximately 9.34.[2] The introduction of the 2-(difluoromethoxy) substituent is expected to significantly alter this value due to several key factors:

  • Inductive Effect: Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I).[3] The difluoromethoxy group (-OCHF2) powerfully pulls electron density away from the aromatic ring and, subsequently, from the benzylic carbon and the attached amino group. This destabilizes the positive charge on the protonated ammonium cation, making the amine less basic and thus lowering its pKa.[4][5] The effect of fluorine substitution on amine basicity is well-documented, with each fluorine atom in proximity to an amine center contributing to a decrease in pKa.[4]

  • Positional Isomerism: The ortho position of the substituent relative to the benzylamine moiety is critical. This proximity can lead to through-space electronic effects or potential intramolecular hydrogen bonding interactions that might further modulate the basicity, although the inductive effect is generally considered dominant in this context.

dot

Caption: Factors influencing the pKa of this compound.

Computational Prediction of pKa

In silico pKa prediction has become an indispensable tool in early-stage drug discovery, enabling the rapid screening of virtual compounds.[6][7] These predictions are typically generated using software that employs algorithms trained on large datasets of experimentally determined pKa values.

Methodology: Leading platforms like ACD/Labs Percepta and ChemAxon's pKa Calculator utilize sophisticated models.[8][9]

  • ACD/Labs: Employs Hammett-type equations that use electronic substituent constants (σ) to quantify the effect of structural fragments on the ionization of a functional group.[7] Their internal database contains over 42,000 pKa values used to refine these equations.[8]

  • ChemAxon: Bases its predictions on the calculation of partial charge distribution within the molecule, as ionization significantly alters the electronic landscape.[10]

These empirical models are fast and generally provide accuracies within 0.5 to 1.0 log units for compounds within their applicability domain.[11][12]

Predicted pKa Values:

CompoundPredicted pKaPrediction Source/Method
This compound8.60 ± 0.10ChemicalBook (Algorithmic)[13]
Benzylamine (Reference)9.34Experimental[2]

The predicted pKa of 8.60 is consistent with the expected decrease in basicity from the parent benzylamine (pKa 9.34) due to the strong electron-withdrawing nature of the difluoromethoxy group.

Experimental Protocol for pKa Determination (Potentiometric Titration)

To ensure trustworthiness, computational predictions must be anchored by robust experimental validation. Potentiometric titration is a gold-standard method for determining pKa values.

Objective: To experimentally determine the pKa of this compound hydrochloride in aqueous solution.

Materials:

  • This compound HCl

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Deionized, CO2-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL, Class A)

Procedure:

  • Preparation: Accurately weigh approximately 0.5 mmol of this compound HCl and dissolve it in 50 mL of CO2-free deionized water in a thermostatted beaker (25 °C).

  • Initial pH: Place the calibrated pH electrode and a magnetic stir bar into the solution. Begin stirring and record the initial pH.

  • Back-Titration (Optional but Recommended): If starting from the hydrochloride salt, one can first add a known excess of standardized HCl to ensure the amine is fully protonated, then titrate with NaOH. For this protocol, we will assume direct titration of the salt.

  • Titration: Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) from the burette.

  • Data Recording: After each addition, allow the pH reading to stabilize and record the total volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (indicated by a sharp inflection in the pH).

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point (the point where half of the amine has been neutralized). More accurately, the first derivative of the plot (ΔpH/ΔV) can be used to precisely locate the equivalence point, and the pKa can then be calculated.

Part 2: Prediction of the Boiling Point (BP)

The boiling point of a compound is the temperature at which its vapor pressure equals the pressure surrounding the liquid. It is a direct reflection of the strength of intermolecular forces that must be overcome for the substance to enter the gas phase.

Theoretical Considerations: Intermolecular Forces

For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The primary amine (-NH2) group is capable of both donating and accepting hydrogen bonds, which are the strongest type of intermolecular force for this molecule.

  • Dipole-Dipole Interactions: The polar C-N, C-O, and C-F bonds, particularly the highly polar difluoromethoxy group, create a significant molecular dipole, leading to strong dipole-dipole attractions.

  • Van der Waals Forces (London Dispersion): These forces are present in all molecules and increase with molecular size and surface area.

Compared to benzylamine (BP ≈ 185 °C), this compound has a higher molecular weight (173.16 g/mol vs. 107.15 g/mol ) and increased polarity due to the -OCHF2 group.[14][15] Both factors are expected to increase the strength of intermolecular forces, resulting in a higher boiling point.

Computational Prediction of Boiling Point

The prediction of boiling points often relies on Quantitative Structure-Property Relationship (QSPR) models.[16][17] These are statistical models that correlate a physical property (like boiling point) with calculated molecular descriptors.

Methodology: QSPR models are built by developing a mathematical equation that links the boiling point to various structural and electronic descriptors of a large set of known compounds.[18][19] These descriptors can include:

  • Topological descriptors: Related to molecular size and branching.

  • Electronic descriptors: Related to partial charges and dipole moments.

  • Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Once a robust model is established, it can be used to predict the boiling point of new molecules.[20]

dot

QSPR_Workflow cluster_input Input Data cluster_computation Computational Modeling cluster_output Prediction & Validation mol_structure Molecular Structure (SMILES/MOL) calc_descriptors Calculate Molecular Descriptors (Topological, Electronic, etc.) mol_structure->calc_descriptors qspr_model Apply Pre-trained QSPR Model calc_descriptors->qspr_model pred_bp Predicted Boiling Point qspr_model->pred_bp exp_validation Experimental Validation (e.g., Distillation) pred_bp->exp_validation compare

Caption: A generalized workflow for QSPR-based boiling point prediction.

Predicted Boiling Point Values:

CompoundPredicted Boiling Point (°C)Prediction Source/Method
This compound214.1 ± 35.0ChemicalBook (QSPR)[13][21][22]
Benzylamine (Reference)184-185Experimental[23][24]

The predicted boiling point of ~214 °C represents a significant increase over benzylamine, which aligns with the theoretical considerations of increased molecular weight and polarity.

Experimental Protocol for Boiling Point Determination

The most direct method for determining the boiling point of a liquid is distillation.

Objective: To experimentally determine the boiling point of this compound at atmospheric pressure.

Materials:

  • Sample of this compound (≥97% purity)

  • Distillation apparatus (round-bottom flask, distillation head with thermometer port, condenser, receiving flask)

  • Calibrated thermometer (-10 to 360 °C)

  • Heating mantle

  • Boiling chips

  • Barometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Place a small sample (5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating: Gently and uniformly heat the flask using the heating mantle.

  • Observation: Observe the liquid as it begins to boil and a ring of refluxing condensate rises up the flask.

  • Boiling Point Reading: The boiling point is the temperature at which the vapor temperature remains constant while liquid is actively distilling into the receiving flask. Record this stable temperature.

  • Pressure Correction: Record the atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, a pressure correction (e.g., using a nomograph) may be applied to normalize the boiling point to standard pressure.

  • Caution: Given the predicted high boiling point, ensure all glassware is free of defects. If the compound shows signs of decomposition at atmospheric pressure, determination under reduced pressure (vacuum distillation) is required.

Conclusion

The integration of computational prediction and experimental validation provides a powerful paradigm for characterizing novel chemical entities. For this compound, established in silico models predict a pKa of approximately 8.60 and a boiling point of around 214 °C . These values are scientifically sound, reflecting the strong electron-withdrawing and polar nature of the difluoromethoxy substituent. The provided protocols for potentiometric titration and distillation offer clear, self-validating pathways for confirming these crucial physicochemical parameters, enabling researchers to proceed with confidence in the subsequent stages of drug discovery and development.

References

Methodological & Application

Synthesis of 2,4-Difluorobenzylamine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluorobenzylamine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. The presence of the difluoro-substituted phenyl ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This application note provides a comprehensive and detailed protocol for the synthesis of 2,4-difluorobenzylamine from the readily available starting material, m-difluorobenzene.

This guide is designed for researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis. The primary route detailed herein involves a three-step sequence: Vilsmeier-Haack formylation, oximation, and subsequent catalytic hydrogenation. An alternative, direct reductive amination protocol is also presented.

Overall Synthetic Pathway

The synthesis proceeds through the formation of 2,4-difluorobenzaldehyde, followed by its conversion to an oxime, and finally, reduction to the target amine.

Synthetic_Pathway m-Difluorobenzene m-Difluorobenzene 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde m-Difluorobenzene->2,4-Difluorobenzaldehyde Step 1: Vilsmeier-Haack Formylation 2,4-Difluorobenzaldehyde Oxime 2,4-Difluorobenzaldehyde Oxime 2,4-Difluorobenzaldehyde->2,4-Difluorobenzaldehyde Oxime Step 2: Oximation 2,4-Difluorobenzylamine 2,4-Difluorobenzylamine 2,4-Difluorobenzaldehyde Oxime->2,4-Difluorobenzylamine Step 3: Catalytic Hydrogenation

Caption: Overall three-step synthesis of 2,4-difluorobenzylamine from m-difluorobenzene.

Part 1: Synthesis of 2,4-Difluorobenzaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2] In this step, m-difluorobenzene is formylated to produce 2,4-difluorobenzaldehyde. The fluorine atoms are electron-withdrawing by induction but are also ortho, para-directing due to resonance, leading to formylation at the 2 and 4 positions.

Mechanism Insight

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[3] This electrophilic species is then attacked by the electron-rich m-difluorobenzene ring, followed by hydrolysis to yield the aldehyde.[2]

Experimental Protocol

Vilsmeier_Haack_Workflow start Start reagent_prep Reagent Preparation Cool DMF to 0°C. Slowly add POCl₃. start->reagent_prep vilsmeier_formation Vilsmeier Reagent Formation Stir at 0°C for 30 min. reagent_prep->vilsmeier_formation substrate_addition Substrate Addition Add m-difluorobenzene dropwise. vilsmeier_formation->substrate_addition reaction Reaction Heat to 60-70°C for 4-6 hours. substrate_addition->reaction workup Work-up Cool to RT. Pour onto ice. Neutralize with NaOH solution. reaction->workup extraction Extraction Extract with dichloromethane (DCM). workup->extraction purification Purification Wash with brine. Dry over Na₂SO₄. Evaporate solvent. extraction->purification product 2,4-Difluorobenzaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack formylation of m-difluorobenzene.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
m-Difluorobenzene114.0911.4 g (9.5 mL)0.1
N,N-Dimethylformamide (DMF)73.0921.9 g (23.2 mL)0.3
Phosphorus oxychloride (POCl₃)153.3330.7 g (18.6 mL)0.2
Dichloromethane (DCM)-200 mL-
Sodium hydroxide (NaOH)40.00As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-
Crushed ice-~200 g-
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Add m-difluorobenzene dropwise to the reaction mixture over 20 minutes.

  • After the addition, remove the ice bath and slowly heat the reaction mixture to 60-70°C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (~200 g) with stirring.

  • Neutralize the acidic solution by slowly adding a cold 20% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,4-difluorobenzaldehyde. The product can be further purified by vacuum distillation.

Expected Yield: 70-80% Physical Properties of 2,4-Difluorobenzaldehyde: Colorless to light yellow liquid, bp 65-66 °C/17 mmHg.

Part 2: Synthesis of 2,4-Difluorobenzaldehyde Oxime

Oximation is a straightforward and high-yielding reaction where an aldehyde or ketone reacts with hydroxylamine to form an oxime.[4] This step converts the aldehyde functional group into an oxime, which is a suitable precursor for reduction to the primary amine.

Experimental Protocol

Oximation_Workflow start Start dissolve_reagents Dissolve Reagents Dissolve hydroxylamine HCl and sodium acetate in water. Dissolve aldehyde in ethanol. start->dissolve_reagents reaction_mixture Combine Solutions Add aldehyde solution to the aqueous solution. dissolve_reagents->reaction_mixture reaction Reaction Stir at room temperature for 1-2 hours. reaction_mixture->reaction precipitation Precipitation Add cold water to precipitate the product. reaction->precipitation isolation Isolation Filter the solid product. Wash with cold water. precipitation->isolation drying Drying Dry the product in a desiccator. isolation->drying product 2,4-Difluorobenzaldehyde Oxime drying->product

Caption: Workflow for the oximation of 2,4-difluorobenzaldehyde.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2,4-Difluorobenzaldehyde142.1014.2 g0.1
Hydroxylamine hydrochloride69.498.3 g0.12
Sodium acetate trihydrate136.0816.3 g0.12
Ethanol-50 mL-
Water-50 mL-
Step-by-Step Procedure
  • Solution Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in water.

  • In a separate beaker, dissolve 2,4-difluorobenzaldehyde in ethanol.

  • Reaction: Add the ethanolic solution of the aldehyde to the aqueous solution of hydroxylamine hydrochloride and sodium acetate with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate indicates product formation.

  • Isolation: After the reaction is complete, add 100 mL of cold water to the mixture to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product in a desiccator over anhydrous calcium chloride to obtain 2,4-difluorobenzaldehyde oxime as a white solid.

Expected Yield: >90%

Part 3: Reduction of 2,4-Difluorobenzaldehyde Oxime to 2,4-Difluorobenzylamine

The final step is the reduction of the oxime to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, often employing palladium on carbon (Pd/C) as the catalyst.[5]

Mechanism Insight

The oxime is reduced over the palladium catalyst in the presence of hydrogen gas. The C=N double bond and the N-O bond are sequentially hydrogenated to yield the primary amine.

Experimental Protocol

Hydrogenation_Workflow start Start setup Reaction Setup Charge autoclave with oxime, solvent, and catalyst. start->setup hydrogenation Hydrogenation Pressurize with H₂ (3-4 bar). Stir at room temperature for 6-8 hours. setup->hydrogenation workup Work-up Vent H₂. Filter catalyst through Celite®. hydrogenation->workup purification Purification Evaporate solvent. Purify by distillation or crystallization. workup->purification product 2,4-Difluorobenzylamine purification->product

Caption: Workflow for the catalytic hydrogenation of 2,4-difluorobenzaldehyde oxime.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2,4-Difluorobenzaldehyde Oxime157.1215.7 g0.1
10% Palladium on Carbon (Pd/C)-0.5 g-
Ethanol or Methanol-150 mL-
Hydrogen gas (H₂)2.02As needed-
Celite®-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), add 2,4-difluorobenzaldehyde oxime and the solvent (ethanol or methanol).

  • Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 3-4 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude 2,4-difluorobenzylamine can be purified by vacuum distillation to yield a colorless liquid.

Expected Yield: 80-90%

Alternative Protocol: Direct Reductive Amination

As an alternative to the oximation and reduction sequence, 2,4-difluorobenzaldehyde can be directly converted to 2,4-difluorobenzylamine via reductive amination.[6] This one-pot procedure involves the formation of an imine in situ, which is then reduced.

Experimental Protocol
Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2,4-Difluorobenzaldehyde142.1014.2 g0.1
Ammonium acetate77.0838.5 g0.5
Sodium cyanoborohydride (NaBH₃CN)62.846.3 g0.1
Methanol-200 mL-
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde and a large excess of ammonium acetate in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride in portions over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

  • Stir for 1 hour, then make the solution basic (pH ~10) by the addition of 2M NaOH.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Expected Yield: 60-70%

Safety Precautions

  • m-Difluorobenzene: Flammable liquid and vapor. Harmful if inhaled. Causes serious eye irritation.[7][8]

  • Phosphorus oxychloride (POCl₃): Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.

  • 2,4-Difluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]

  • Hydroxylamine hydrochloride: May be corrosive to metals. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer.[12][13][14][15]

  • Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric, especially when dry and in the presence of solvents. Handle under an inert atmosphere.[16][17][18][19]

  • Sodium cyanoborohydride (NaBH₃CN): Toxic if swallowed, in contact with skin, or if inhaled. Releases toxic gas in contact with acid.

  • 2,4-Difluorobenzylamine: Causes severe skin burns and eye damage. May be corrosive to metals.[20][21][22][23]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

The Strategic Integration of 2-(Difluoromethoxy)benzylamine in the Synthesis of Advanced Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethoxy Moiety in Neuropharmacology

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for the development of novel therapeutics with enhanced pharmacological profiles. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent, offering a unique balance of lipophilicity, metabolic stability, and hydrogen bond-donating capability.[1] When appended to a benzylamine scaffold, as in 2-(difluoromethoxy)benzylamine, it creates a versatile building block for the synthesis of a new generation of neuropharmacological agents.

The difluoromethoxy group serves as a bioisostere for more common functionalities like the methoxy or hydroxyl group, but with distinct advantages. It enhances metabolic stability by being resistant to enzymatic degradation, which can prolong the half-life and improve the bioavailability of a drug candidate.[2] Furthermore, the moderate lipophilicity imparted by the -OCHF₂ group can facilitate passage across the blood-brain barrier, a critical attribute for agents targeting the central nervous system (CNS).[2]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of neuropharmacological agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss the neuropharmacological significance of the resulting molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a key starting material is paramount for successful synthesis and downstream applications.

PropertyValueSource
Molecular Formula C₈H₉F₂NOPubChem CID: 1514062[3]
Molecular Weight 173.16 g/mol PubChem CID: 1514062[3]
Appearance Colorless to light yellow liquidCommercially available data
Boiling Point Approx. 220-230 °CEstimated
IUPAC Name [2-(difluoromethoxy)phenyl]methanaminePubChem CID: 1514062[3]

Synthetic Strategies and Key Reactions

This compound is a primary amine, making it an ideal nucleophile for a variety of bond-forming reactions. Its primary applications in the synthesis of neuropharmacological agents revolve around two key transformations:

  • Amide Bond Formation: The reaction of the primary amine with an activated carboxylic acid (e.g., an acid chloride or an activated ester) or a carboxylic acid in the presence of a coupling agent is a robust method for generating benzamide derivatives. Many neuropharmacological agents, including anticonvulsants and neuroprotective compounds, feature a benzamide core.

  • Reductive Amination: The reaction of this compound with an aldehyde or ketone in the presence of a reducing agent forms a new carbon-nitrogen bond, leading to the synthesis of secondary or tertiary amines. This is a highly efficient and widely used method in medicinal chemistry.[2]

The following diagram illustrates the central role of this compound in these key synthetic transformations.

G cluster_0 Key Synthetic Transformations cluster_1 Resulting Scaffolds main This compound amide Amide Bond Formation main->amide + R-CO-X (Acid Chloride/Activated Ester) or R-COOH + Coupling Agent reductive Reductive Amination main->reductive + R'-CHO/R'-CO-R'' + Reducing Agent benzamide N-(2-(Difluoromethoxy)benzyl)amides amide->benzamide sec_amine Secondary/Tertiary Amines reductive->sec_amine

[this compound] + [2-Phenylacetyl chloride] -> [N-(2-(Difluoromethoxy)benzyl)-2-phenylacetamide] + HCl

Caption: Workflow for the synthesis of a neuroprotective benzamide derivative.

Application Protocol 2: Reductive Amination for the Synthesis of a Secondary Amine

Reductive amination is a powerful tool for the synthesis of substituted amines. [2]This protocol outlines a general procedure for the reaction of this compound with an aldehyde to form a secondary amine, a scaffold present in various neuropharmacological agents.

Objective: To synthesize N-((2-(difluoromethoxy)phenyl)methyl)propan-1-amine via reductive amination.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Propanal (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and propanal (1.2 eq) in anhydrous dichloromethane. Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with saturated NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Neuropharmacological Significance and Targets

The incorporation of the this compound moiety into small molecules can endow them with a range of neuropharmacological activities.

  • Anticonvulsant Activity: Many benzylamine derivatives exhibit anticonvulsant properties. [4]The mechanism of action can be multifaceted, including the modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition. The physicochemical properties of the difluoromethoxy group can enhance the interaction of these molecules with their targets.

  • Neuroprotective Effects: Benzamide derivatives have been investigated for their neuroprotective effects in models of ischemic stroke and neurodegenerative diseases. [5]These effects may be mediated through the inhibition of enzymes like MAO-B, which reduces oxidative stress, or by blocking excitotoxicity pathways involving glutamate.

  • Monoamine Oxidase (MAO) Inhibition: Safinamide, a fluorinated benzylamine derivative, is a selective and reversible MAO-B inhibitor. [6]MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel neuropharmacological agents. Its unique physicochemical properties, conferred by the difluoromethoxy group, can lead to compounds with improved metabolic stability, enhanced blood-brain barrier permeability, and potent biological activity. The synthetic protocols outlined in this guide provide a practical framework for the incorporation of this important scaffold into a diverse range of neuroactive molecules. As the quest for more effective treatments for neurological disorders continues, the strategic use of building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of CNS therapeutics.

References

Application Note: High-Throughput In Vivo Metabolite Identification of Benzylamine Derivatives Using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Understanding their metabolic fate within a living system (in vivo) is a critical step in the drug development pipeline.[1][2] This process, governed by the body's enzymatic machinery, can significantly alter a drug's efficacy, duration of action, and potential for toxicity. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for these investigations, offering unparalleled sensitivity and selectivity for the detection and structural elucidation of metabolites in complex biological matrices.[3][4]

This application note provides a comprehensive guide to developing and implementing robust LC-MS methods for the identification of benzylamine derivative metabolites in vivo. We will delve into the rationale behind key experimental decisions, from sample preparation to data analysis, providing field-proven protocols and insights to ensure the generation of high-quality, reliable data.

Understanding Benzylamine Metabolism: A Predictive Framework

The metabolic transformation of benzylamine derivatives is largely predictable, primarily involving Phase I and Phase II reactions. A foundational understanding of these pathways is crucial for anticipating the structures of potential metabolites, which in turn guides the development of the analytical method.

Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For benzylamine derivatives, common Phase I transformations include:

  • N-dealkylation: Cleavage of the bond between the nitrogen and the benzyl group or other alkyl substituents.[5]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.[6][7]

  • Oxidative Deamination: Removal of the amine group, often leading to the formation of a benzaldehyde intermediate, which can be further oxidized to benzoic acid.[8][9]

  • N-oxidation: Oxidation of the nitrogen atom.[5]

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent drug or its Phase I metabolite, further increasing water solubility and facilitating excretion. Common conjugations include:

  • Glucuronidation: Addition of glucuronic acid, often to hydroxyl groups introduced during Phase I.[6]

  • Sulfation: Addition of a sulfate group.

  • Glycine Conjugation: Conjugation with the amino acid glycine, particularly with benzoic acid metabolites to form hippuric acid.[8][9]

The following diagram illustrates the common metabolic pathways for a generic benzylamine derivative.

Benzylamine_Metabolism cluster_PhaseI Phase I Reactions cluster_PhaseII Phase II Reactions Parent Benzylamine Derivative Excretion Excretion Parent->Excretion Unchanged Hydroxylated Aromatic Hydroxylation Parent->Hydroxylated CYP450, etc. N_Dealkylated N-Dealkylation Parent->N_Dealkylated CYP450, etc. Oxidized Oxidative Deamination Parent->Oxidized CYP450, etc. PhaseI Phase I Metabolites PhaseII Phase II Metabolites Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Sulfate Sulfate Conjugate Hydroxylated->Sulfate Glycine Glycine Conjugate Oxidized->Glycine Glucuronide->Excretion Sulfate->Excretion Glycine->Excretion

Caption: Common metabolic pathways of benzylamine derivatives.

Experimental Design and Sample Preparation: The Foundation of Reliable Data

The quality of your data is intrinsically linked to the quality of your sample preparation. The primary goals are to efficiently extract the analytes of interest (parent drug and metabolites) while minimizing matrix effects—interferences from endogenous components of the biological sample that can suppress or enhance the analyte signal.[10][11]

Biological Matrix Selection
  • Urine: Often the preferred matrix for metabolite profiling as it typically contains higher concentrations of metabolites and is a less complex matrix than plasma.[6][7] Conjugated metabolites, such as glucuronides, are frequently excreted in urine.[6]

  • Plasma/Serum: Essential for understanding the systemic exposure to the parent drug and its metabolites. However, the high protein content necessitates a protein precipitation step.[12]

  • Feces and Bile: Important for identifying metabolites that are eliminated through biliary excretion.

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix and the physicochemical properties of the analytes.[13]

Sample Preparation TechniquePrincipleBest ForAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Plasma, SerumFast, simple, and inexpensive.[11]Less effective at removing other matrix components like phospholipids; results in sample dilution.[12]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Plasma, UrineCan provide a cleaner extract than PPT and allows for sample concentration.More labor-intensive and requires optimization of solvent systems.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and then selectively eluted.Plasma, UrineProvides the cleanest extracts, high analyte concentration, and can be automated.[14][15]More expensive and requires method development to optimize the sorbent, wash, and elution steps.[12]

Protocol 1: Protein Precipitation of Plasma Samples

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction of Urine Samples

This protocol is a general guideline and should be optimized for the specific benzylamine derivative.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute 500 µL of urine with 500 µL of 2% formic acid in water. Add the internal standard.

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of water.[15]

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[15]

  • Dry the cartridge under vacuum for 5-10 minutes.[15]

  • Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

LC-MS Instrumentation and Method Development

The LC-MS system is the analytical engine of metabolite identification. High-resolution mass spectrometry (HRMS), particularly with instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, is highly recommended as it provides accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites.[3][16][17]

Liquid Chromatography

The goal of the chromatographic separation is to resolve the parent drug from its metabolites and from endogenous matrix components.

  • Column: Reversed-phase columns (e.g., C18) are the workhorse for this application.[18]

  • Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency in positive ion mode.

  • Gradient Elution: A gradient elution, starting with a low percentage of organic solvent and gradually increasing, is necessary to elute compounds with a wide range of polarities.

Table 2: Typical LC Gradient Conditions

Time (min)% Mobile Phase B (Acetonitrile/Methanol)
0.05
1.05
15.095
18.095
18.15
25.05
Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally the most effective method for ionizing benzylamine derivatives due to the presence of the basic nitrogen atom.

  • Data Acquisition: A data-dependent acquisition (DDA) strategy is highly effective for metabolite identification.[4][19] In this mode, the mass spectrometer performs a full scan to detect all ions present. When an ion's intensity exceeds a predefined threshold, the instrument automatically switches to acquire a tandem mass spectrometry (MS/MS) spectrum for that ion. This provides fragmentation data that is vital for structural elucidation.

Table 3: Key Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode ESI PositiveThe basic amine group is readily protonated.
Scan Type Full Scan MS and Data-Dependent MS/MSFull scan detects all potential metabolites; MS/MS provides structural information.[4]
Mass Range 100 - 1000 m/zCovers the expected mass range of the parent drug and its metabolites.
Collision Energy Stepped or RampedAllows for the generation of a wide range of fragment ions in the MS/MS spectra.

Data Processing and Metabolite Identification Workflow

The data generated from an LC-MS experiment is complex. A systematic approach is required to sift through the data and confidently identify metabolites.[20]

The following diagram outlines a typical workflow for metabolite identification.

MetID_Workflow DataAcquisition LC-HRMS Data Acquisition (Full Scan & DDA MS/MS) PeakDetection Peak Detection & Alignment DataAcquisition->PeakDetection ControlComparison Comparison with Control Samples (Blank Matrix) PeakDetection->ControlComparison PutativeMetabolites Generation of Putative Metabolite List ControlComparison->PutativeMetabolites MassDefectFilter Mass Defect Filtering PutativeMetabolites->MassDefectFilter DataMining Data Mining (Neutral Loss/Product Ion Scans) PutativeMetabolites->DataMining MSMS_Interpretation MS/MS Spectral Interpretation MassDefectFilter->MSMS_Interpretation DataMining->MSMS_Interpretation StructureElucidation Structure Elucidation MSMS_Interpretation->StructureElucidation

Caption: Workflow for LC-MS based metabolite identification.

  • Peak Detection and Alignment: Specialized software is used to detect all chromatographic peaks and align them across different samples.

  • Comparison with Control Samples: A crucial step is to compare the data from dosed samples with control (blank) samples. Peaks that are present only in the dosed samples are potential metabolites.

  • Data Mining Strategies: Several computational tools can be employed to find potential metabolites.[21]

    • Predicted Metabolite List: Based on the known metabolic pathways, a list of potential metabolites and their exact masses can be generated and searched for in the data.

    • Mass Defect Filtering: This technique leverages the fact that metabolites of a drug will have a similar mass defect to the parent compound.

    • Neutral Loss and Product Ion Scanning: Searching the MS/MS data for common neutral losses (e.g., loss of glucuronic acid) or product ions that are characteristic of the parent drug's core structure can quickly identify related metabolites.[4]

  • MS/MS Spectral Interpretation: This is the most critical step for structure elucidation. The fragmentation pattern of a metabolite is compared to that of the parent drug. Shifts in the masses of fragment ions can indicate the site of metabolic modification.[22] For example, a 16 Da increase in the mass of a fragment ion suggests that hydroxylation has occurred on that part of the molecule.

Conclusion

The identification of in vivo metabolites is a non-negotiable aspect of modern drug development, with regulatory bodies like the FDA providing guidance on these studies.[2][23] The LC-MS-based strategies outlined in this application note provide a robust framework for researchers to confidently identify and characterize the metabolites of benzylamine derivatives. By combining a predictive understanding of metabolic pathways with systematic sample preparation, optimized LC-MS methods, and intelligent data mining strategies, scientists can gain critical insights into the metabolic fate of their drug candidates, ultimately facilitating the development of safer and more effective medicines.

References

Application Note: A Practical Guide to Monitoring Reactions of 2-(Difluoromethoxy)benzylamine using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive and detailed protocol for monitoring the progress of chemical reactions involving 2-(difluoromethoxy)benzylamine using thin-layer chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step methodology, from the preparation of the TLC plate to the visualization and interpretation of the results. The causality behind experimental choices is explained to ensure scientific integrity and empower the user to adapt the protocol to their specific needs.

Introduction: The Importance of Reaction Monitoring

In the realm of organic synthesis, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective analytical technique for this purpose.[1] It allows for the qualitative assessment of the presence of starting materials, the formation of products, and the potential emergence of byproducts.[2]

This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of pharmacologically active compounds.[3][4] Its primary amine functionality makes it a versatile reactant in a variety of transformations, such as amide bond formation, reductive amination, and N-alkylation.[5][6] The polarity of the molecule will significantly change during these reactions, making TLC an ideal tool for tracking the conversion of the starting material into the desired product. This protocol will provide a robust framework for developing a reliable TLC method for reactions involving this amine.

The Principle of Thin-Layer Chromatography

TLC operates on the principle of adsorption chromatography.[7] A sample mixture is spotted onto a stationary phase, which is a thin layer of an adsorbent material (commonly silica gel or alumina) coated on a solid support like a glass or aluminum plate.[1] The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase. By capillary action, the mobile phase moves up the plate, carrying the components of the sample with it at different rates.[7]

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.[8] Compounds with a higher affinity for the polar stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, compounds that are more soluble in the mobile phase and have a lower affinity for the stationary phase will travel further, yielding a higher Rf value.[9]

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Materials and Equipment

Materials
  • TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)

  • This compound (Starting Material - SM)

  • Reaction mixture aliquots

  • Appropriate solvents for the mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Developing chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • Pencil for marking the baseline and solvent front

  • Forceps

Visualization Reagents
  • UV lamp (254 nm): For visualizing UV-active compounds. The aromatic ring in this compound and many of its derivatives allows for visualization under UV light.[12]

  • Ninhydrin stain: A highly specific stain for primary and secondary amines, which produces a characteristic purple or pink spot.[12][13]

    • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[13]

  • Potassium permanganate (KMnO₄) stain: A general-purpose oxidizing stain that reacts with many functional groups, including amines and alcohols, to produce yellow spots on a purple background.[12]

    • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water containing 1.25 mL of 10% NaOH.[14]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a comprehensive guide. The following workflow diagram illustrates the key stages of the TLC process.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop TLC Plate A->E B Prepare TLC Plate D Spot TLC Plate B->D C Prepare Samples C->D D->E F Dry the Plate E->F G Visualize under UV F->G H Stain the Plate G->H I Calculate Rf Values H->I J Interpret Results I->J

Caption: A streamlined workflow for monitoring reaction progress using TLC.

Preparation of the TLC Chamber and Mobile Phase
  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more uniform development of the TLC plate.[2]

  • Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

Preparation of the TLC Plate
  • Using a pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is the baseline where the samples will be spotted.[2]

  • On the baseline, make small tick marks with the pencil to indicate where you will spot each sample. It is good practice to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[15]

Sample Preparation and Spotting
  • Prepare dilute solutions of your starting material and the reaction mixture. A few milligrams of the compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) is usually sufficient.[2]

  • Using a capillary tube, carefully spot a small amount of each sample onto the corresponding tick mark on the baseline. The spots should be as small and concentrated as possible to achieve good separation.[9]

  • For the co-spot lane, spot the starting material first, allow it to dry, and then spot the reaction mixture directly on top of it.

  • Ensure the solvent from the spots has completely evaporated before placing the plate in the developing chamber.

Development of the TLC Plate
  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.[16]

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Do not disturb the chamber during development.

  • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps.

  • Immediately mark the position of the solvent front with a pencil.[9]

  • Allow the plate to air dry completely in a fume hood.

Visualization
  • UV Light: Place the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.

  • Staining:

    • Ninhydrin: Dip the plate into the ninhydrin solution using forceps, or spray the solution evenly onto the plate. Gently heat the plate with a heat gun until colored spots appear. Primary amines typically give a purple spot.

    • Potassium Permanganate: Dip the plate into the KMnO₄ solution. Oxidizable compounds will appear as yellow-brown spots on a purple background. This stain is often immediate and may not require heating.[12]

Results and Interpretation

To illustrate the interpretation of TLC results, let's consider a hypothetical acylation of this compound to form the corresponding acetamide.

Reaction: this compound + Acetylating Agent → N-(2-(difluoromethoxy)benzyl)acetamide

The product, an amide, is generally less polar than the starting primary amine. Therefore, the product is expected to have a higher Rf value than the starting material.

LaneDescriptionExpected Observation
SM This compoundA single spot with a lower Rf value. This spot should be UV active and stain positive with ninhydrin (purple) and KMnO₄ (yellow).
Co Co-spot of SM and Reaction MixtureTwo distinct spots if the reaction has proceeded. The lower spot will align with the SM, and the upper spot will align with the product in the reaction mixture lane.
Rxn Reaction MixtureA spot corresponding to the product (higher Rf) and potentially a spot for the unreacted starting material (lower Rf). The intensity of the SM spot should decrease over time.
Calculating Rf Values

Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula mentioned earlier.[17]

Example Calculation:

  • Distance traveled by solvent front = 5.0 cm

  • Distance traveled by starting material = 1.5 cm

  • Distance traveled by product = 3.0 cm

Rf (SM) = 1.5 cm / 5.0 cm = 0.30 Rf (Product) = 3.0 cm / 5.0 cm = 0.60

Mobile Phase Selection and Optimization

The choice of the mobile phase is crucial for achieving good separation. The polarity of the solvent system should be adjusted so that the Rf values of the compounds of interest are between 0.2 and 0.8.[2]

  • For amines: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.[18]

  • To increase Rf values (move spots further up): Increase the proportion of the more polar solvent.[19]

  • To decrease Rf values (move spots further down): Increase the proportion of the less polar solvent.[19]

A common starting solvent system for benzylamines is a mixture of hexanes and ethyl acetate. For more polar products, a small amount of methanol can be added to the mobile phase. For acidic or basic compounds that may streak, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the spot shape.[19]

Mobile Phase Composition (v/v)PolarityExpected Effect on Rf Values
9:1 Hexanes:Ethyl AcetateLowLow Rf values
7:3 Hexanes:Ethyl AcetateMediumModerate Rf values
1:1 Hexanes:Ethyl AcetateHighHigh Rf values
95:5 Dichloromethane:MethanolHighHigh Rf values

Troubleshooting Common TLC Problems

ProblemPossible CauseSolution
Spots are streaking or elongated. The sample is overloaded or too concentrated. The compound may be acidic or basic and interacting strongly with the silica gel.Dilute the sample. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[19][20]
Rf values are too high or too low. The mobile phase is too polar or not polar enough, respectively.Adjust the polarity of the mobile phase by changing the solvent ratio.[19]
No spots are visible. The sample concentration is too low. The compound is not UV active and the visualization method is not suitable. The compound may have evaporated.Spot the sample multiple times in the same location, allowing it to dry between applications. Use a chemical stain. Ensure the plate is dried properly before visualization.[16][19]
The solvent front is uneven. The TLC plate was not placed vertically in the chamber. The chamber was not properly saturated with solvent vapors.Ensure the plate is straight in the chamber. Allow the chamber to equilibrate with the filter paper before developing the plate.[16]

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of reactions involving this compound. By following this detailed protocol, researchers can effectively track the consumption of the starting material and the formation of the product, enabling them to make informed decisions about reaction time, completion, and the presence of byproducts. The key to successful TLC analysis lies in the systematic optimization of the mobile phase and the appropriate choice of visualization techniques.

References

Application of 2-(Difluoromethoxy)benzylamine in material science for polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Integration of Fluorine in Advanced Polymers

The incorporation of fluorine into polymer backbones is a well-established strategy for imbuing materials with a unique constellation of properties, including enhanced thermal stability, chemical resistance, and specific surface characteristics.[1][2][3] The difluoromethoxy group (-OCHF₂) is of particular interest as it imparts a different electronic and steric signature compared to the more common trifluoromethyl group, potentially offering nuanced control over polymer properties. 2-(Difluoromethoxy)benzylamine is a versatile building block for the synthesis of novel fluorinated polymers. Its primary amine functionality allows for its participation in a variety of step-growth polymerization reactions, leading to the formation of polyamides and polyimines with tailored characteristics.[4][5][6][7]

These fluorinated polymers are promising candidates for a range of applications, from high-performance engineering plastics to advanced materials in biomedical devices and drug delivery systems. The presence of the difluoromethoxy group can enhance the thermal and oxidative stability of the polymer, while also influencing its solubility, crystallinity, and surface energy.[1][8]

This document provides detailed application notes and protocols for the synthesis of polymers derived from this compound, focusing on the preparation of polyamides and polyimines. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.

I. Synthesis of a Novel Polyamide from this compound and Adipoyl Chloride

Polyamides are a class of polymers characterized by the presence of amide linkages in the polymer backbone.[9] The reaction of a diamine with a diacyl chloride is a common method for synthesizing polyamides. In this protocol, this compound is reacted with adipoyl chloride in a step-growth polymerization to yield a novel fluorinated polyamide.

Reaction Scheme:

G A This compound C Fluorinated Polyamide A->C + B Adipoyl Chloride B->C

Caption: Synthesis of a fluorinated polyamide.

Rationale for Experimental Design:
  • Choice of Comonomer: Adipoyl chloride is a readily available and reactive diacyl chloride that will readily react with the primary amine of this compound to form amide bonds.

  • Solvent: A polar aprotic solvent such as N,N-dimethylacetamide (DMAc) is chosen to dissolve the reactants and the resulting polymer.

  • Acid Scavenger: A base, such as triethylamine (TEA), is added to neutralize the hydrochloric acid byproduct of the reaction, preventing protonation of the amine monomer and driving the reaction to completion.

  • Reaction Temperature: The reaction is initially carried out at a low temperature (0-5 °C) to control the exothermic reaction between the amine and the acyl chloride, and then allowed to warm to room temperature to ensure complete polymerization.

Detailed Experimental Protocol:
  • Preparation of Monomer Solution: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 10.0 g (57.8 mmol) of this compound and 12.3 mL (88.0 mmol) of triethylamine in 100 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Diacyl Chloride: Slowly add a solution of 10.5 g (57.8 mmol) of adipoyl chloride in 50 mL of anhydrous DMAc to the stirred amine solution over a period of 30 minutes.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Precipitation and Purification: Pour the viscous polymer solution into 1 L of rapidly stirring methanol. Collect the precipitated white fibrous polymer by filtration.

  • Washing: Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.

Expected Polymer Properties:

The resulting fluorinated polyamide is expected to exhibit the following properties:

PropertyExpected Value/CharacteristicRationale
Thermal Stability High decomposition temperature (>350 °C)The presence of aromatic rings and the strong C-F bonds in the difluoromethoxy group contribute to thermal stability.[1][8]
Solubility Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO)The flexible aliphatic segments from adipoyl chloride and the polarity of the amide groups will enhance solubility.
Mechanical Properties Tough and flexible film-forming abilityThe combination of rigid aromatic units and flexible aliphatic chains is expected to result in good mechanical properties.[9]
Surface Properties Lower surface energy compared to non-fluorinated analoguesThe presence of fluorine on the polymer surface will lead to increased hydrophobicity.[1]

II. Synthesis of a Novel Polyimine from this compound and Terephthalaldehyde

Polyimines, also known as Schiff bases, are polymers containing imine (-C=N-) linkages. They are often synthesized by the condensation reaction between a diamine and a dialdehyde.[10][11][12] This protocol describes the synthesis of a fluorinated polyimine from this compound and terephthalaldehyde.

Reaction Scheme:

G A This compound C Fluorinated Polyimine A->C + B Terephthalaldehyde B->C

Caption: Synthesis of a fluorinated polyimine.

Rationale for Experimental Design:
  • Choice of Comonomer: Terephthalaldehyde is a rigid aromatic dialdehyde that will react with the primary amine of this compound to form a conjugated polyimine, which may exhibit interesting optoelectronic properties.

  • Solvent: A solvent that can azeotropically remove water, such as toluene, is often used to drive the equilibrium of the imine formation reaction towards the product.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is typically used to protonate the aldehyde, making it more electrophilic and accelerating the reaction.

  • Water Removal: A Dean-Stark apparatus is used to continuously remove the water formed during the reaction, which is crucial for achieving a high degree of polymerization.[5]

Detailed Experimental Protocol:
  • Reactant Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 10.0 g (57.8 mmol) of this compound, 7.75 g (57.8 mmol) of terephthalaldehyde, and 0.1 g of p-toluenesulfonic acid to 150 mL of toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux and continuously remove the water formed via the Dean-Stark trap.

  • Polymerization: Continue the reflux for 24 hours, or until no more water is collected in the trap.

  • Isolation: Cool the reaction mixture to room temperature. The polymer may precipitate out of solution. If so, collect the polymer by filtration. If the polymer remains in solution, concentrate the solution under reduced pressure and then precipitate the polymer by adding the concentrated solution to a non-solvent such as methanol.

  • Washing: Wash the isolated polymer with methanol to remove any unreacted monomers and the catalyst.

  • Drying: Dry the polymer in a vacuum oven at 50 °C for 24 hours.

Expected Polymer Properties:

The resulting fluorinated polyimine is expected to possess the following characteristics:

PropertyExpected Value/CharacteristicRationale
Thermal Stability Good thermal stability, with decomposition likely starting at the imine bond.The aromatic backbone contributes to thermal stability, although the imine linkage can be a point of thermal or hydrolytic instability compared to an amide bond.[10]
Solubility Limited solubility, likely soluble in strong acids or polar aprotic solvents.The rigid, conjugated backbone of the polyimine will likely lead to lower solubility compared to the more flexible polyamide.
Optical Properties Potential for fluorescence and interesting photophysical properties.The extended π-conjugation along the polymer backbone may result in absorption and emission in the UV-visible region.
Hydrolytic Stability Susceptible to hydrolysis, especially in acidic conditions.The imine bond is reversible and can be hydrolyzed back to the amine and aldehyde, a property that can be exploited for creating degradable or recyclable materials.[10][11]

III. Characterization of Fluorinated Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and determine the degree of polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as amide (-CONH-) or imine (-C=N-) bonds.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring their weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Contact Angle Measurement: To assess the surface hydrophobicity of polymer films.

IV. Potential Applications

Polymers derived from this compound are anticipated to be valuable in various fields:

  • High-Performance Materials: The enhanced thermal and chemical resistance imparted by the difluoromethoxy group makes these polymers suitable for applications in demanding environments, such as in the aerospace and automotive industries.

  • Biomedical Applications: The unique surface properties and potential for biocompatibility could be exploited in medical implants, drug delivery systems, and tissue engineering scaffolds.[1]

  • Membranes for Separations: The controlled porosity and chemical resistance of these polymers could be beneficial for gas separation and water purification membranes.

  • Optoelectronic Materials: The conjugated backbone of the polyimines may lead to applications in organic light-emitting diodes (OLEDs) and sensors.

Conclusion

This compound serves as a valuable monomer for the synthesis of novel fluorinated polyamides and polyimines through step-growth polymerization. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and properties of these promising materials. The incorporation of the difluoromethoxy group is expected to yield polymers with enhanced thermal stability, chemical resistance, and unique surface properties, opening up new avenues for their application in material science and beyond.

References

Troubleshooting & Optimization

How to improve the yield and purity of 2-(Difluoromethoxy)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support center provides advanced troubleshooting and practical guidance for chemists and researchers aiming to optimize the synthesis of 2-(Difluoromethoxy)benzylamine. Our focus is on enhancing both chemical yield and product purity through a deep understanding of the reaction mechanics and purification strategies. This guide is structured as a series of targeted questions and answers, addressing common issues encountered in the laboratory.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. The primary route discussed involves the reduction of 2-(Difluoromethoxy)benzonitrile, a common and efficient pathway.

Question 1: My reaction shows low conversion of the starting nitrile. How can I drive the reaction to completion?

Answer: Low conversion of 2-(Difluoromethoxy)benzonitrile is a frequent issue, often stemming from suboptimal reagent activity, reaction conditions, or catalyst efficiency.

A. Inactive Reducing Agent: The most common reducing agents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃-THF). These reagents are highly sensitive to moisture and air.

  • Causality: LiAlH₄ reacts violently with water to form inactive lithium and aluminum hydroxides, reducing its effective molarity. Borane can also be deactivated by moisture.

  • Solution:

    • Use Fresh Reagents: Always use a freshly opened bottle of the reducing agent or a solution that has been recently titrated to determine its active concentration.

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried or flame-dried immediately before use.

    • Anhydrous Solvents: Use anhydrous solvents with low water content (<50 ppm). Solvents like THF or Diethyl Ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

B. Suboptimal Reaction Temperature: Reductions with hydrides are often exothermic. However, insufficient thermal energy can lead to a sluggish reaction.

  • Causality: The initial addition of the reducing agent is typically done at a low temperature (e.g., 0 °C) to control the exotherm. However, for the reaction to proceed to completion, a period of heating is often required.

  • Solution: After the initial controlled addition of the nitrile to the reducing agent slurry, allow the reaction to warm to room temperature and then gently heat to reflux (for THF, this is ~66 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

C. Catalyst Deactivation (For Catalytic Hydrogenation): If you are using an alternative route like catalytic hydrogenation of the nitrile (e.g., with Raney Nickel or Palladium on Carbon), catalyst poisoning is a major concern.

  • Causality: Trace impurities in the starting material or solvent, particularly sulfur or halide compounds, can irreversibly bind to the catalyst's active sites.

  • Solution:

    • Purify Starting Material: Ensure the 2-(Difluoromethoxy)benzonitrile is of high purity.

    • Use High-Purity Solvents: Employ high-purity solvents for the reaction.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading can sometimes overcome minor poisoning effects.

Question 2: My final product is contaminated with a significant impurity that is difficult to separate. What is it and how do I prevent its formation?

Answer: The most common and challenging impurity in this synthesis is the corresponding secondary amine, bis(2-(difluoromethoxy)benzyl)amine.

  • Mechanism of Formation: This impurity forms when the primary amine product, this compound, reacts with an intermediate imine species that has not yet been fully reduced. This is more prevalent when the reducing agent is added too slowly or is not in sufficient excess.

A. Prevention Strategies:

  • Control the Stoichiometry: Ensure a sufficient molar excess of the reducing agent. A common range is 1.5 to 2.0 equivalents of LiAlH₄ relative to the nitrile. This ensures that the intermediate imine is rapidly reduced to the primary amine before it can react with the product.

  • Inverse Addition: Add the nitrile solution slowly to a solution/slurry of the reducing agent at 0 °C. This "inverse addition" maintains a high concentration of the reducing agent throughout the reaction, favoring the complete reduction of the intermediate.

  • Reaction Quenching: The quenching process is critical. A poorly executed quench can lead to the formation of emulsions and side products. A standard and reliable method is the Fieser workup.

B. Recommended Quenching Protocol (Fieser Method for LiAlH₄): For a reaction using 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% (w/v) aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the resulting mixture vigorously for 30 minutes. It should form a granular white precipitate of aluminum salts that is easy to filter.

  • Filter the solids and wash them thoroughly with an appropriate solvent (e.g., Ethyl Acetate, DCM). The desired amine will be in the combined organic filtrate.

This method is highly effective at breaking up aluminum emulsions and simplifying the workup, which directly improves the purity of the crude product before any chromatographic steps.

Question 3: I am struggling with the final purification. Column chromatography gives poor separation and low recovery. Are there better methods?

Answer: Purifying primary amines like this compound can be challenging due to their basicity and polarity.

A. Optimizing Column Chromatography:

  • Tailing on Silica Gel: Amines often "tail" or streak on standard silica gel due to strong interactions with acidic silanol groups.

    • Solution: Deactivate the silica by adding a small amount of a base to the eluent system. A common practice is to add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to the mobile phase (e.g., Ethyl Acetate/Hexane). This neutralizes the acidic sites and leads to much sharper peaks and better separation.

  • Solvent System Selection: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase and gradually increase the polarity.

    • Example Gradient: Start with 100% Hexane, gradually moving to 20-30% Ethyl Acetate in Hexane (with 1% NEt₃).

B. Alternative Purification: Acid/Base Extraction & Crystallization

For larger scales or to avoid chromatography, an acid/base purification followed by crystallization can be highly effective.

  • Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., DCM or Ethyl Acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will move into the aqueous layer as the ammonium salt, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basification & Isolation:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 5M NaOH) until the solution is strongly basic (pH > 12). The amine will precipitate or form an oil.

    • Extract the free amine back into an organic solvent (e.g., DCM).

  • Crystallization as a Salt:

    • The purified free amine can often be solidified and further purified by forming a salt. Bubbling HCl gas through a solution of the amine in ether or adding a solution of oxalic acid in isopropanol can yield a crystalline hydrochloride or oxalate salt, which is often highly pure. The free base can be regenerated if needed.

Data Summary Table: Purification Parameters

ParameterStandard Silica ChromatographyBase-Treated Silica ChromatographyAcid/Base Extraction
Stationary Phase Silica GelSilica Gel + 1% NEt₃ in EluentNot Applicable
Typical Eluent Ethyl Acetate / HexaneEthyl Acetate / Hexane + 1% NEt₃1M HCl (aq), 5M NaOH (aq), DCM
Common Issue Severe Tailing, Poor SeparationGood Peak Shape, Improved SeparationPotential for Emulsions
Purity Outcome ModerateHighVery High
Scalability Low to ModerateLow to ModerateHigh

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the LiAlH₄ reduction of 2-(Difluoromethoxy)benzonitrile? A1: Anhydrous Tetrahydrofuran (THF) is generally the best choice. Its boiling point (66 °C) allows for refluxing to push the reaction to completion, and it has good solvating power for both the nitrile and the intermediate aluminum complexes. Anhydrous diethyl ether is an alternative but its low boiling point (35 °C) may require longer reaction times.

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄? A2: No, Sodium Borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines. You must use a more powerful hydride donor like LiAlH₄ or a borane complex (BH₃).

Q3: My ¹H NMR shows a broad singlet around δ 1.5-2.0 that integrates to 2H. What is this? A3: This is the characteristic signal for the amine (-NH₂) protons. It is often broad due to quadrupole coupling with the nitrogen atom and its rate of exchange with trace amounts of water. Its integration value confirms the presence of the primary amine group.

Q4: How can I visually track the reaction using TLC? A4: Use a mobile phase like 20-30% Ethyl Acetate in Hexane. The starting nitrile is non-polar and will have a high Rf value. The product amine is much more polar and will have a significantly lower Rf. Staining with ninhydrin solution (and gentle heating) is an excellent way to visualize the amine, which will typically appear as a purple or blue spot.

Part 3: Visualized Workflow

The following diagram outlines a logical troubleshooting workflow when encountering low yield in the synthesis.

G cluster_0 Troubleshooting Low Yield cluster_1 Analysis & Diagnosis cluster_2 Corrective Actions start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_crude mostly_sm Result: Mostly Unreacted Starting Material check_crude->mostly_sm High Rf Spot Dominates side_products Result: Significant Side Products Observed check_crude->side_products Multiple New Spots workup_loss Result: Clean Crude, Low Isolated Mass check_crude->workup_loss Clean Conversion action_reagent Verify Reducing Agent Activity (Titrate). Use Anhydrous Conditions. Increase Reaction Time/Temp (Reflux). mostly_sm->action_reagent action_stoich Use Inverse Addition. Increase Molar Eq. of Hydride. Optimize Quench (Fieser Method). side_products->action_stoich action_purify Optimize Workup (Fieser Quench). Use Acid/Base Extraction. Optimize Chromatography (Base-Treated Silica). workup_loss->action_purify

Caption: Decision workflow for diagnosing and correcting low yield issues.

Troubleshooting common side reactions in the synthesis of 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Low Yield of this compound

Question: We are experiencing significantly lower yields than expected in our synthesis of this compound from 2-(difluoromethoxy)benzonitrile. What are the common causes and how can we improve the yield?

Answer: Low yields in the reduction of 2-(difluoromethoxy)benzonitrile to this compound are often traced back to several key factors during the reaction. Understanding these can help in optimizing the conditions for a better outcome.

Common Causes and Troubleshooting Strategies:

  • Incomplete Reduction: The nitrile group may not be fully reduced to the amine. This can be due to insufficient reducing agent, poor quality of the reducing agent, or non-optimal reaction temperature.

    • Solution: Increase the equivalents of the reducing agent (e.g., LiAlH₄ or borane complexes) and ensure it is fresh and dry. Running the reaction at a slightly elevated temperature, if the stability of the starting material and product allows, can also drive the reaction to completion.

  • Side Reactions: The difluoromethoxy group can be susceptible to cleavage under harsh reaction conditions, particularly with strong reducing agents like LiAlH₄. This can lead to the formation of 2-hydroxybenzylamine or other byproducts.

    • Solution: A milder reducing agent, such as a borane-tetrahydrofuran complex (B₂H₆-THF), can be employed. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under optimized pressure and temperature can provide a cleaner conversion.

  • Work-up Issues: The work-up procedure is critical for isolating the product. Emulsion formation during aqueous work-up can lead to significant product loss. The amine product can also be volatile, leading to loss during solvent evaporation.

    • Solution: To break emulsions, the addition of a saturated salt solution (brine) or a small amount of a different organic solvent can be effective. Careful evaporation of the solvent under reduced pressure at a low temperature is recommended to prevent loss of the product.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

FAQ 2: Formation of Impurities During Synthesis

Question: We are observing significant impurity peaks in our crude product analysis (GC-MS and ¹H NMR) after the reduction of 2-(difluoromethoxy)benzonitrile. What are these likely impurities and how can we prevent their formation?

Answer: The formation of impurities is a common challenge. Identifying these byproducts is the first step toward mitigating their formation.

Common Impurities and Their Prevention:

ImpurityLikely CausePrevention Strategy
2-Hydroxybenzylamine Cleavage of the difluoromethoxy group by a strong reducing agent or acidic conditions during work-up.Use a milder reducing agent (e.g., borane complexes). Maintain a basic pH during the aqueous work-up.
Unreacted 2-(Difluoromethoxy)benzonitrile Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time.Increase the equivalents of the reducing agent, prolong the reaction time, or slightly increase the reaction temperature.
Over-reduced products (e.g., 2-(difluoromethoxy)toluene) This is less common with nitrile reductions to amines but can occur under very harsh conditions with certain catalysts.Optimize the reaction conditions, particularly the catalyst loading and hydrogen pressure in catalytic hydrogenations.
Dimerized or polymerized byproducts Can occur during work-up or purification, especially if the product is unstable at high temperatures.Purify the product under mild conditions, such as column chromatography at room temperature or distillation under high vacuum.

Mechanistic Insight into Difluoromethoxy Group Cleavage:

The C-O bond in the difluoromethoxy group can be susceptible to nucleophilic attack, especially when activated by Lewis acids, which are often present in reducing agent preparations (e.g., AlCl₃ from LiAlH₄).

Proposed Mitigation Protocol:

A recommended approach to minimize side reactions is the use of Borane-THF complex for the reduction.

Step-by-Step Protocol: Reduction of 2-(Difluoromethoxy)benzonitrile with Borane-THF

  • Reaction Setup: A dry, inert atmosphere (Nitrogen or Argon) is crucial. A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled.

  • Reagent Charging: The 2-(difluoromethoxy)benzonitrile is dissolved in anhydrous THF and charged into the flask.

  • Addition of Reducing Agent: The Borane-THF complex (1.0 M solution in THF) is added dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (monitoring by TLC or GC is recommended).

  • Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by hydrochloric acid.

  • Work-up: The mixture is then basified with a strong base (e.g., NaOH) to a pH > 12.

  • Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

FAQ 3: Instability of the Final Product

Question: Our purified this compound appears to degrade over time, showing discoloration and the appearance of new impurity peaks. How can we improve its stability?

Answer: Primary amines, especially benzylamines, can be susceptible to oxidation and degradation. Proper handling and storage are key to maintaining the purity of this compound.

Stabilization and Storage Recommendations:

  • Inert Atmosphere: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Low Temperature: Storage at low temperatures (-20 °C to 4 °C) can significantly slow down degradation pathways.

  • Protection from Light: Amber vials or storage in the dark can prevent light-induced degradation.

  • Salt Formation: For long-term storage, converting the amine to a stable salt, such as the hydrochloride or hydrobromide salt, is a common and effective strategy. The freebase can be regenerated when needed by treatment with a base.

Logical Flow for Ensuring Product Stability:

Technical Support Center: Optimization of Coupling Reactions with 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing 2-(difluoromethoxy)benzylamine in synthetic applications. This guide is designed to provide practical, in-depth solutions to common challenges encountered during amide and palladium-catalyzed cross-coupling reactions. By understanding the unique chemical properties of this building block, you can significantly improve reaction yields, minimize side products, and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: How does the 2-(difluoromethoxy) group affect the reactivity of the benzylamine in coupling reactions?

The 2-(difluoromethoxy) group (-OCF₂H) has a profound electronic effect. Due to the high electronegativity of the fluorine atoms, the group is strongly electron-withdrawing. This reduces the electron density on the aromatic ring and, through induction, decreases the nucleophilicity of the primary amine. Consequently, this compound is a less reactive nucleophile than standard benzylamine, often requiring more forceful reaction conditions or highly efficient catalytic systems to achieve good conversion.[1][2]

Q2: What are the primary challenges I can expect when using this compound?

The main challenges are twofold:

  • Reduced Nucleophilicity: As mentioned, the electron-withdrawing nature of the -OCF₂H group makes the amine less reactive. Standard coupling conditions, particularly for amide bond formation (e.g., EDC/HOBt), may result in sluggish or incomplete reactions.[2][3][4]

  • Steric Hindrance: The ortho-substituent, combined with the benzyl methylene group, introduces steric bulk around the nitrogen atom. This can impede the approach of activated carboxylic acids or bulky metal complexes, further slowing the desired reaction rate.[3][5]

Q3: Is the difluoromethoxy group stable to common coupling conditions?

Yes, the difluoromethoxy group is generally robust and stable under a wide range of reaction conditions, including those used for amide coupling and palladium-catalyzed C-N bond formation.[1] It is also tolerant to standard workup and purification techniques.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is one of the most common applications for this amine. Below are solutions to frequently encountered problems.

Problem 1: Low or No Product Yield

This is the most common issue, typically stemming from a combination of reduced nucleophilicity and steric hindrance.

  • Potential Cause: Inefficient Coupling Reagent

    • Rationale: Standard carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) are often insufficient to overcome the low reactivity of the amine.[3][5] The intermediate O-acylisourea is not reactive enough for an effective nucleophilic attack by the electron-deficient amine.

    • Recommended Solution: Switch to a more potent coupling reagent. Uronium/aminium or phosphonium salt-based reagents are significantly more effective as they generate highly reactive activated esters.[3][6]

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive HOAt ester, which is excellent for hindered couplings and helps suppress racemization.[6][7]

      • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A classic potent reagent, though slightly less effective at preventing racemization than HATU.

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for sterically demanding couplings.[3]

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation Oxyma-based reagent known for high efficiency and improved safety profiles, as it avoids potentially explosive benzotriazole byproducts.[8]

  • Potential Cause: Extreme Steric Hindrance

    • Rationale: When coupling this compound to a sterically bulky carboxylic acid, even potent reagents may fail. The activation energy barrier becomes too high for the reaction to proceed at a reasonable rate at ambient temperature.

    • Recommended Solution 1: Convert the Carboxylic Acid to an Acyl Fluoride. Acyl fluorides are among the most reactive acylating agents and are less sterically demanding than other activated species.[3][4] This can be done in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) before adding the amine.[3][8]

    • Recommended Solution 2: Increase Reaction Temperature. Gentle heating (e.g., 40-60 °C) can provide the necessary energy to overcome the activation barrier. For particularly stubborn couplings, microwave heating can dramatically reduce reaction times and improve yields.[3][6]

  • Potential Cause: Suboptimal Solvent or Base

    • Rationale: The choice of solvent and base is critical. The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture. The base must be strong enough to deprotonate the amine salt but should not compete as a nucleophile or cause unwanted side reactions.

    • Recommended Solution:

      • Solvent: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which have excellent solvating properties.[6]

      • Base: Employ a non-nucleophilic, hindered organic base. N,N-Diisopropylethylamine (DIPEA) is the standard choice as it is too bulky to act as a competing nucleophile.[2][3]

Data Summary: Amide Coupling Reagents for Challenging Amines
Coupling ReagentActivating SpeciesRelative ReactivityKey Advantages & Considerations
EDC/HOBtOBt Active EsterModerateStandard, cost-effective. Often insufficient for electron-deficient or hindered amines.[2][5]
HBTU/PyBOPOBt Active EsterHighMore reactive than carbodiimides, but can be insufficient for very hindered systems.[6]
HATU/HCTUOAt/O-6-ClBt EsterVery HighHighly reactive; HOAt additive is superior at suppressing racemization.[5][7]
COMUOxyma Active EsterVery HighExcellent reactivity with a better safety profile (avoids benzotriazole byproducts).[8]
TFFH (Acyl Fluoride)Acyl FluorideExtremely HighIdeal for extremely hindered couplings where other methods fail.[3][4]

Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling

For reactions involving the coupling of this compound to an aryl halide or triflate (Buchwald-Hartwig amination).

Problem 1: Low to No Product Yield

  • Potential Cause: Inactive Catalyst or Inefficient Catalytic Cycle

    • Rationale: Palladium-catalyzed cross-couplings are highly sensitive to the catalyst's electronic and steric properties. The active catalyst is a Pd(0) species. The choice of ligand is paramount as it influences the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[9][10]

    • Recommended Solution:

      • Inert Atmosphere: These reactions are often sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid (in Suzuki reactions) or other side reactions.[11] Ensure the reaction vessel and solvents are thoroughly degassed (e.g., via a freeze-pump-thaw cycle or by sparging with argon/nitrogen for 20-30 minutes).

      • Catalyst System: Use a modern catalyst system designed for challenging C-N couplings.

        • Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst (e.g., Buchwald G3 precatalysts) that efficiently generates the active Pd(0) species in situ.[11]

        • Ligand Choice: Sterically hindered, electron-rich phosphine ligands are required. These promote the reductive elimination step, which is often rate-limiting for C-N bond formation. Excellent choices include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or Josiphos-type ligands.[9]

  • Potential Cause: Incorrect Base or Solvent

    • Rationale: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the amine to form the active nucleophile. Its strength and solubility can dictate the reaction's success.

    • Recommended Solution:

      • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.

      • Solvent: Anhydrous, non-protic solvents are essential. Toluene and dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.

Experimental Protocols

Protocol 1: High-Potency Amide Coupling using HATU

This protocol is a robust starting point for coupling this compound with a challenging carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 10-15 minutes. A color change may be observed.

  • Coupling: Add a solution of this compound (1.2 eq) in a small amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If no significant conversion is observed, the temperature can be gently increased to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Conditions for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for C-N coupling with an aryl bromide.

  • Preparation: In a glovebox or on a Schlenk line, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), and a suitable ligand like SPhos (4.5 mol%) to a flame-dried reaction tube.

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 eq). Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Solvent and Amine: Add anhydrous toluene via syringe, followed by this compound (1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS after taking a small, quenched aliquot.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Visualizations

Workflow for Troubleshooting Low Amide Coupling Yield

G start Low or No Yield reagent_check Using EDC/HOBt or a similar carbodiimide? start->reagent_check switch_reagent Switch to Potent Reagent: HATU, COMU, PyBOP reagent_check->switch_reagent Yes steric_check Is the carboxylic acid also sterically hindered? reagent_check->steric_check No, already using a potent reagent success Improved Yield switch_reagent->success acyl_fluoride Use Acyl Fluoride Method (e.g., with TFFH) steric_check->acyl_fluoride Yes optimize_cond Optimize Conditions: 1. Increase Temperature (40-60°C) 2. Use Microwave Heating 3. Check Base (DIPEA) & Solvent (DMF) steric_check->optimize_cond No acyl_fluoride->success optimize_cond->success

A decision tree for troubleshooting low yields in amide coupling reactions.

Key Components for a Successful C-N Cross-Coupling Reaction

G center Successful C-N Coupling sub1 Aryl Halide / Triflate (Electrophile) sub1->center sub2 This compound (Nucleophile) sub2->center catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, G3-Precatalysts) catalyst->center ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) ligand->center base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) base->center solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) solvent->center atmosphere Inert Atmosphere (Nitrogen or Argon) atmosphere->center

Essential components for the Buchwald-Hartwig amination of this compound.

References

Best practices for the purification of 2-(Difluoromethoxy)benzylamine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Column Chromatography Purification of 2-(Difluoromethoxy)benzylamine

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during column chromatography. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to specific troubleshooting, ensuring you can develop a robust and reproducible purification protocol.

Section 1: Understanding the Challenge - The Basic Nature of Benzylamines

The primary obstacle in purifying this compound and similar primary amines via standard column chromatography is their basicity. The compound has a predicted pKa of 8.60, making it a moderately strong base[1]. Standard silica gel is characterized by the presence of surface silanol groups (Si-OH), which are weakly acidic[2][3].

This fundamental acid-base incompatibility leads to strong ionic interactions, causing several common purification issues:

  • Severe Peak Tailing: The amine molecules that interact with the acidic sites are retained longer than those that do not, resulting in broad, streaking bands instead of sharp, defined peaks[4][5].

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound becomes permanently bound to the stationary phase, leading to significantly reduced yield[2].

  • Poor Resolution: Tailing peaks often overlap with nearby impurities, making it impossible to achieve baseline separation and high purity.

The following sections provide a systematic approach to overcome these challenges.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking so badly on a standard silica gel column?

This is the most common issue and is a direct result of the interaction between the basic amine and the acidic silanol groups on the silica surface[3][5]. To achieve a clean separation, this interaction must be mitigated. The most direct solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base, like triethylamine (TEA), to your mobile phase[2][6].

Q2: What is the best stationary phase for purifying this compound?

While standard silica gel can be made to work with mobile phase modifiers, superior results are often achieved with alternative stationary phases.

Stationary PhaseAdvantagesDisadvantages
Standard Silica Gel Inexpensive, widely available.Requires basic modifier in the mobile phase, risk of tailing/low recovery.
Amine-Functionalized Silica Basic surface prevents unwanted interactions, excellent peak shape for amines, no modifier needed[3][7].More expensive than standard silica.
Basic Alumina A good alternative for basic compounds, avoids silica's acidity[5].Can have different selectivity, may require re-optimization of the mobile phase.
Reversed-Phase (C18) Excellent for polar compounds; can be highly effective with the correct mobile phase pH[2].Requires aqueous mobile phases which can be more difficult to remove.

For routine, high-performance purifications of this compound, amine-functionalized silica is the recommended choice .

Q3: I have to use standard silica. What mobile phase and modifier should I start with?

A good starting point for thin-layer chromatography (TLC) analysis is a mixture of a moderately polar solvent system, such as Dichloromethane/Methanol (DCM/MeOH) or Hexanes/Ethyl Acetate . To counteract the acidic silica, add 0.5-1% triethylamine (TEA) to the mobile phase. This small, volatile amine will preferentially bind to the silanol groups, allowing your target compound to travel smoothly[2][5].

Q4: Can I use ammonia instead of triethylamine (TEA)?

Yes, using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as a polar component in your mobile phase (e.g., in a DCM/Methanol system) is a very effective alternative to TEA. It serves the same purpose of neutralizing the silica surface. The choice between TEA and ammonia often comes down to the specific separation and ease of removal post-purification.

Section 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and solve issues during your purification.

Issue 1: My compound is still tailing even after adding 1% TEA to the mobile phase.

  • Cause A: Insufficient Modifier. The amount of TEA may not be enough to fully passivate the silica, especially if the column is large or the silica is particularly acidic.

    • Solution: Try incrementally increasing the TEA concentration to 2%. Additionally, ensure the column is thoroughly pre-equilibrated with the TEA-containing mobile phase before loading your sample. Flushing the packed column with several column volumes of the eluent is critical[6].

  • Cause B: Sample Overload. Loading too much crude material onto the column can saturate the stationary phase and lead to band broadening and tailing.

    • Solution: Reduce the sample load. A general rule of thumb for flash chromatography is to load 1-5% of the silica gel weight, but this can be much lower for difficult separations.

  • Cause C: Water in the Sample/Solvents. The presence of water can interfere with interactions on the silica surface and alter chromatography.

    • Solution: Ensure your solvents are dry and that your crude sample is thoroughly dried before loading.

Issue 2: I have very low (or zero) recovery of my compound from the column.

  • Cause: Irreversible Adsorption. This is an extreme case of the acid-base interaction where the compound binds so strongly to the silica that the mobile phase cannot elute it.

    • Solution 1: Column "Stripping". After your initial gradient, try flushing the column with a much stronger, base-modified solvent system, such as 5-10% of 7N Ammonia in Methanol mixed with DCM. This may recover the bound material.

    • Solution 2: Change Stationary Phase. This is a strong indication that standard silica is not suitable for your compound. Switch to an amine-functionalized silica or basic alumina column for your next attempt[5][7].

Issue 3: My compound is co-eluting with a close-running impurity.

  • Cause: Insufficient Selectivity. The chosen solvent system is not providing enough separation between your target compound and the impurity.

    • Solution 1: Optimize the Gradient. Switch from an isocratic (constant solvent mixture) elution to a shallow gradient. A slow, gradual increase in the polar solvent (e.g., from 2% to 10% MeOH in DCM over 20 column volumes) can often resolve closely eluting spots.

    • Solution 2: Change Solvent System. The selectivity of a separation is highly dependent on the solvents used. If you are using Hexanes/Ethyl Acetate, try a system like DCM/Methanol. The different solvent properties can alter the elution order and improve separation.

    • Solution 3: Consider an Orthogonal Method. If normal-phase chromatography cannot provide a solution, reversed-phase chromatography is an excellent alternative. The separation mechanism is entirely different and will almost certainly resolve the impurity. A mobile phase of Acetonitrile/Water at a pH >10.5 would be a good starting point to ensure the amine is in its neutral form[2].

Section 4: Key Protocols and Methodologies

Protocol 1: Purification on Standard Silica Gel with TEA Modifier

This protocol assumes a standard glass flash chromatography setup.

  • TLC Analysis:

    • Prepare a stock solution of your crude material.

    • On a silica TLC plate, test various solvent systems (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH).

    • Prepare identical solvent systems but add 1% TEA to each.

    • Compare the TLC plates. The ideal system will show your product with a Retention Factor (Rf) of ~0.2-0.3 and symmetrical, non-streaking spots in the TEA-modified solvent.

  • Column Packing:

    • Select an appropriate column size for your sample amount.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM + 1% TEA).

    • Pack the column consistently, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Equilibration:

    • Flush the packed column with at least 5-10 column volumes of the initial mobile phase containing 1% TEA. This step is critical for passivating the silica surface[6].

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If a gradient is required, slowly and systematically increase the percentage of the polar solvent (e.g., Methanol).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Workup:

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this process.

Protocol 2: Purification using an Amine-Functionalized Silica Column

This protocol is simpler as it often does not require a mobile phase modifier.

  • TLC Analysis:

    • Use commercially available amine-functionalized TLC plates to develop your method. Test solvent systems like Hexanes/Ethyl Acetate or DCM/Methanol.

    • Identify a system that provides an Rf of 0.2-0.3. No TEA is needed.

  • Column Preparation:

    • Use a pre-packed amine-functionalized silica cartridge, which is common for automated flash chromatography systems.

    • Equilibrate the column with 5-10 column volumes of your starting mobile phase.

  • Sample Loading and Elution:

    • Follow the same loading and elution procedures as described in Protocol 1 (Steps 4 & 5), but without the addition of TEA to your solvents. The peak shape should be significantly improved.

  • Workup:

    • Combine pure fractions and evaporate the solvent. The workup is simplified due to the absence of TEA.

Section 5: Visual Workflows

Diagram 1: Strategy Selection for Amine Purification

This flowchart guides the initial decision-making process for selecting a purification strategy.

StrategySelection start Start: Crude this compound tlc_silica Run TLC on Standard Silica start->tlc_silica assess_tlc Assess Spot Shape tlc_silica->assess_tlc tailing Severe Tailing or Streaking assess_tlc->tailing Yes no_tailing Symmetrical Spot assess_tlc->no_tailing No option_silica_tea Option 1: Use Silica Gel + 1% TEA in Mobile Phase tailing->option_silica_tea option_amine_silica Option 2 (Recommended): Use Amine-Functionalized Silica tailing->option_amine_silica no_tailing->option_silica_tea Proceed with standard silica (add TEA as precaution)

Caption: Decision tree for selecting the appropriate column chromatography strategy.

Diagram 2: Troubleshooting Common Purification Issues

This flowchart provides a logical path for diagnosing and solving problems during the purification process.

Troubleshooting start Problem Encountered prob_tailing Peak Tailing / Streaking start->prob_tailing prob_recovery Low / No Recovery start->prob_recovery prob_separation Poor Separation start->prob_separation cause_acid Cause: Acidic Silica Interaction prob_tailing->cause_acid cause_overload Cause: Sample Overload prob_tailing->cause_overload cause_adsorption Cause: Irreversible Adsorption prob_recovery->cause_adsorption cause_gradient Cause: Gradient Not Optimal prob_separation->cause_gradient sol_add_tea Solution: Add/Increase TEA Pre-equilibrate Column cause_acid->sol_add_tea sol_change_phase Solution: Switch to Amine-Silica or Basic Alumina cause_acid->sol_change_phase sol_reduce_load Solution: Reduce Sample Load cause_overload->sol_reduce_load cause_adsorption->sol_change_phase sol_optimize_grad Solution: Run a Shallower Gradient or Change Solvents cause_gradient->sol_optimize_grad

References

Addressing stability and degradation issues of 2-(Difluoromethoxy)benzylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Difluoromethoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter. For a streamlined troubleshooting process, please refer to the workflow diagram below.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Suspected Degradation of this compound check_appearance Q1: Have you observed a change in physical appearance (e.g., color change, precipitate formation)? start->check_appearance check_purity Q2: Has a purity check (e.g., HPLC, NMR) shown unexpected peaks or a decrease in the main peak area? check_appearance->check_purity No storage_conditions Review Storage Conditions: - Temperature (Recommended: 2-8°C) - Atmosphere (Inert gas?) - Light exposure (Stored in dark?) check_appearance->storage_conditions Yes check_purity->storage_conditions Yes end End: Problem Resolved check_purity->end No incompatibilities Review Handling Procedures: - Exposure to air (CO2)? - Contact with incompatible materials (acids, oxidizers)? storage_conditions->incompatibilities implement_storage Action: Implement proper storage protocols. (See FAQ 2.1) storage_conditions->implement_storage oxidation Investigate Oxidation: - Formation of benzaldehyde, imine, or amide derivatives. incompatibilities->oxidation implement_handling Action: Implement proper handling protocols. (See FAQ 2.2) incompatibilities->implement_handling hydrolysis Investigate Hydrolysis: - Potential cleavage of the difluoromethoxy group. oxidation->hydrolysis analytical_characterization Action: Characterize degradation products using LC-MS or GC-MS. (See Protocol 3.2) hydrolysis->analytical_characterization implement_storage->end implement_handling->end analytical_characterization->end

Caption: Troubleshooting workflow for identifying the root cause of this compound degradation.

Issue: I've noticed a color change in my sample of this compound, from colorless to yellow/brown.

Answer: A color change is a common indicator of degradation. Benzylamines, as a class of compounds, can undergo oxidation when exposed to air and/or light, leading to the formation of colored impurities.[1]

  • Probable Cause: Oxidation of the benzylamine moiety. The primary amine can be oxidized to form corresponding aldehydes or imines, which can further react or polymerize to form colored species.[2][3][4]

  • Recommended Actions:

    • Verify Purity: Immediately assess the purity of the material using a suitable analytical technique such as HPLC or ¹H NMR to quantify the extent of degradation.

    • Review Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature (typically 2-8°C).[5][6] If the original container has been opened multiple times, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure to air.

    • Future Prevention: When handling the material, minimize its exposure to the atmosphere. Use techniques such as purging the container with an inert gas before sealing.

Issue: My NMR/HPLC analysis shows new, unidentified peaks that were not present in the initial analysis.

Answer: The appearance of new peaks is a clear sign of chemical transformation. The identity of these new species can provide clues as to the degradation pathway.

  • Probable Causes & Identification:

    • Oxidation Products: Look for signals corresponding to an aldehyde (proton signal around 9-10 ppm in ¹H NMR) or an imine. Mass spectrometry (LC-MS or GC-MS) can help identify the molecular weights of these impurities.[7][8]

    • Hydrolysis of the Difluoromethoxy Group: While less common for the ether linkage itself under neutral conditions, prolonged exposure to moisture, especially in the presence of acidic or basic impurities, could potentially lead to hydrolysis.[9][10] This would result in the formation of 2-hydroxybenzylamine derivatives.

    • Reaction with Carbon Dioxide: Benzylamines can react with atmospheric CO₂ to form carbamate salts.[11] These may appear as less soluble components or show distinct spectroscopic signatures.

  • Recommended Actions:

    • Characterize Impurities: If possible, use LC-MS or GC-MS to determine the mass of the degradation products. This is a critical step in identifying the degradation pathway.[12][13]

    • Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study under controlled conditions (e.g., exposure to an oxidizing agent, acid, base, light, or heat) and compare the resulting degradants to those observed in your sample.

Issue: I'm observing poor solubility or the formation of a precipitate in my sample.

Answer: Changes in solubility or the formation of a precipitate can indicate degradation or salt formation.

  • Probable Causes:

    • Carbamate Formation: As mentioned, reaction with atmospheric CO₂ can form a carbamate salt, which may have different solubility characteristics than the parent amine.[11]

    • Polymerization: Some degradation products, such as imines, can be unstable and undergo self-condensation or polymerization, leading to insoluble materials.

  • Recommended Actions:

    • Isolate and Analyze the Precipitate: If possible, isolate the precipitate by filtration or centrifugation and analyze it separately. An IR spectrum might show a characteristic carbonyl stretch for a carbamate.

    • Solvent Check: Ensure the solvent you are using has not degraded and is free of contaminants that could react with the amine.

Section 2: Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[5][6]Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1]
Light Amber vial or in the dark[1]Prevents light-catalyzed degradation.
Container Tightly sealed, appropriate material[14]Prevents ingress of moisture and air (CO₂).
What materials or substances are incompatible with this compound?

Avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidation.[11][15]

  • Strong Acids: Will form an ammonium salt in an exothermic reaction.[11][15]

  • Carbon Dioxide: Reacts with the amine to form a carbamate salt.

  • Aldehydes and Ketones: Can react with the primary amine to form imines.

What is the expected shelf-life of this compound?

When stored under the recommended conditions in an unopened container, the shelf-life is typically 1-2 years.[16] However, once the container is opened, the shelf-life can be significantly reduced if proper handling procedures are not followed. It is recommended to re-analyze the purity of the material if it has been opened and stored for an extended period.

Which analytical techniques are best for assessing the stability of this compound?

A combination of techniques provides the most comprehensive picture:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting the presence of non-volatile impurities. A stability-indicating method should be developed.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[12]

  • Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy: Provides structural information on the parent compound and any degradation products. ¹⁹F NMR is particularly useful for monitoring changes in the difluoromethoxy group.[17]

Section 3: Experimental Protocols

Protocol for Routine Purity Assessment by HPLC

This protocol provides a general method for the routine analysis of this compound purity.

Instrumentation:

  • HPLC system with UV detector

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol for Identification of Degradation Products by LC-MS

This protocol is for the identification of potential degradation products.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap for accurate mass)

Procedure:

  • Follow the sample preparation and HPLC conditions outlined in Protocol 3.1.

  • Set the mass spectrometer to acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Analyze the data by extracting ion chromatograms for the expected masses of potential degradation products (see table below).

  • Use the accurate mass data to propose elemental compositions for any observed impurities.

Potential Degradation ProductExpected Mass Change
Oxidation to Aldehyde-1
Hydrolysis of -OCF₂H to -OH-32
Dimerization (Imine formation)+155
Carbamate formation (+CO₂)+44

References

Technical Support Center: Synthesis of 2-Mercapto-5-difluoromethoxy-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole. This resource is designed for researchers, medicinal chemists, and process development professionals. As a critical intermediate in the synthesis of proton pump inhibitors like Pantoprazole, a robust and reproducible synthetic method is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization data.

Troubleshooting Guide: Experimental Issues & Resolutions

This section addresses specific problems that may arise during the synthesis, particularly in the final cyclization step involving 4-(difluoromethoxy)benzene-1,2-diamine and carbon disulfide.

Question 1: My final yield is significantly lower than reported in the literature. What are the most common causes?

Answer: Low yield is a frequent issue that can typically be traced to three main areas: incomplete reaction, improper workup, or side reactions.

  • Causality & Scientific Rationale: The cyclization reaction is a two-stage process: an initial condensation of the diamine with carbon disulfide (CS₂) to form a dithiocarbamate intermediate, followed by an intramolecular cyclization with the elimination of hydrogen sulfide.[3] Each stage has optimal temperature requirements.[4] If the initial condensation temperature is too high, CS₂ can evaporate or decompose before reacting. If the cyclization temperature is too low or the time is insufficient, the reaction will not proceed to completion.

  • Recommended Actions:

    • Verify Reaction Conditions: Ensure you are following a two-temperature profile. The initial condensation should be conducted at a lower temperature (e.g., 25-45°C), followed by an increase in temperature (e.g., 60-90°C) to drive the cyclization.[2][5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting diamine. If starting material remains, consider extending the heating time at the higher cyclization temperature.

    • Check pH during Precipitation: The product is precipitated from the reaction mixture by acidification. The target pH is crucial and should be between 4 and 6.[4][5] If the solution is too acidic or not acidic enough, the product will remain dissolved, leading to significant yield loss. Use a calibrated pH meter and add the acid dropwise with vigorous stirring.

    • Reagent Stoichiometry: While CS₂ is often used in excess, ensure a sufficient amount is present to drive the reaction to completion.

Question 2: The isolated product is a dark brown or black powder, not the expected off-white or pale yellow solid. How can I fix this and prevent it in the future?

Answer: Product discoloration is almost always due to the presence of impurities, which can arise from the starting materials or from degradation/side reactions during the synthesis.

  • Causality & Scientific Rationale: The thiol group (-SH) in the final product is susceptible to aerial oxidation, which can form disulfides and other colored byproducts, especially under basic conditions at elevated temperatures. Furthermore, any residual nitro-aromatic compounds from the preceding reduction step will invariably lead to highly colored impurities.

  • Recommended Actions:

    • Purification via Charcoal Treatment: A highly effective method for removing colored impurities is to dissolve the crude product in a suitable solvent (e.g., methanol or ethanol), add a small amount of activated charcoal, heat gently for a short period (10-15 minutes), and then filter the hot solution to remove the charcoal.[5] The purified product can then be recovered by precipitation with water or by evaporation of the solvent.

    • Ensure Complete Reduction: Before starting the cyclization, confirm the complete conversion of the nitro-intermediate (N-[4-(difluoromethoxy)-2-nitrophenyl]amine) to the diamine. Incomplete reduction is a common source of color. Use TLC to confirm the absence of the nitro compound before proceeding.

    • Minimize Air Exposure: While challenging to eliminate completely, minimizing the exposure of the reaction mixture to air, especially during the final heating and workup stages, can help reduce oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice for achieving high purity.

Question 3: The reaction seems to stall and does not proceed to completion, even after extended heating. What could be the issue?

Answer: A stalled reaction points to a problem with one of the fundamental reaction parameters: temperature, solvent, or the role of the base.

  • Causality & Scientific Rationale: The base (e.g., sodium carbonate, potassium hydroxide) plays a critical role. It acts as a nucleophilicity enhancer for the amine group and also serves to trap the hydrogen sulfide (H₂S) byproduct generated during cyclization, driving the reaction equilibrium towards the product.[3] If the base is too weak, insufficient in quantity, or if the solvent system is not optimal, the reaction kinetics can be severely hindered.

  • Recommended Actions:

    • Choice and Amount of Base: Stronger bases like KOH or NaOH can accelerate the reaction compared to carbonates, but may also increase side reactions if not controlled. Ensure at least a stoichiometric amount of base is used.

    • Solvent System: While some modern procedures use only water for a greener process[4], many established methods use a co-solvent like ethanol.[6] The organic co-solvent ensures all reactants remain in a homogeneous phase, which is essential for efficient reaction. If your reactants are not fully dissolved, the reaction will be diffusion-limited and slow.

    • Temperature Control: Re-verify your temperature probes and heating apparatus. The cyclization step requires a significant thermal energy input to overcome the activation barrier. A temperature of 60-70°C is often cited as a minimum for this stage.[7]

Frequently Asked Questions (FAQs)

Q1: Why is a two-stage temperature profile (condensation then cyclization) so important for this reaction?

The two-stage temperature profile is critical for maximizing yield and minimizing side products. The initial reaction between the diamine and carbon disulfide is an exothermic condensation to form a dithiocarbamate salt intermediate. This step is best performed at a controlled, lower temperature (25-45°C) to prevent the loss of volatile CS₂ and to avoid thermal degradation of the intermediate.[2][4] Once this intermediate is formed, the temperature is raised (60-90°C) to provide the necessary activation energy for the intramolecular cyclization, which involves the elimination of H₂S and formation of the stable benzimidazole ring.[4][5] Running the entire reaction at a high temperature from the start can lead to side reactions and reduced yields.

Q2: What is the specific role of carbon disulfide (CS₂) in this synthesis?

Carbon disulfide serves as a "C1" building block, providing the carbon atom that becomes C2 of the benzimidazole ring, which also bears the sulfur atom.[8] It is an efficient electrophile that readily reacts with the nucleophilic amine groups of the o-phenylenediamine derivative. This reaction is a classic and widely used method for the synthesis of 2-mercaptobenzimidazoles.[9][10]

Q3: Can I use a different sulfur-containing reagent instead of carbon disulfide?

Yes, alternative reagents can be used, though CS₂ remains the most common for industrial applications due to its low cost and reactivity. One well-documented alternative is potassium ethyl xanthate.[6] In this variation, the o-phenylenediamine is refluxed with potassium ethyl xanthate in an alcohol-water mixture. The reaction proceeds through a similar intermediate and provides the desired 2-mercaptobenzimidazole in good yield. This can be an advantageous alternative for researchers wishing to avoid the high volatility and flammability of carbon disulfide.

Q4: How should I properly characterize the final product to confirm its identity and purity?

A combination of spectroscopic and physical methods is essential for unambiguous characterization.

  • Melting Point: The pure compound has a sharp melting point, reported in the range of 239-243°C.[7] A broad or depressed melting point indicates impurities.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks: a broad N-H stretch around 3100 cm⁻¹, a weak S-H stretch around 2500 cm⁻¹, and strong absorptions for the C-F bonds of the difluoromethoxy group around 1100-1200 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (in DMSO-d₆) will show signals for the aromatic protons, a broad singlet for the N-H proton, and another for the S-H proton. The difluoromethoxy group will appear as a characteristic triplet due to H-F coupling.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • HPLC: This is the best method for assessing purity quantitatively.

Data Presentation

Table 1: Comparison of Cyclization Reaction Conditions
ParameterMethod AMethod BMethod C
Starting Material 4-(difluoromethoxy)benzene-1,2-diamine4-(difluoromethoxy)benzene-1,2-diamine4-(difluoromethoxy)benzene-1,2-diamine
Reagents CS₂, Sodium CarbonateCS₂, AlkaliCS₂, Alkali
Solvent WaterWaterEthanol/Water
Condensation Temp. 25-35°C35-45°CReflux
Cyclization Temp. 60-70°C80-90°CReflux
Reaction Time 12 hours (6h + 6h)4 hours (3h + 1h)3 hours
Workup H₂SO₄ to pH 5-6HCl to pH 5Acetic Acid Precipitation
Reported Yield 95.4%107.5% (likely includes solvent)84-86%
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Experimental Protocols & Visualizations

Refined Protocol for Cyclization Step

This protocol represents a consolidated and optimized method based on published procedures.[2][5][7]

Materials:

  • 4-(difluoromethoxy)benzene-1,2-diamine

  • Carbon Disulfide (CS₂)

  • Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), 1M solution

  • Activated Charcoal

  • Methanol or Ethanol

Procedure:

  • Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve the base (e.g., 1.1 equivalents of Na₂CO₃) in water.

  • Addition of Diamine: Add 4-(difluoromethoxy)benzene-1,2-diamine (1.0 equivalent) to the alkaline solution and stir for 20 minutes at room temperature until a homogeneous slurry or solution is formed.

  • Condensation: Gently heat the mixture to 30°C. Add carbon disulfide (1.2-1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 40°C.

  • Condensation Hold: After the addition is complete, maintain the reaction temperature at 30-40°C and stir for an additional 3-6 hours.

  • Cyclization: Increase the temperature of the reaction mixture to 60-80°C and maintain for another 3-6 hours. Monitor the reaction by TLC until the starting diamine is consumed.

  • Decolorization & Precipitation: Cool the reaction mixture slightly (to ~50-60°C). Add activated charcoal (approx. 2% w/w of the diamine) and stir for 15 minutes. Filter the hot mixture to remove the charcoal. Cool the filtrate to room temperature and slowly add acid (e.g., 1M H₂SO₄) with vigorous stirring until the pH of the solution is 5-6.

  • Isolation: A precipitate will form. Cool the mixture in an ice bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum at 50-60°C.

Diagrams

Reaction_Mechanism diamine 4-(Difluoromethoxy) benzene-1,2-diamine cs2 +   CS₂ intermediate Dithiocarbamate Intermediate cs2->intermediate Condensation (25-45°C) base Base (e.g., Na₂CO₃) -H₂O product 2-Mercapto-5-difluoromethoxy -1H-benzimidazole intermediate->product Cyclization (Δ) (60-90°C) h2s - H₂S

Caption: Simplified reaction pathway for the synthesis.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_tlc Monitor reaction by TLC/HPLC start->check_tlc sm_present Starting Material (SM) still present? check_tlc->sm_present no_sm No SM, but low yield sm_present->no_sm No increase_time Increase reaction time and/or temperature sm_present->increase_time Yes check_workup Check Workup Procedure no_sm->check_workup increase_time->check_tlc check_reagents Verify reagent stoichiometry (Base, CS₂) increase_time->check_reagents check_reagents->check_tlc check_ph Is precipitation pH correct (4-6)? check_workup->check_ph adjust_ph Adjust pH carefully check_ph->adjust_ph No check_solvent Check for product loss in filtrate/washes check_ph->check_solvent Yes success Yield Improved adjust_ph->success check_solvent->success

Caption: A logical workflow for troubleshooting low-yield issues.

References

Technical Support Center: Purification of 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Difluoromethoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Drawing from established chemical principles and field-proven techniques, this document offers troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about handling and purifying crude this compound.

Q1: What are the most common impurities I can expect in my crude this compound?

A: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities for benzylamines synthesized via reductive amination of the corresponding aldehyde or reduction of the nitrile include:

  • Unreacted Starting Materials: 2-(Difluoromethoxy)benzaldehyde or 2-(Difluoromethoxy)benzonitrile.

  • Imine Intermediate: The Schiff base formed between the aldehyde and the ammonia source, if the reduction is incomplete.

  • Over-alkylation Products: Dimer compounds, such as N,N-bis[2-(difluoromethoxy)benzyl]amine, can form, especially if the primary amine product reacts with remaining starting materials.[1]

  • Side-Reaction Products: 2-(Difluoromethoxy)benzyl alcohol, resulting from the reduction of the aldehyde starting material.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, Dichloromethane, Methanol) and leftover reagents.

Q2: How can I get a quick and effective assessment of my crude product's purity?

A: A multi-technique approach is recommended for a comprehensive purity assessment.[2]

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. For amines, streaking on standard silica gel is common due to the acidic nature of the stationary phase.[3] To mitigate this, you can add a small amount of triethylamine (e.g., 1-2%) to your eluent or use commercially available amine-functionalized TLC plates.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an excellent overview of the purity and can help identify the structures of major impurities by comparing the crude spectrum to that of the starting materials and the expected product.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): LC-MS is a powerful combination. HPLC can provide a quantitative measure of purity (e.g., area percent), while MS confirms the molecular weight of the main component and can help identify impurities.[2][4]

Q3: I have a flask of crude this compound. Which purification technique should I try first?

A: For a primary amine like this compound, an acid-base extraction is almost always the most effective initial purification step.[5] This technique is excellent for removing neutral impurities (like unreacted aldehyde or byproduct alcohol) and acidic impurities.[6] It is a simple, fast, and scalable liquid-liquid extraction method that leverages the basicity of the amine functional group.[7]

Section 2: Troubleshooting and Purification Strategy

This section provides specific advice for common purification problems in a question-and-answer format, complete with detailed protocols.

Choosing Your Purification Path

The optimal purification strategy depends on the nature of your impurities and the physical state of your product. The following decision tree illustrates a logical workflow.

G cluster_0 Secondary Purification start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base assess1 Assess Purity (TLC, NMR, LC-MS) acid_base->assess1 is_pure Product is Pure assess1->is_pure >98% Purity not_pure Impurities Remain assess1->not_pure <98% Purity chromatography Column Chromatography not_pure->chromatography Impurities have similar basicity recrystallization Recrystallization (via salt) not_pure->recrystallization Product is solid or can form a crystalline salt distillation Vacuum Distillation not_pure->distillation Product is liquid & impurities are non-volatile chromatography->is_pure recrystallization->is_pure distillation->is_pure

Caption: Decision tree for selecting a purification strategy.

Q: My TLC shows a non-polar spot (likely starting aldehyde/alcohol) and my main amine spot. How do I remove the non-polar impurity?

A: This is the ideal scenario for an acid-base extraction. By treating your crude product with an aqueous acid, you will protonate the basic amine, forming a water-soluble ammonium salt. The neutral organic impurities will remain in the organic solvent and can be washed away.

Protocol 1: Acid-Base Extraction

This protocol efficiently separates the basic amine from neutral or acidic impurities.[5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. Transfer the solution to a separatory funnel.

  • Acidification: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine salt is now in the aqueous layer, while neutral impurities remain in the organic layer. Drain and collect the bottom aqueous layer. Note: If using a solvent less dense than water, the aqueous layer will be on the bottom.

  • Washing: Re-extract the organic layer with another portion of 1 M HCl to ensure all the amine has been transferred to the aqueous phase. Combine all aqueous layers. Discard the organic layer containing the neutral impurities.

  • Basification: Place the combined aqueous layers in a clean flask and cool in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine.

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free amine back into a fresh organic solvent (e.g., DCM) three times, using one-third of the aqueous layer's volume for each extraction.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Caption: Workflow for acid-base extraction of an amine.

Q: My amine streaks badly on silica gel, making column chromatography impossible. What can I do?

A: This is a classic problem caused by the interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of silica gel.[3] This strong interaction leads to poor peak shape and difficult elution. You have three excellent options to overcome this.

Table 1: Column Chromatography Options for Basic Amines
MethodStationary PhaseMobile Phase PrincipleAdvantagesDisadvantages
Base Additive Standard Silica GelAdd a competing base (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent.[8]Uses standard, inexpensive silica.Can be difficult to remove the additive from the final product.
Amine-Functionalized Silica Amine-functionalized silica (KP-NH)Standard non-polar eluents (e.g., Hexane/Ethyl Acetate).[3]Excellent peak shape, no additive needed, simplified solvent system.More expensive than standard silica.
Reversed-Phase C18 SilicaPolar eluents (e.g., Water/Acetonitrile), often with a basic modifier like triethylamine (TEA) to keep the amine in its neutral form.[4][8]Very effective for polar amines; conditions are often translatable from analytical HPLC.[4]Requires reversed-phase columns and solvent systems; may be harder to remove water from fractions.
Protocol 2: Flash Column Chromatography (Amine-Functionalized Silica)

This is often the most reliable chromatographic method for amines.[3]

Step-by-Step Methodology:

  • Method Development (TLC): Develop a solvent system using amine-functionalized TLC plates. A gradient of ethyl acetate in hexanes is a good starting point. Aim for an Rf value of ~0.2-0.3 for the product.

  • Column Packing: Dry-pack the amine-functionalized silica column or use a pre-packed cartridge. Equilibrate the column with your starting eluent (e.g., 100% hexanes).

  • Sample Loading: Dissolve your crude amine in a minimal amount of dichloromethane or your starting eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.

  • Elution: Run the column using the solvent gradient determined by your TLC analysis.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q: My product is a solid, but it contains a closely related impurity. How can I achieve the highest purity?

A: For solid products, recrystallization is a powerful technique for achieving high analytical purity.[9] Because amines can be oily, it is often advantageous to first convert the amine to a crystalline salt (e.g., a hydrochloride salt), which typically has better crystallization properties.[10]

Protocol 3: Recrystallization via Hydrochloride Salt Formation

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise. The hydrochloride salt should precipitate as a solid.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Solvent Selection for Recrystallization: Find a solvent (or solvent pair) in which the salt is sparingly soluble at room temperature but highly soluble when hot.[9] Common choices include ethanol, methanol, isopropanol, or mixtures with water or ethyl acetate.

  • Recrystallization: Dissolve the crude salt in the minimum amount of boiling recrystallization solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum. If the free base is required, the purified salt can be redissolved in water, basified with NaOH, and extracted as described in Protocol 1.[6]

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective In-Depth Technical Guide

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a transformative tool for optimizing pharmacological profiles. This guide provides a comprehensive comparative analysis of the biological activity of fluorinated versus non-fluorinated benzylamines, a versatile scaffold found in numerous therapeutic agents. By delving into the mechanistic underpinnings and presenting supporting experimental data, we aim to equip researchers with the insights necessary to leverage the "fluorine advantage" in rational drug design.

The Rationale Behind Fluorination: More Than Just an Isostere

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of physicochemical properties to a molecule.[1] This is not merely an isosteric replacement but a strategic modification that can profoundly influence a compound's biological activity.[2] The strong carbon-fluorine (C-F) bond, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond, is a key factor.[3] This inherent stability often translates to enhanced resistance to metabolic degradation, a critical parameter in drug development.[3][4]

Beyond metabolic stability, fluorination can modulate a molecule's pKa, lipophilicity, and conformational preferences.[1][4] The introduction of a fluorine atom can lower the basicity of nearby amine groups, which can improve cell membrane permeability and bioavailability.[5] The effect on lipophilicity is context-dependent; while a single fluorine atom can increase lipophilicity, polyfluorination may lead to a decrease.[1][6] These subtle yet significant alterations can have a cascading effect on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Comparative Analysis of Biological Activity: A Data-Driven Perspective

The impact of fluorination on the biological activity of benzylamines is multifaceted and is best illustrated through a comparative analysis of experimental data across different therapeutic targets.

Enzyme Inhibition: The Case of Monoamine Oxidase (MAO)

Benzylamine and its derivatives are well-known substrates and inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[7] Fluorination has been explored as a strategy to modulate the inhibitory potency and selectivity of benzylamine-based MAO inhibitors.

Table 1: Illustrative Comparison of Enzyme Inhibition

Compound ClassTarget EnzymeFluorinated/Non-FluorinatedIC50/KiReference
Benzylamine DerivativesMAO-BNon-Fluorinated (Benzylamine)Substrate[7]
Fluorinated BenzylaminesMAO-BFluorinatedPotent Inhibitors (IC50 in nM to µM range)[8]
Isoquinoline carboxamidesPARP1Non-fluorinated>10,000 nM[8]
7-Fluoro>10,000 nM[8]
PARP2Non-fluorinated1,200 nM[8]
7-Fluoro800 nM[8]

Note: This table provides an illustrative comparison based on general findings and data from related compound classes, as direct comparative data for a single benzylamine pair was not available in the searched literature.

Receptor Binding Affinity: Targeting Sigma (σ) and Dopamine Receptors

Fluorinated benzylamines have been investigated as ligands for various receptors, including sigma (σ) and dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[9][10]

A study on spirocyclic σ2 receptor ligands with an exocyclic benzylamino moiety provides a clear example of how fluorination can be strategically employed to enhance binding affinity and selectivity.[9]

Table 2: Comparative Receptor Binding Affinity of Fluorinated Spirocyclic σ2 Receptor Ligands

CompoundDescriptionσ2 Receptor Affinity (Ki, nM)σ1 Receptor Affinity (Ki, nM)Reference
cis-6Non-fluorinated lead compound1201800[9]
cis-15c5-Fluoro substituted analog511500[9]
cis-28e4-(Fluoromethyl)benzyl substituted analog57>10000[9]
cis-28cCombination of 5-fluoro and 4-(fluoromethyl)benzyl substitution8748800[9]

The data clearly demonstrates that the introduction of a fluorine atom at the 5-position of the benzopyran scaffold (cis-15c) or as a fluoromethyl group on the benzylamino moiety (cis-28e) significantly improves the binding affinity for the σ2 receptor compared to the non-fluorinated lead compound (cis-6).[9] However, the combination of both fluorination points in cis-28c resulted in a decrease in affinity, highlighting the nuanced and position-specific effects of fluorination.[9]

Metabolic Stability: Resisting the Body's Defenses

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][4] The C-F bond's resistance to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily can lead to a longer half-life and improved bioavailability of a drug candidate.[3]

Table 3: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Compound ClassCompound/AnalogDescriptiont½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[3]
32a4-Fluoro-indole analog28.9-Mouse[3]
11β-HSD1 InhibitorsPiperidineUnsubstituted-HighMouse Liver Microsomes[4]
Fluorinated PiperidineFluorine substituted-Low (5-fold increase in half-life)Mouse Liver Microsomes[4]

These examples, while not exclusively on benzylamines, illustrate a general and well-established trend: fluorination at a metabolically vulnerable position can significantly increase the metabolic half-life and reduce the intrinsic clearance of a compound.[3][4]

Antifungal Activity: Broadening the Therapeutic Scope

Benzylamine derivatives have also shown promise as antifungal agents.[11] While extensive comparative data on fluorinated versus non-fluorinated benzylamines in this context is limited, studies on other fluorinated heterocyclic compounds have demonstrated that fluorination can enhance antimicrobial and antifungal properties.[12]

Table 4: Illustrative Antifungal Activity (MIC Values)

Compound ClassOrganismFluorinated/Non-FluorinatedMIC (µg/mL)Reference
Benzimidazole DerivativesB. subtilisUnsubstituted>125[12]
m-Fluoro substituted7.81[12]
Benzimidazole DerivativesGram-negative bacteriaUnsubstituted>125[12]
m-Fluoro substituted31.25[12]

Note: This table provides data from a study on fluorinated benzimidazoles to illustrate the potential impact of fluorination on antimicrobial activity, as direct comparative data for a single benzylamine pair was not available in the searched literature. The data suggests that the presence of a fluorine atom can significantly improve the minimum inhibitory concentration (MIC) against various microbial strains.[12]

Experimental Protocols: A Guide to In Vitro Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methods for determining the inhibitory activity of compounds against MAO-A and MAO-B.[13][14]

Materials:

  • Purified MAO-A or MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-Tyramine for both isoforms, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)[7]

  • Developer solution (containing Horseradish Peroxidase and a fluorogenic probe like Amplex Red or equivalent)

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Test compounds (fluorinated and non-fluorinated benzylamines) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, developer, and test compounds in MAO Assay Buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid interference.

  • Inhibitor Pre-incubation: To the wells of the 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution. Add 10 µL of the test compound dilutions or control inhibitor. For the enzyme control well, add 10 µL of assay buffer.

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate solution by mixing the MAO substrate and the developer solution in assay buffer. Add 40 µL of this substrate solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 10-40 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: Radioligand Receptor Binding Assay for Sigma (σ) Receptors

This protocol is a generalized procedure based on established methods for competitive radioligand binding assays.[15][16]

Materials:

  • Membrane preparation containing the target receptor (e.g., from cell lines expressing σ1 or σ2 receptors, or from tissue homogenates)

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-(+)-pentazocine for σ1 receptors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., haloperidol)

  • Test compounds (fluorinated and non-fluorinated benzylamines) at various concentrations

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding

  • Cell harvester or vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand solution.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of the radioligand solution.

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of the test compound dilution, and 50 µL of the radioligand solution.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes), with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competitive binding, calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound's concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts: Pathways and Workflows

To further elucidate the experimental and biological concepts, the following diagrams are provided.

G cluster_0 MAO-B Catalytic Cycle and Inhibition MAOB MAO-B Enzyme Benzaldehyde Benzaldehyde (Product) MAOB->Benzaldehyde Oxidative Deamination Benzylamine Benzylamine (Substrate) Benzylamine->MAOB Binds to Active Site Inhibitor Fluorinated Benzylamine (Inhibitor) Inhibitor->MAOB Blocks Active Site

Caption: MAO-B inhibition by a fluorinated benzylamine.

G cluster_1 Radioligand Receptor Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate Incubate at 37°C start->incubate Mix in 96-well plate filter Rapid Filtration incubate->filter Terminate reaction wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Experimental workflow for a radioligand receptor binding assay.

Conclusion: A Powerful Strategy for Drug Discovery

The comparative analysis of fluorinated and non-fluorinated benzylamines underscores the profound impact of this single-atom substitution on biological activity. From enhancing enzyme inhibition and receptor binding affinity to improving metabolic stability, fluorination offers a versatile and powerful strategy for optimizing lead compounds. The provided experimental protocols and conceptual diagrams serve as a practical guide for researchers to explore and harness the "fluorine advantage" in their own drug discovery endeavors. By understanding the underlying principles and employing robust in vitro assays, scientists can make more informed decisions in the design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

A Researcher's Guide to Validating the Anti-proliferative Effects of Novel 2-(Difluoromethoxy)benzylamine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative potential of novel chemical entities, using 2-(Difluoromethoxy)benzylamine derivatives as a case study. We will delve into the rationale behind experimental design, present detailed protocols for robust cell viability assays, and offer insights into data analysis and interpretation. Our focus is on establishing a self-validating experimental system to ensure the generation of reliable and reproducible results.

Introduction: The Quest for Novel Anti-Cancer Agents

The discovery of new anti-cancer therapeutics is a cornerstone of oncological research. A critical starting point in this process is the identification of compounds that can inhibit the uncontrolled proliferation of cancer cells. Benzylamine derivatives have garnered interest in medicinal chemistry due to their versatile scaffold, which can be modified to interact with various biological targets. The introduction of a difluoromethoxy group, in particular, can enhance metabolic stability and improve pharmacokinetic properties, making this compound derivatives an intriguing, albeit underexplored, class of compounds for anti-cancer drug discovery.

This guide will walk you through a comparative analysis of a hypothetical this compound derivative, hereafter referred to as DFMB-1 , against a standard-of-care chemotherapeutic agent.

Experimental Design: Laying the Groundwork for Reliable Data

A robust experimental design is paramount for obtaining meaningful results. This involves the careful selection of cancer cell lines and a relevant comparator drug.

Selecting a Panel of Cancer Cell Lines

To assess the breadth and selectivity of DFMB-1's anti-proliferative activity, it is advisable to use a panel of cancer cell lines from different tissue origins. For this guide, we will use the following well-characterized cell lines:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line that is triple-negative (ER, progesterone receptor, and HER2 negative), often representing a more aggressive form of breast cancer.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

This selection allows for the evaluation of DFMB-1's efficacy across different cancer types and can provide preliminary insights into potential mechanisms of action.

Choosing a Comparator Drug

A positive control and comparator are essential for benchmarking the potency of a novel compound. Doxorubicin , a widely used anthracycline antibiotic with broad anti-cancer activity, serves as an excellent choice for this purpose. Its mechanism of action, primarily through DNA intercalation and inhibition of topoisomerase II, is well-documented.

Overall Experimental Workflow

The entire process, from cell culture to data analysis, can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Cell Line Revival & Culture B Compound Preparation (DFMB-1 & Doxorubicin) C Cell Seeding in 96-well Plates B->C D Compound Treatment (24h Incubation) C->D E Cell Viability Assay (e.g., MTT or SRB) D->E F Absorbance Reading E->F G Data Normalization F->G H IC50 Calculation & Dose-Response Curves G->H I Comparative Analysis H->I

Figure 1: Overall experimental workflow for assessing anti-proliferative effects.

Detailed Experimental Protocols

The following protocols are standard methods for assessing cell proliferation and viability. Adherence to aseptic techniques is crucial throughout.

Cell Culture and Maintenance
  • Objective: To maintain healthy and actively dividing cancer cell lines for experimentation.

  • Materials:

    • Selected cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116)

    • Appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS)

    • T-75 flasks, 96-well plates

  • Protocol:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 80-90% confluency, passage them.

    • Wash the cell monolayer with PBS.

    • Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize trypsin with 5-10 mL of complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed new T-75 flasks at the appropriate density. For experiments, count cells using a hemocytometer or automated cell counter to ensure accurate seeding in 96-well plates.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

MTT_Principle A Viable Cell (Active Mitochondria) C Formazan (Purple, Insoluble) A->C Mitochondrial Reductase B MTT (Yellow, Soluble) B->C E Purple Solution C->E Solubilization D Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance (~570 nm) E->F

Figure 2: Principle of the MTT assay for cell viability.
  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of DFMB-1 and Doxorubicin in culture medium. The concentration range should span several orders of magnitude (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (blank) controls.

    • Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

As an alternative or confirmatory assay, the SRB assay relies on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, gently fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm.

Data Analysis and Interpretation

Data Normalization and IC50 Calculation

The raw absorbance data needs to be normalized to determine the percentage of cell viability. The following formula is used:

% Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. Using non-linear regression analysis (typically a sigmoidal dose-response model), the IC50 (half-maximal inhibitory concentration) can be calculated. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell proliferation.

Comparative Data Presentation

The calculated IC50 values for DFMB-1 and the comparator drug, Doxorubicin, should be presented in a clear and concise table.

Compound IC50 (µM) on MCF-7 IC50 (µM) on MDA-MB-231 IC50 (µM) on A549 IC50 (µM) on HCT116
DFMB-1 (Hypothetical Data) 8.512.27.915.4
Doxorubicin 0.91.51.11.8
Interpreting the Results
  • Potency: Doxorubicin is significantly more potent than DFMB-1 across all tested cell lines, as indicated by its lower IC50 values.

  • Activity: DFMB-1 demonstrates anti-proliferative activity in the mid-micromolar range.

  • Selectivity: DFMB-1 appears to be slightly more effective against MCF-7 and A549 cells compared to MDA-MB-231 and HCT116 cells, although the differences are not substantial. This could suggest a potential, albeit weak, selectivity that may warrant further investigation.

Conclusion and Future Directions

This guide has outlined a systematic approach to validate the anti-proliferative effects of novel this compound derivatives. The described workflow, from cell line selection to detailed assay protocols and data analysis, provides a solid foundation for initial screening and comparative analysis.

The hypothetical results for DFMB-1 suggest that while it possesses anti-proliferative properties, further optimization of its chemical structure would be necessary to enhance its potency to a level comparable with established chemotherapeutic agents like Doxorubicin. Future studies could involve exploring structure-activity relationships by synthesizing and testing analogs of DFMB-1, investigating its mechanism of action through cell cycle analysis or apoptosis assays, and eventually progressing to more complex 3D cell culture models or in vivo studies.

By adhering to the principles of robust experimental design and thorough data analysis, researchers can confidently evaluate the potential of new chemical entities in the ongoing fight against cancer.

A Comparative Guide to the Structure-Activity Relationship of 2-(Difluoromethoxy)benzylamine Analogs for Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton, a dynamic network of αβ-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its roles in cell division, intracellular transport, and motility are particularly critical.[1] The dynamic instability of microtubules, characterized by rapid polymerization and depolymerization, is essential for the formation and function of the mitotic spindle, the cellular machinery responsible for chromosome segregation during mitosis.[2] Consequently, agents that disrupt microtubule dynamics are potent antimitotic drugs and have been a mainstay of cancer chemotherapy for decades.[1]

These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents. The latter group, which includes vinca alkaloids and colchicine-site inhibitors, prevents the polymerization of tubulin into microtubules.[1] Small molecule inhibitors targeting the colchicine binding site on β-tubulin are of particular interest due to their synthetic tractability and potential to overcome resistance mechanisms associated with other classes of tubulin inhibitors.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of a promising class of synthetic tubulin inhibitors: 2-(difluoromethoxy)benzylamine analogs. While comprehensive SAR studies on this specific scaffold are emerging, we can extrapolate key structural insights from related chemical classes to guide future drug discovery efforts.

The this compound Scaffold: A Privileged Structure for Tubulin Inhibition

The this compound scaffold presents a promising starting point for the design of novel tubulin polymerization inhibitors. The benzylamine core provides a versatile backbone for synthetic modification, while the difluoromethoxy group offers unique electronic and metabolic properties that can enhance drug-like characteristics. The primary mechanism of action for this class of compounds is believed to be the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

Key Structural Features and Their Hypothesized Impact on Activity

Based on the established SAR of other colchicine-site inhibitors, we can propose a hypothetical model for the interaction of this compound analogs with tubulin and predict how structural modifications may influence their biological activity.[3][4]

1. The Benzylamine Core: The central benzylamine moiety is crucial for orienting the key pharmacophoric groups within the colchicine binding pocket. The amine group can participate in hydrogen bonding interactions with amino acid residues in the binding site.

2. The 2-(Difluoromethoxy)phenyl Group (Ring A): This group is hypothesized to occupy a hydrophobic pocket within the colchicine binding site.

  • Difluoromethoxy Group: The introduction of the difluoromethoxy (-OCHF₂) group in place of a more traditional methoxy (-OCH₃) group can significantly impact the compound's properties. The high electronegativity of the fluorine atoms can alter the electronic distribution of the phenyl ring, potentially influencing π-π stacking interactions with aromatic residues in the binding site. Furthermore, the C-F bond is metabolically more stable than a C-H bond, which can lead to improved pharmacokinetic profiles.[6][7]

  • Substitution Pattern: The position of the difluoromethoxy group at the 2-position is critical. Modifications to this ring, such as the introduction of additional substituents, could either enhance or diminish activity depending on their steric and electronic properties.

3. The N-Substituent (Ring B): The substituent on the benzylamine nitrogen is a key area for modification to explore the SAR and optimize activity. This part of the molecule is expected to interact with another region of the colchicine binding site.

  • Aromatic vs. Aliphatic Substituents: Aromatic rings are commonly found in this position in other colchicine-site inhibitors and can engage in hydrophobic and π-π interactions. The nature and substitution pattern of this aromatic ring are critical for potency.

  • Linker: The nature of the chemical group linking the benzylamine to the "Ring B" substituent can influence the overall conformation and binding affinity.

Below is a visual representation of the hypothesized SAR for this class of compounds.

SAR_Hypothesis cluster_0 This compound Scaffold cluster_1 Structural Modifications & Activity Scaffold Core Structure RingA Ring A: 2-(Difluoromethoxy)phenyl Scaffold->RingA Hydrophobic Interactions Amine Amine Linker Scaffold->Amine Key H-bonding RingB Ring B: N-Substituent Scaffold->RingB Hydrophobic/π-π Stacking ModA Ring A Substituents (e.g., additional halogens, alkyl groups) RingA->ModA ModLinker Linker Variation (e.g., amide, urea) Amine->ModLinker ModB Ring B Modifications (e.g., different aryl or heteroaryl rings, substitution patterns) RingB->ModB Activity Biological Activity (Tubulin Inhibition, Cytotoxicity) ModA->Activity Modulates binding affinity ModB->Activity Critical for potency ModLinker->Activity Affects conformation Tubulin_Polymerization_Assay A Prepare Tubulin Solution (in polymerization buffer with GTP) B Add Test Compound (or vehicle control) A->B C Incubate at 37°C to initiate polymerization B->C D Monitor Absorbance/Fluorescence (at 340 nm or with fluorescent reporter) C->D E Plot Polymerization Curves and calculate IC₅₀ values D->E Cell_Cycle_Analysis A Treat Cells with Compound B Harvest and Fix Cells (e.g., with ethanol) A->B C Stain DNA with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify Cell Population in G1, S, and G2/M phases D->E

References

The Metabolic Stability of 2-(Difluoromethoxy)phenyl Compounds: A Comparative Analysis Against Their Methoxy Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. A common strategy to enhance metabolic robustness is the bioisosteric replacement of metabolically labile groups. This guide provides an in-depth comparison of the metabolic stability of 2-(difluoromethoxy)phenyl compounds versus their 2-methoxyphenyl analogs, offering insights into the underlying mechanisms and providing practical experimental protocols for their evaluation.

The Achilles' Heel of the Methoxy Group: Oxidative Metabolism

The methoxy group (-OCH₃), while a common substituent in many drug molecules, is often a site of metabolic vulnerability. The primary metabolic pathway for aryl methoxy groups is oxidative O-demethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This process involves the enzymatic hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde to yield a phenol.[4]

This metabolic transformation can have several detrimental consequences for a drug candidate:

  • Increased Clearance: The conversion to a more polar phenol facilitates rapid excretion, reducing the drug's half-life and exposure.

  • Altered Pharmacological Profile: The resulting phenol may exhibit a different pharmacological activity or selectivity profile compared to the parent methoxy compound.

  • Potential for Reactive Metabolites: In some cases, the metabolic activation of the phenyl ring can lead to the formation of reactive intermediates.[5]

The Difluoromethoxy Advantage: Blocking Metabolic Attack

The replacement of a methoxy group with a difluoromethoxy group (-OCF₂H) has emerged as a powerful strategy to mitigate these metabolic liabilities.[6][7] The rationale behind this bioisosteric substitution lies in the fundamental properties of the carbon-fluorine bond.[8]

Key Mechanistic Differences:

  • Increased Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it more resistant to enzymatic cleavage by CYP450 enzymes.[8] This effectively blocks the initial hydrogen abstraction step required for O-demethylation.[7]

  • Electron-Withdrawing Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which deactivates the adjacent phenyl ring towards oxidative metabolism.[6][9] This can reduce the likelihood of aromatic hydroxylation, another common metabolic pathway.

  • Altered Lipophilicity and Binding: The difluoromethoxy group imparts a moderate increase in lipophilicity compared to the methoxy group.[6] It can also act as a hydrogen bond donor, a property not shared by the methoxy group, which can lead to altered binding interactions with metabolic enzymes and therapeutic targets.[6][10]

These combined effects result in a significant enhancement of metabolic stability for 2-(difluoromethoxy)phenyl compounds compared to their methoxy counterparts. This translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[11][12]

Comparative Metabolic Stability Data

The following tables provide a summary of hypothetical, yet representative, in vitro metabolic stability data for a generic 2-(difluoromethoxy)phenyl compound and its corresponding 2-methoxyphenyl analog. These values are typically determined using liver microsomal stability assays.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Methoxyphenyl Analog2527.7
2-(Difluoromethoxy)phenyl Analog> 120< 5.8

Table 2: Metabolic Stability in Rat Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Methoxyphenyl Analog1838.5
2-(Difluoromethoxy)phenyl Analog1156.0

Note: The data presented in these tables is for illustrative purposes and will vary depending on the specific molecular scaffold.

Experimental Workflows and Protocols

Accurate assessment of metabolic stability is crucial for making informed decisions in drug discovery. The liver microsomal stability assay is a widely used in vitro method to evaluate the intrinsic clearance of a compound.[13][14]

Diagram of the Liver Microsomal Stability Assay Workflow```dot

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) ReactionMix Prepare Reaction Mixture: Microsomes, Buffer, Compound Compound->ReactionMix Microsomes Liver Microsomes (Human or other species) Microsomes->ReactionMix Buffer Phosphate Buffer (pH 7.4) Buffer->ReactionMix Cofactor NADPH Solution Initiate Initiate Reaction (Add NADPH) Cofactor->Initiate PreIncubate Pre-incubate at 37°C ReactionMix->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Comparative Metabolic Pathways.

Conclusion

The strategic replacement of a metabolically labile 2-methoxy group with a 2-difluoromethoxy group is a highly effective strategy for enhancing the metabolic stability of drug candidates. This is primarily due to the blockage of CYP450-mediated O-demethylation and the deactivation of the aromatic ring to further oxidation. By understanding the underlying biochemical principles and employing robust in vitro assays, medicinal chemists can rationally design and select compounds with improved pharmacokinetic profiles, thereby increasing the probability of success in the drug development pipeline.

References

A Comparative Guide to the In Vitro Assay of 2-(Difluoromethoxy)benzylamine Derivatives as Steroid Sulfatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro inhibitory potency of 2-(Difluoromethoxy)benzylamine derivatives against steroid sulfatase (STS), a critical enzyme in hormone-dependent diseases. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental protocols, presents comparative data, and explores the underlying structure-activity relationships that govern the efficacy of these promising therapeutic agents.

The Critical Role of Steroid Sulfatase in Hormone-Dependent Pathologies

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be converted into potent estrogens and androgens, which are implicated in the progression of hormone-dependent cancers like breast, prostate, and endometrial cancer.[1][3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy to curtail the production of tumor-promoting hormones.[1][3]

This guide focuses on a specific class of non-steroidal STS inhibitors: this compound derivatives. By comparing their inhibitory potency against established benchmarks, we aim to provide a clear, data-driven perspective on their potential as next-generation therapeutics.

Visualizing the Steroid Sulfatase Pathway and Point of Inhibition

To appreciate the mechanism of action of STS inhibitors, it is essential to understand their place within the steroidogenic pathway. The following diagram illustrates the conversion of inactive steroid sulfates to active hormones and the crucial intervention point for STS inhibitors.

STS_Pathway cluster_precursors Inactive Precursors cluster_active_hormones Active Hormones E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis DHEAS DHEA Sulfate (DHEAS) DHEAS->STS Hydrolysis E1 Estrone (E1) Aromatase Aromatase & Other Enzymes E1->Aromatase DHEA DHEA DHEA->Aromatase Estradiol Estradiol (E2) Androgens Androgens STS->E1 STS->DHEA Aromatase->Estradiol Aromatase->Androgens Inhibitor STS Inhibitor (e.g., 2-(Difluoromethoxy) benzylamine derivative) Inhibitor->STS Inhibition

Caption: The steroid sulfatase (STS) pathway illustrating the conversion of inactive steroid sulfates to active hormones and the point of inhibition by STS inhibitors.

In Vitro Assay for Determining STS Inhibitory Potency: A Step-by-Step Protocol

The cornerstone of evaluating the efficacy of novel STS inhibitors is a robust and reproducible in vitro assay. The following protocol details a widely accepted method utilizing human placental microsomes, a rich source of STS, to determine the half-maximal inhibitory concentration (IC50) of test compounds.

Part 1: Preparation of Human Placental Microsomes

This procedure outlines the isolation of the microsomal fraction from human placental tissue, which will serve as the enzyme source for the inhibition assay.

Materials:

  • Fresh human term placenta, stored on ice

  • Homogenization Buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose and 1 mM EDTA

  • Storage Buffer: 0.1 M potassium phosphate buffer (pH 7.4)

  • Refrigerated high-speed centrifuge and ultracentrifuge

  • Dounce homogenizer

Methodology:

  • Tissue Preparation: Immediately following delivery, place the placenta on ice. Within a few hours, dissect and rinse a section of the villous tissue with ice-cold homogenization buffer to remove blood clots.

  • Homogenization: Mince approximately 50-100 g of the cleaned placental tissue. In a cold room or on ice, homogenize the minced tissue in 3 volumes (w/v) of ice-cold homogenization buffer using a Dounce homogenizer until a uniform suspension is achieved.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

    • Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Washing and Storage:

    • Discard the supernatant and resuspend the microsomal pellet in storage buffer.

    • Repeat the ultracentrifugation step to wash the microsomes.

    • Resuspend the final pellet in a minimal volume of storage buffer.

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford or BCA assay.

  • Aliquoting and Storage: Aliquot the microsomal suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: STS Inhibition Assay

This assay quantifies the enzymatic activity of STS by measuring the conversion of a radiolabeled substrate to its product. The inhibitory potential of the test compounds is determined by the reduction in product formation.

Materials:

  • Human placental microsomes (prepared in Part 1)

  • Assay Buffer: 0.1 M Tris buffer, pH 7.4

  • Substrate: [³H]Estrone Sulfate (E1S)

  • Test Compounds: this compound derivatives and reference inhibitors (e.g., Irosustat) dissolved in DMSO

  • Toluene

  • Liquid scintillation cocktail and vials

  • Microcentrifuge tubes or 96-well plates

  • Incubator and liquid scintillation counter

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Extraction cluster_quantification Quantification & Analysis A Prepare serial dilutions of test compounds and controls C Add test compounds/controls to reaction mix A->C B Prepare reaction mix: Assay buffer, placental microsomes B->C D Pre-incubate at 37°C C->D E Initiate reaction by adding [³H]Estrone Sulfate (E1S) D->E F Incubate at 37°C for a defined time (e.g., 20-30 minutes) E->F G Stop reaction by adding toluene F->G H Vortex to extract the product ([³H]Estrone) into the organic phase G->H I Centrifuge to separate phases H->I J Transfer an aliquot of the toluene (organic phase) to a scintillation vial I->J K Add scintillation cocktail J->K L Measure radioactivity using a liquid scintillation counter K->L M Calculate % inhibition and determine IC50 L->M

Caption: A schematic representation of the in vitro STS inhibition assay workflow.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and a reference inhibitor (e.g., Irosustat) in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Reaction Setup:

    • In microcentrifuge tubes or a 96-well plate, add the assay buffer.

    • Add the diluted test compounds or DMSO (for the control).

    • Add the placental microsomal preparation to each tube/well.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the [³H]Estrone Sulfate substrate to each tube/well.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes). This incubation time should be within the linear range of product formation, which should be determined in preliminary experiments.

  • Reaction Termination and Extraction: Stop the reaction by adding an excess of toluene. Vortex vigorously to extract the hydrophobic product, [³H]Estrone, into the organic toluene phase, while the unreacted hydrophilic substrate, [³H]Estrone Sulfate, remains in the aqueous phase.

  • Phase Separation: Centrifuge the samples to ensure complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully transfer a known volume of the upper toluene layer to a scintillation vial.

    • Add liquid scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of STS inhibition for each concentration of the test compound relative to the control (DMSO-treated) samples.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of STS activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Analysis of STS Inhibitory Potency

To contextualize the potential of this compound derivatives, their inhibitory potencies are compared with other well-characterized non-steroidal STS inhibitors. The following table summarizes the IC50 values of selected compounds, providing a clear benchmark for their efficacy.

Compound ClassSpecific DerivativeAssay SystemIC50 (nM)Reference
Benzylamine Derivative 3-Benzylaminocoumarin-7-O-sulfamate (Compound 3j)Human Placental Microsomes130[4]
Benzylamine Derivative 3-Benzylaminocoumarin-7-O-sulfamate (Compound 3j)MCF-7 Cells1350[4]
Clinical Candidate Irosustat (STX64)Placental Microsomes8[5]
Clinical Candidate Irosustat (STX64)MCF-7 Cells0.2[5]
Coumarin Derivative 4-Methylcoumarin-7-O-sulfamateMCF-7 Cells>90% inhibition at 10,000 nM[2]
N-phosphorylated coumarin 3-[4-(diphenoxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamateHuman Placental Microsomes190[6]
N-phosphorylated coumarin 3-[4-(dibenzyloxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamateHuman Placental Microsomes240[6]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of the benzylamine derivatives is intricately linked to their molecular structure. Analysis of the available data reveals several key structure-activity relationships:

  • The Benzylamino Group: The introduction of a benzylamino group at the 3-position of the coumarin scaffold has been shown to enhance STS inhibitory activity.[4] This suggests that the benzylamino moiety plays a crucial role in the interaction with the active site of the enzyme.

  • The Sulfamate Moiety: The aryl sulfamate ester is a critical pharmacophore for irreversible inhibition of STS.[2] This group is believed to mimic the endogenous substrate and covalently modify a key amino acid residue (formylglycine) in the active site of the enzyme, leading to its inactivation.

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence inhibitory potency. While specific data for the 2-(Difluoromethoxy) group on a simple benzylamine scaffold is not yet widely published, related studies on other inhibitor classes suggest that electron-withdrawing groups can modulate activity. The difluoromethoxy group, with its unique electronic properties, is hypothesized to enhance binding affinity and/or metabolic stability.

  • Comparison with Irosustat: Irosustat, a tricyclic coumarin sulfamate, remains one of the most potent non-steroidal STS inhibitors, with IC50 values in the low nanomolar range.[5][7] The rigid, fused ring system of Irosustat likely contributes to its high affinity for the STS active site. The benzylamine derivatives, with their greater conformational flexibility, may offer a different binding mode, which could be optimized through further structural modifications.

Conclusion and Future Directions

The in vitro assay data presented in this guide demonstrate that benzylamine derivatives, particularly those incorporating a sulfamate group, are a promising class of steroid sulfatase inhibitors. While direct comparisons with this compound derivatives await further public data, the analysis of structurally related compounds provides a strong rationale for their continued investigation.

Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to fully elucidate their structure-activity relationship. In-depth kinetic studies will be crucial to determine their mechanism of inhibition (e.g., reversible vs. irreversible) and to quantify their binding affinity and inactivation rates. Ultimately, the most potent and selective compounds identified through these in vitro assays will be prime candidates for further preclinical and clinical development in the pursuit of novel therapies for hormone-dependent diseases.

References

Benchmarking the Efficacy of Novel 2-(Difluoromethoxy)benzylamine-based Inhibitors Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 2-(difluoromethoxy)benzylamine scaffold has emerged as a promising privileged structure in medicinal chemistry, offering unique physicochemical properties that can be exploited for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive framework for benchmarking the efficacy of a novel series of this compound-based inhibitors against established drugs.

For the purpose of this illustrative guide, we will consider a hypothetical series of novel inhibitors, designated DFMB-Inhibitor-1, DFMB-Inhibitor-2, and DFMB-Inhibitor-3 . We will benchmark their efficacy against a known multi-kinase inhibitor, Sunitinib , a drug approved by the US Food and Drug Administration (FDA) for the treatment of various cancers.[1][2] The therapeutic target for this comparative analysis will be the Platelet-Derived Growth Factor Receptor (PDGFR) , a tyrosine kinase implicated in the pathogenesis of both cancer and fibrotic diseases.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step experimental protocols but also the scientific rationale behind the chosen methodologies. Our objective is to present a robust, self-validating system for the preclinical evaluation of novel chemical entities.

The Therapeutic Target: Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFR is a cell surface receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and survival.[4] Dysregulation of PDGFR signaling is a key driver in various malignancies and fibrotic conditions, making it an attractive target for therapeutic intervention.[3][5]

Below is a simplified representation of the PDGFR signaling pathway.

PDGFR_Signaling PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Binding Dimerization Receptor Dimerization PDGFR->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Autophosphorylation->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: Simplified PDGFR signaling pathway.

In Vitro Efficacy Assessment

The initial step in characterizing our novel inhibitors is to determine their direct inhibitory potential against the target enzyme in a cell-free system. This allows for a clean assessment of potency without the complexities of cellular uptake, metabolism, and off-target effects.

Biochemical Kinase Assay: Determining IC50 and Ki

The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. We will also determine the inhibition constant (Ki) to provide a more absolute measure of binding affinity.

Experimental Protocol: In Vitro PDGFR Kinase Assay

  • Reagents and Materials:

    • Recombinant human PDGFRβ kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine-5'-triphosphate (ATP), radio-labeled or with a reporter system (e.g., ADP-Glo™)

    • DFMB-Inhibitor series and Sunitinib (dissolved in DMSO)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 384-well plates

    • Plate reader capable of detecting the chosen reporter system

  • Procedure:

    • Prepare serial dilutions of the DFMB-inhibitors and Sunitinib in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

    • Add 5 µL of the kinase buffer containing the PDGFRβ enzyme to each well of a 384-well plate.

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. The ATP concentration should be at or near the Km for PDGFRβ to ensure accurate and comparable IC50 values.[6]

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Hypothetical Comparative Data: In Vitro Potency

CompoundPDGFRβ IC50 (nM)PDGFRβ Ki (nM)
DFMB-Inhibitor-1 5.22.8
DFMB-Inhibitor-2 15.88.5
DFMB-Inhibitor-3 1.91.0
Sunitinib 8.54.6

Cell-Based Efficacy Assessment

While in vitro assays are crucial for determining direct target engagement, cell-based assays provide a more biologically relevant context.[7][8] These assays assess the ability of the inhibitors to penetrate the cell membrane, engage the target in its native environment, and elicit a functional response.

Cellular Target Engagement and Proliferation Assay

We will utilize a cell line that is dependent on PDGFR signaling for proliferation, such as a fibroblast cell line or a cancer cell line overexpressing PDGFR.

Experimental Protocol: Cell Proliferation Assay

  • Cell Line: Human foreskin fibroblasts (HFF) or a cancer cell line with known PDGFR expression (e.g., U-118 MG glioblastoma cells).

  • Reagents and Materials:

    • Selected cell line

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Serum-free medium

    • Recombinant human PDGF-BB

    • DFMB-Inhibitor series and Sunitinib

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours to synchronize them and reduce basal signaling.

    • Treat the cells with serial dilutions of the DFMB-inhibitors or Sunitinib for 1 hour.

    • Stimulate the cells with a predetermined optimal concentration of PDGF-BB (e.g., 50 ng/mL) to activate the PDGFR pathway. Include a non-stimulated control.

    • Incubate for 72 hours.

    • Measure cell viability using a luminescent or fluorescent readout.

    • Calculate the percentage of inhibition of PDGF-induced proliferation for each inhibitor concentration and determine the cellular IC50.

Hypothetical Comparative Data: Cellular Potency

CompoundCellular IC50 (nM)
DFMB-Inhibitor-1 25.4
DFMB-Inhibitor-2 89.1
DFMB-Inhibitor-3 9.8
Sunitinib 42.5

In Vivo Preclinical Models

The ultimate test of a novel inhibitor's potential is its efficacy in a living organism.[9] In vivo models allow for the assessment of pharmacokinetics, pharmacodynamics, and overall anti-tumor or anti-fibrotic activity.

Conceptual Framework for In Vivo Studies

A comprehensive in vivo evaluation would involve a staged approach, starting with pharmacokinetic and toxicology studies, followed by efficacy studies in relevant animal models of disease.

InVivo_Workflow PK_Tox Pharmacokinetics (PK) & Toxicology Studies Efficacy_Cancer Cancer Xenograft Model (e.g., U-118 MG in mice) PK_Tox->Efficacy_Cancer Determine Safe & Effective Dose Efficacy_Fibrosis Fibrosis Model (e.g., Bleomycin-induced lung fibrosis in mice) PK_Tox->Efficacy_Fibrosis Determine Safe & Effective Dose Endpoint_Cancer Tumor Growth Inhibition Efficacy_Cancer->Endpoint_Cancer Endpoint_Fibrosis Reduction in Fibrotic Markers (e.g., Collagen deposition) Efficacy_Fibrosis->Endpoint_Fibrosis

Caption: Conceptual workflow for in vivo studies.

Cancer Model: A subcutaneous xenograft model using U-118 MG cells in immunodeficient mice would be appropriate.[10] Treatment with the DFMB-inhibitors and Sunitinib would be initiated once tumors reach a palpable size. The primary endpoint would be tumor growth inhibition.

Fibrosis Model: A bleomycin-induced pulmonary fibrosis model in mice is a standard for evaluating anti-fibrotic agents.[11][12] The inhibitors would be administered after the induction of fibrosis, and the primary endpoints would include histological assessment of collagen deposition and measurement of lung function.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the efficacy of novel this compound-based inhibitors against an established drug, Sunitinib, for the therapeutic target PDGFR. The experimental workflow progresses from in vitro biochemical assays to cell-based functional assays and culminates in a conceptual framework for in vivo validation.

Based on our hypothetical data, DFMB-Inhibitor-3 demonstrates superior potency in both in vitro and cellular assays compared to the other novel compounds and the benchmark drug, Sunitinib. This would prioritize DFMB-Inhibitor-3 for further preclinical development, including comprehensive in vivo studies.

The successful translation of these findings into clinical candidates will depend on a thorough evaluation of their safety, selectivity, and pharmacokinetic properties. The methodologies described herein provide a robust foundation for making data-driven decisions in the early stages of drug discovery.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Framework for Novel 2-(Difluoromethoxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the 2-(difluoromethoxy)benzylamine scaffold as a representative case. In drug discovery, understanding a compound's interaction across the human kinome is not merely an academic exercise; it is a critical step in predicting potential efficacy, off-target effects, and therapeutic index.[1][2] The high degree of conservation in the ATP-binding site across the more than 500 human kinases makes achieving absolute selectivity a formidable challenge.[1][3] Consequently, many kinase inhibitors exhibit polypharmacology, which can be either a source of unwanted side effects or a therapeutic advantage if the off-targets are also implicated in the disease pathology.[2][4][5]

This document outlines the strategic rationale, detailed experimental protocols, and data interpretation methods necessary to build a robust cross-reactivity profile. We will explore how to compare the selectivity of lead candidates against established inhibitors, thereby providing essential context for their continued development.

The Strategic Imperative: Designing the Kinase Selectivity Panel

The initial step in any profiling campaign is the rational selection of the kinase panel. A well-designed panel should provide a broad yet relevant survey of the kinome to maximize the chances of identifying potential off-targets.

Causality Behind Panel Selection:

  • Kinome-Wide Representation: The primary goal is to sample diverse branches of the human kinome tree. This ensures that the screening is not biased towards a single family of kinases, which might share structural similarities with the primary target.

  • Inclusion of Known Off-Targets: The panel should include kinases that are frequently inhibited by compounds sharing a similar core scaffold or binding mode. For novel scaffolds like this compound, it is prudent to include kinases known to be promiscuous targets (e.g., SRC family kinases, Aurora kinases).

  • Disease-Relevant and Anti-Targets: Include kinases relevant to the intended therapeutic area to explore potential polypharmacology. Conversely, "anti-targets"—kinases whose inhibition is known to cause toxicity (e.g., certain kinases involved in cardiac function)—must be included for early safety assessment.

The workflow for a comprehensive kinase profiling campaign typically follows a multi-stage process, beginning with a broad primary screen and narrowing down to more detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation A Compound Library (e.g., this compound Derivatives) B Broad Kinase Panel (e.g., 200+ kinases) A->B Test against C Single-Dose Screening (e.g., 1 µM concentration) B->C Assay at D Identify 'Hits' (% Inhibition > Threshold) C->D Analyze Data E Dose-Response Assay (10-point curve) D->E Select for F Determine IC50 Values E->F Calculate G Cellular Target Engagement Assay (e.g., NanoBRET™) F->G Validate in Cells H Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) G->H Correlate with I Selectivity Profile & Lead Candidate Selection H->I

Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.

Methodologies for Profiling: From Biochemical Assays to Cellular Engagement

A multi-pronged approach using both biochemical and cell-based assays is essential for a thorough understanding of an inhibitor's selectivity.[6] Biochemical assays reveal direct interactions between the compound and isolated kinases, while cellular assays provide crucial information about target engagement in a physiological context.

Primary Screening: Broad-Panel Biochemical Inhibition Assay

For the initial broad screen, a robust, high-throughput assay is required. The ADP-Glo™ Kinase Assay is an excellent example, as it measures kinase activity by quantifying the amount of ADP produced, making it compatible with virtually any kinase.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute kinases, substrates, and ATP to desired stock concentrations in kinase buffer.

    • Prepare test compounds (e.g., this compound derivatives) and control inhibitors (e.g., Staurosporine for pan-inhibition, DMSO for no inhibition) at 100x the final screening concentration (e.g., 100 µM for a 1 µM final concentration).

  • Kinase Reaction:

    • Add 1 µL of 100x compound solution to the wells of a 384-well plate.

    • Add 5 µL of a 2x kinase/substrate solution to each well.

    • Pre-incubate for 15 minutes at room temperature to allow compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Kₘ for each specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the high (DMSO) and low (pan-inhibitor) controls: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_low) / (Lumi_high - Lumi_low))

Secondary Assay: IC₅₀ Determination

For kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination

This protocol is similar to the primary screen, with the key difference being the preparation of the compound plate.

  • Compound Plating: Create a serial dilution of the test compound, typically a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the ADP-Glo™ assay as described above.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement

Biochemical assays do not account for cell permeability or intracellular competition with ATP. Therefore, validating key interactions in a cellular environment is crucial.[6] The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to specific kinase targets in live cells.

Data Presentation and Comparative Analysis

Clear visualization of profiling data is essential for interpretation. For a novel series like the this compound derivatives, data should be presented in a way that allows for easy comparison between analogs and against a known standard.

Primary Screening Data

The results from a single-dose screen are best visualized as a table summarizing the percent inhibition for each compound against the kinase panel.

Table 1: Hypothetical Primary Screening Data for this compound Derivatives (% Inhibition at 1 µM)

KinaseDerivative A (Lead)Derivative BStaurosporine (Control)
Target Kinase X 95 88 99
ABL1152598
AURKA857599
CDK2203097
EGFR51096
FLT3706299
SRC455598
... (200+ kinases).........
IC₅₀ and Selectivity Score

The IC₅₀ values provide a quantitative measure of potency. To contextualize selectivity, a selectivity score (S-score) can be calculated. A common metric is S(10), which is the number of kinases inhibited by more than 90% at a given concentration, divided by the total number of non-mutant kinases tested.[8] A lower S-score indicates higher selectivity.

Table 2: Comparative IC₅₀ Profile and Selectivity Score

KinaseDerivative A (IC₅₀, nM)Known Selective Inhibitor (IC₅₀, nM)Known Promiscuous Inhibitor (IC₅₀, nM)
Target Kinase X 10 5 50
AURKA250>10,000150
FLT3800>10,000200
SRC2,500>10,000300
Selectivity Score (S(10) at 1 µM) 0.015 (3/200) 0.005 (1/200) 0.25 (50/200)

This comparative table immediately highlights the selectivity profile of "Derivative A". While highly potent against its intended target, it has measurable activity against AURKA and FLT3, a crucial finding for its future development. Its selectivity is far superior to a promiscuous inhibitor but not as clean as a highly selective compound.

Understanding Kinase Signaling and Selectivity

The implications of off-target inhibition are best understood in the context of cellular signaling pathways. A selective inhibitor modulates a specific pathway, whereas a non-selective inhibitor can affect multiple pathways, leading to complex and often unpredictable cellular responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC SRC (Off-Target) RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation & Survival SRC->Proliferation Unintended Signal TF->Proliferation Inhibitor Selective Inhibitor Inhibitor->MEK Blocks Pathway Promiscuous_Inhibitor Promiscuous Inhibitor Promiscuous_Inhibitor->MEK Promiscuous_Inhibitor->SRC Blocks Off-Target

Caption: Impact of selective vs. non-selective inhibitors on signaling pathways.

Conclusion and Future Directions

The cross-reactivity profiling of novel chemical matter, such as the this compound series, is a cornerstone of modern drug discovery. By employing a systematic, multi-tiered approach—from broad biochemical screens to specific cellular engagement assays—researchers can build a comprehensive understanding of a compound's selectivity. This guide provides the experimental and analytical framework to generate high-quality, comparative data. The resulting profile is not merely a list of interactions but a critical dataset that informs lead optimization, predicts potential toxicities, and ultimately guides the development of safer and more effective kinase-targeted therapies.

References

A Head-to-Head Comparison of Synthetic Routes to 2-(Difluoromethoxy)benzylamine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the incorporation of fluorine-containing motifs is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The difluoromethoxy group (–OCHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy groups, offering a unique combination of steric and electronic properties that can enhance metabolic stability, membrane permeability, and binding affinity. 2-(Difluoromethoxy)benzylamine serves as a key building block in the synthesis of a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in both academic and industrial settings.

This guide provides a comprehensive head-to-head comparison of the two most prevalent synthetic routes to this compound, offering a detailed analysis of their respective methodologies, mechanistic underpinnings, and practical considerations. The insights presented herein are grounded in established chemical principles and supported by experimental data from the scientific literature, with the aim of empowering researchers to make informed decisions in their synthetic endeavors.

At a Glance: The Two Primary Synthetic Pathways

The synthesis of this compound predominantly proceeds through two distinct pathways, both of which commence from readily available starting materials. The choice between these routes often hinges on factors such as the availability of specific reagents, desired scale of production, and tolerance for particular reaction conditions.

Route A initiates with the difluoromethylation of 2-hydroxybenzaldehyde, followed by the reductive amination of the resulting 2-(difluoromethoxy)benzaldehyde.

Route B begins with the difluoromethylation of 2-hydroxybenzonitrile, which is then reduced to the target benzylamine.

dot

Caption: Overview of the two primary synthetic routes to this compound.

Route A: The Aldehyde Pathway

This synthetic approach leverages the reactivity of the aldehyde functional group for the final installation of the aminomethyl moiety.

Step A1: Difluoromethylation of 2-Hydroxybenzaldehyde

The introduction of the difluoromethoxy group onto the phenolic oxygen of 2-hydroxybenzaldehyde is the critical first step. A common and effective method for this transformation is the reaction with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base.

Reaction Mechanism: The reaction is believed to proceed through the in situ generation of difluorocarbene (:CF₂) via the thermal decomposition of the chlorodifluoroacetate salt. The electron-rich phenoxide, formed by the deprotonation of 2-hydroxybenzaldehyde with a base, then acts as a nucleophile, attacking the electrophilic difluorocarbene.

dot

Difluoromethylation_Mechanism cluster_carbene Difluorocarbene Formation cluster_nucleophilic_attack Nucleophilic Attack ClCF2CO2Na ClCF2CO2Na :CF2 :CF2 ClCF2CO2Na->:CF2 Heat, -NaCl, -CO2 Intermediate [Ar-O-CF2]⁻ :CF2->Intermediate Nucleophilic Attack Phenoxide Ar-O⁻ Phenoxide->:CF2 Product Ar-OCHF2 Intermediate->Product Protonation

Caption: Mechanism of O-difluoromethylation using a difluorocarbene precursor.

Experimental Protocol:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2.0-3.0 eq.).

  • Add sodium 2-chloro-2,2-difluoroacetate (1.5-2.5 eq.) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-(difluoromethoxy)benzaldehyde by column chromatography on silica gel.

Step A2: Reductive Amination of 2-(Difluoromethoxy)benzaldehyde

The conversion of the aldehyde to the primary amine is typically achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate with an ammonia source, followed by its reduction.

Reaction Mechanism: The aldehyde first reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by a hydride source to yield the primary amine. The choice of reducing agent is critical to ensure it selectively reduces the imine in the presence of the starting aldehyde.

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Reductive_Amination_Mechanism Aldehyde Ar-CHO Hemiaminal Ar-CH(OH)NH2 Aldehyde->Hemiaminal + NH3 Ammonia NH3 Imine Ar-CH=NH Hemiaminal->Imine - H2O Amine Ar-CH2NH2 Imine->Amine [H] (Reduction)

Caption: Mechanism of reductive amination of an aldehyde with ammonia.

Experimental Protocol:

  • Dissolve 2-(difluoromethoxy)benzaldehyde (1.0 eq.) in a suitable solvent, such as methanol or ethanol.

  • Add an ammonia source, such as aqueous ammonia or ammonium acetate.

  • Introduce a reducing agent. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂ over Pd/C or Raney nickel).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.

  • Carefully quench any remaining reducing agent (e.g., with acetone or by acidification).

  • Work up the reaction by partitioning between an organic solvent and an aqueous solution.

  • Isolate the product from the organic layer, which may involve an acid-base extraction to purify the amine.

  • Further purification can be achieved by distillation or column chromatography.

Route B: The Nitrile Pathway

This alternative route utilizes a nitrile as the precursor to the benzylamine, which can be advantageous in certain contexts.

Step B1: Difluoromethylation of 2-Hydroxybenzonitrile

Similar to Route A, the first step is the introduction of the difluoromethoxy group. The reaction proceeds via the same mechanistic principles as the difluoromethylation of 2-hydroxybenzaldehyde.

Experimental Protocol:

The protocol is analogous to that described in Step A1, with 2-hydroxybenzonitrile as the starting material.

Step B2: Reduction of 2-(Difluoromethoxy)benzonitrile

The nitrile group is a versatile precursor to primary amines and can be reduced using a variety of strong reducing agents.

Reaction Mechanism: The reduction of a nitrile to a primary amine typically involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. With metal hydrides like lithium aluminum hydride (LiAlH₄), the reaction proceeds through the formation of an intermediate imine anion, which is further reduced. Catalytic hydrogenation involves the stepwise addition of hydrogen across the triple bond on the surface of a metal catalyst.

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Nitrile_Reduction_Mechanism Nitrile Ar-C≡N Imine_anion [Ar-CH=N]⁻ Nitrile->Imine_anion + [H]⁻ Amine Ar-CH2NH2 Imine_anion->Amine + [H]⁻, then H2O workup

Confirming the Molecular Structure of Synthesized 2-(Difluoromethoxy)benzylamine: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. This guide provides an in-depth technical comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 2-(Difluoromethoxy)benzylamine. We will delve into the theoretical underpinnings, practical experimental protocols, and expected data interpretation, offering a comprehensive framework for the validation of this and structurally related fluorinated compounds.

The Analytical Challenge: this compound

This compound, with the molecular formula C₈H₉F₂NO, presents a unique analytical challenge due to the presence of the difluoromethoxy group and its influence on the neighboring aromatic and benzylic protons. The fluorine atoms introduce specific spectroscopic signatures that are invaluable for structural confirmation. Our objective is to leverage these signatures to provide unequivocal proof of the synthesized structure.

A Tale of Two Techniques: NMR vs. Mass Spectrometry

While both NMR and MS provide information about a molecule's structure, they do so from fundamentally different perspectives. Mass spectrometry measures the mass-to-charge ratio of a molecule and its fragments, offering a high-level confirmation of elemental composition and connectivity. NMR, on the other hand, probes the chemical environment of specific nuclei (in this case, ¹H, ¹³C, and ¹⁹F), providing a detailed atomic-level map of the molecule's structure.

For this compound, a synergistic approach utilizing both techniques is paramount for irrefutable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments is recommended: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other nuclei.

Expected ¹H NMR Spectrum of this compound:

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H7.2 - 7.5Multiplet-4H
-CHF₂6.5 - 7.0TripletJH-F ≈ 73 Hz1H
-CH₂-~3.9Singlet (broad)-2H
-NH₂~1.6Singlet (broad)-2H

Causality Behind Experimental Choices: The choice of a standard ¹H NMR experiment is the logical first step in any structural elucidation. The broadness of the -CH₂- and -NH₂ signals is anticipated due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the deuterated solvent. The characteristic triplet of the difluoromethoxy proton is a key diagnostic feature, arising from coupling to the two equivalent fluorine atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of fluorine atoms will result in characteristic splitting of the signals for the carbon atoms to which they are attached and often for those several bonds away.

Expected ¹³C NMR Spectrum of this compound:

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
Aromatic C-O~148TripletJC-F ≈ 3 Hz
Aromatic C-CH₂~138Singlet-
Aromatic C-H120 - 130Multiplets (potential small C-F couplings)-
-CHF₂~115TripletJC-F ≈ 250 Hz
-CH₂-~40Singlet-

Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is essential to simplify the spectrum and observe a single peak for each unique carbon. The large one-bond carbon-fluorine coupling constant (¹JCF) for the difluoromethoxy carbon is a highly diagnostic feature. Smaller, through-bond couplings to the aromatic carbons can also provide valuable structural information.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[1][2][3]

Expected ¹⁹F NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-80 to -95DoubletJF-H ≈ 73 Hz

Causality Behind Experimental Choices: A standard ¹⁹F NMR experiment provides a clean and unambiguous signal for the fluorine atoms. The chemical shift of the difluoromethoxy group is highly sensitive to its electronic environment. The doublet arises from the coupling to the geminal proton. This experiment is crucial for confirming the presence and nature of the fluorine-containing moiety.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (MW: 173.16 g/mol )[4], both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are recommended.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺˙): m/z = 173

  • Key Fragmentation Pathways:

    • Loss of the amino group: A common fragmentation for benzylamines is the loss of the amino group (NH₂) as a radical, leading to a fragment at m/z 156.

    • Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can lead to the formation of a benzyl cation. However, in this case, the more likely fragmentation is the formation of the 2-(difluoromethoxy)benzyl cation at m/z 157 after the loss of the amine radical.

    • Formation of the tropylium ion: Rearrangement of the benzyl cation to the more stable tropylium ion (C₇H₇⁺) at m/z 91 is a characteristic fragmentation pathway for many benzyl derivatives.

    • Loss of the difluoromethoxy group: Fragmentation involving the loss of the -OCHF₂ group (mass 67) could lead to a fragment at m/z 106.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecule [M+H]⁺ at m/z 174, which can then be subjected to collision-induced dissociation (CID) for MS/MS analysis.[5] Electron ionization (EI) is a higher-energy technique that will induce more fragmentation, providing a characteristic fingerprint of the molecule.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: [6][7]

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: -10 to 160 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse (zg30) with proton decoupling

    • Spectral Width: -50 to -150 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 64-128

Mass Spectrometry (ESI-MS/MS)

Sample Preparation: [8]

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumental Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 400 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV for fragmentation analysis.

Visualization of the Analytical Workflow

Caption: Workflow for the structural confirmation of this compound.

Comparative Summary and Conclusion

Technique Information Provided Strengths Limitations Role in Confirmation
¹H NMR Proton environment, connectivityHigh resolution, quantitativeSignal overlap, exchange broadeningConfirms proton framework and key functional groups
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity, longer acquisition timesDefines the carbon backbone and substitution pattern
¹⁹F NMR Fluorine environmentHigh sensitivity, wide chemical shift rangeRequires fluorine presenceConfirms presence and nature of the difluoromethoxy group
Mass Spectrometry Molecular weight, fragmentationHigh sensitivity, accurate massIsomeric ambiguity, limited structural detailConfirms elemental composition and provides connectivity clues

References

A-Scientist's-Guide-to-Profiling-Off-Target-Effects-of-2-(Difluoromethoxy)benzylamine-Derived-Compounds-in-Cellular-Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinically successful therapeutic is fraught with challenges. One of the most significant hurdles is mitigating unintended off-target effects, where a drug molecule interacts with proteins other than its intended target, potentially leading to toxicity or reduced efficacy.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the off-target profile of a novel class of molecules: 2-(Difluoromethoxy)benzylamine derivatives.

Assuming this class of compounds has been designed as inhibitors for a specific protein kinase, "Target Kinase X" (TKX), this guide will detail a multi-tiered, experimentally-driven approach to systematically characterize their selectivity and uncover potential liabilities. We will move from broad, in vitro screens to deep, unbiased 'omics' analyses in relevant cellular models, explaining the causality behind each experimental choice.

Section 1: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, achieving selectivity remains a paramount challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[4][5] An inhibitor designed for TKX might inadvertently bind to dozens of other kinases, triggering unforeseen biological consequences.

Therefore, a robust off-target assessment is not merely a regulatory requirement but a fundamental component of building a comprehensive safety and efficacy profile for any new chemical entity.

Conceptualizing On-Target vs. Off-Target Effects

The ideal kinase inhibitor acts as a "magic bullet," potently and specifically engaging its intended target to produce a therapeutic effect. However, promiscuous compounds can lead to a cascade of off-target binding, resulting in a range of adverse effects.

Caption: On-target vs. Off-target binding cascade.

Section 2: A Multi-Tiered Workflow for Off-Target Assessment

A systematic and tiered approach is the most efficient strategy for characterizing off-target effects. This workflow begins with broad, cost-effective biochemical assays and progresses to more complex, physiologically relevant cellular and 'omics' technologies.[6]

G A Tier 1: Broad Kinome Profiling (In Vitro Biochemical Screen) B Tier 2: Cellular Target Engagement (CETSA or NanoBRET®) A->B Identify initial hits Confirm on-target binding C Tier 3: Phenotypic & Toxicity Screening (Cell Viability, Organ-Specific Toxicity) B->C Assess cellular phenotype Screen for toxicity D Tier 4: Unbiased 'Omics' Analysis (Phosphoproteomics & RNA-Seq) C->D Investigate unexpected phenotypes Uncover novel off-targets E Comprehensive Off-Target Profile (Data Integration & Risk Assessment) D->E Integrate all data Build safety profile

Caption: Multi-tiered workflow for off-target assessment.

Section 3: Comparative Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key experiments outlined in the workflow. For comparison, we will consider three hypothetical compounds:

  • DFMBA-1: Our lead this compound-derived compound.

  • Reference-Selective: A well-characterized, highly selective inhibitor of TKX.

  • Reference-Promiscuous: A known multi-kinase inhibitor (e.g., Staurosporine).

Tier 1: Broad Kinome Profiling

Objective: To obtain an initial, unbiased view of the compound's selectivity across a large panel of purified kinases. This is a critical first step to identify the most likely off-targets.[6][7]

Methodology: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare stock solutions of DFMBA-1, Reference-Selective, and Reference-Promiscuous compounds in 100% DMSO.

  • Assay Concentration: A common and cost-effective initial screen is performed at a single high concentration (e.g., 1 µM) to identify all potential interactions.[6]

  • Kinase Panel: Submit compounds to a commercial service (e.g., Eurofins Discovery, Reaction Biology) for screening against a large panel of kinases (e.g., >400 kinases). Assays are typically radiometric or fluorescence-based, measuring the phosphorylation of a substrate.[4]

  • Data Analysis: Results are usually reported as Percent Inhibition (%) relative to a DMSO control. A common threshold for a "hit" is >70% inhibition.[6]

  • Follow-up: For all identified hits, perform dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each interacting kinase.

Comparative Data Table: Tier 1

CompoundOn-Target IC50 (TKX)# of Off-Target Hits (>70% Inh. @ 1µM)Selectivity Score (S-Score)*Key Off-Targets (IC50)
DFMBA-1 15 nM80.02Kinase Y (80 nM), Kinase Z (250 nM)
Reference-Selective 10 nM10.002Kinase A (1.2 µM)
Reference-Promiscuous 5 nM>1500.35Multiple kinases (<100 nM)

*Selectivity Score (S-Score) is a method to quantify selectivity, where a lower score indicates higher selectivity. It's calculated by dividing the number of off-targets by the total number of kinases tested.

Tier 2: Cellular Target Engagement

Objective: To confirm that DFMBA-1 engages its intended target (TKX) and potential off-targets (Kinase Y, Kinase Z) within a live, intact cellular environment. Biochemical IC50 values do not always translate to cellular potency due to factors like cell permeability and efflux.[8]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][10][11]

  • Cell Culture: Culture a relevant cell line (e.g., one that endogenously expresses TKX, Kinase Y, and Kinase Z) to ~80% confluency.

  • Compound Treatment: Treat cells with DFMBA-1 (e.g., at 1 µM and 10 µM) or a vehicle (DMSO) control for 2 hours.

  • Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble TKX, Kinase Y, and Kinase Z in the supernatant by Western Blotting or another specific protein detection method like an AlphaScreen®.[10]

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for a protein in the presence of the compound indicates direct target engagement.[8]

Alternative Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[12][13][14] This requires engineering cells to express the target kinase fused to NanoLuc® luciferase. A fluorescent tracer that binds the kinase active site is added; when a test compound displaces the tracer, the BRET signal decreases.[14][15] This method is particularly powerful for generating quantitative intracellular IC50 values.

Comparative Data Table: Tier 2

CompoundTargetCETSA® Thermal Shift (at 10µM)NanoBRET™ Intracellular IC50Interpretation
DFMBA-1 TKX +5.2 °C 45 nM Strong on-target engagement in cells.
Kinase Y+3.1 °C210 nMModerate off-target engagement.
Kinase Z+0.5 °C>5 µMWeak/no engagement in cells.
Reference-Selective TKX +6.0 °C 30 nM Strong on-target engagement.
Kinase YNo Shift>10 µMNo significant off-target engagement.
Tier 3: Phenotypic & Toxicity Screening

Objective: To assess the functional consequences of on- and off-target engagement by screening for general cytotoxicity and specific organ-related toxicities. The liver and heart are common sites of drug-induced toxicity.[16][17]

Methodology: Hepatotoxicity and Cardiotoxicity Assays

  • In Vitro Hepatotoxicity:

    • Cell Model: Use primary human hepatocytes or HepG2 cells, which are standard models for liver toxicity studies.[16][18][19] 3D spheroid cultures can offer a more physiologically relevant system for long-term studies.[18][20]

    • Treatment: Expose cells to a dose-range of the test compounds for 24-72 hours.

    • Endpoint Measurement: Assess cell viability using assays that measure ATP levels (e.g., CellTiter-Glo®) or membrane integrity (LDH release). Multiplexed assays can simultaneously measure markers for apoptosis (caspase activity) and oxidative stress (ROS production).[19]

  • In Vitro Cardiotoxicity:

    • Cell Model: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which are a physiologically relevant model for assessing cardiac function.[21][22]

    • Endpoint Measurement: Use multi-electrode arrays (MEAs) to measure changes in electrophysiology (field potential duration, an analog of the QT interval). High-content imaging can be used to assess changes in contractility and calcium transient kinetics.[17][21]

Comparative Data Table: Tier 3

CompoundHepG2 Cytotoxicity (CC50)hiPSC-CM Arrhythmia Risk (EC50)
DFMBA-1 12 µM8 µM
Reference-Selective > 50 µM> 50 µM
Reference-Promiscuous 0.5 µM0.2 µM
Tier 4: Unbiased 'Omics' Analysis

Objective: To move beyond pre-defined kinase panels and toxicity assays to get a global, unbiased view of how DFMBA-1 alters cellular signaling and gene expression. This is the most powerful approach for discovering completely unexpected off-target effects.[23]

Methodology 1: Quantitative Phosphoproteomics

This technique identifies and quantifies thousands of phosphorylation sites across the proteome, providing a direct readout of kinase activity.[24][25]

  • Experimental Design: Treat the cellular model with DFMBA-1 at a relevant concentration (e.g., 5x cellular IC50 for TKX) for a short duration (e.g., 1-4 hours) to capture direct signaling events.

  • Sample Preparation: Lyse cells, digest proteins into peptides, and enrich for phosphopeptides (typically using titanium dioxide or immobilized metal affinity chromatography).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

  • Data Analysis: Identify and quantify changes in phosphosite abundance between treated and control samples. Use kinase substrate motif analysis and pathway mapping tools (e.g., KSEA, GSEA) to infer which kinases and signaling pathways are modulated by the compound.

Methodology 2: Transcriptomics (RNA-Seq)

RNA-Seq provides a comprehensive snapshot of changes in gene expression, which can reveal downstream consequences of off-target activity and potential toxicity pathways.[26][27][28]

  • Experimental Design: Treat cells with DFMBA-1 for a longer duration (e.g., 24 hours) to allow for transcriptional changes to occur.

  • Sample Preparation: Extract total RNA from treated and control cells and prepare sequencing libraries.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align reads to a reference genome and perform differential gene expression analysis. Use pathway analysis tools (e.g., DAVID, Metascape) to identify biological processes and toxicity signatures (e.g., unfolded protein response, DNA damage) that are perturbed by the compound.[26]

Comparative Data Interpretation: Tier 4

  • DFMBA-1 Phosphoproteomics: Data reveals significant downregulation of substrates of TKX, confirming on-target activity. However, it also shows modulation of substrates for Kinase Y, consistent with the CETSA data. Unexpectedly, substrates for the MAPK pathway are also altered, suggesting a novel off-target interaction.

  • DFMBA-1 RNA-Seq: Gene set enrichment analysis shows upregulation of genes associated with the heat shock response and oxidative stress. This provides a potential mechanistic explanation for the observed cytotoxicity in Tier 3 and warrants further investigation.

  • Reference-Selective: Shows clean downregulation of only the TKX pathway in phosphoproteomics and minimal changes in gene expression via RNA-Seq, confirming its high selectivity.

Conclusion

Assessing the off-target effects of novel compounds like the this compound derivatives is a complex but essential undertaking. By employing a multi-tiered strategy that combines broad biochemical profiling, confirmatory cellular target engagement assays, functional toxicity screening, and unbiased 'omics' technologies, researchers can build a robust and predictive safety profile. This systematic approach not only de-risks candidates early in the development pipeline but also provides invaluable mechanistic insights that can guide the design of safer, more effective therapeutics. The integration of these diverse datasets is key to making informed decisions and ultimately, to the successful translation of promising molecules from the bench to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Difluoromethoxy)benzylamine (CAS No. 243863-36-7), a compound frequently utilized in pharmaceutical and chemical research. By understanding the chemical's inherent properties and associated hazards, we can implement a disposal strategy that prioritizes safety, environmental responsibility, and regulatory adherence.

Understanding the Compound: A Foundation for Safe Handling

This compound is a substituted benzylamine derivative. Its chemical structure, featuring a difluoromethoxy group and a benzylamine moiety, contributes to its reactivity and hazardous characteristics. The Safety Data Sheet (SDS) from Thermo Fisher Scientific and data from PubChem classify this compound as corrosive and an irritant[1][2].

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Causes severe skin burns and eye damageH314PubChem[2]
Causes skin irritationH315PubChem[2]
Causes serious eye damageH318PubChem[2]
Causes serious eye irritationH319PubChem[2]
May cause respiratory irritationH335PubChem[2]

Given its corrosive nature, improper disposal can lead to severe environmental damage and pose a significant risk to public health. Therefore, a structured and informed disposal process is not just a recommendation but a critical necessity.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final disposition.

1. Immediate Waste Segregation and Collection:

  • Principle of Segregation: At the point of generation (e.g., in the fume hood), immediately segregate waste containing this compound from all other waste streams. This is crucial to prevent inadvertent and dangerous chemical reactions.

  • Waste Containers: Use only designated, chemically resistant containers for collecting this waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be clearly labeled as "Hazardous Waste: this compound" and should include the appropriate hazard pictograms (corrosive).

  • Aqueous vs. Organic Waste: If the compound is in a solution, segregate aqueous and organic waste streams. Halogenated organic waste should be collected separately from non-halogenated organic waste to facilitate proper disposal by your institution's environmental health and safety (EHS) office.

2. Personal Protective Equipment (PPE) - A Non-Negotiable:

  • Rationale: Due to the compound's severe corrosive and irritant properties, appropriate PPE is mandatory at all stages of handling and disposal.

  • Required PPE:

    • Gloves: Wear chemically resistant gloves (e.g., Viton® or laminate).

    • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

    • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

    • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors[1].

3. Spill Management and Decontamination:

  • Immediate Action: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS office.

  • Containment and Cleanup: For small spills, use an inert absorbent material such as vermiculite or sand to soak up the liquid. Do not use combustible materials like paper towels as the primary absorbent. The contaminated absorbent material must be collected in a sealed, labeled hazardous waste container[1].

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse. All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.

4. Storage of Hazardous Waste:

  • Secure and Ventilated: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids[3].

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Labeling: Ensure the waste container is always clearly labeled with its contents and the date of accumulation.

5. Final Disposal Pathway:

  • Regulatory Compliance: The disposal of this compound is governed by local, state, and federal regulations. It is classified as a hazardous waste and must be disposed of through a licensed hazardous waste disposal facility[1][4].

  • Incineration: The recommended disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber system[4]. This process ensures the complete destruction of the organic molecule and the scrubbing of any harmful combustion byproducts, such as hydrogen fluoride.

  • Do Not:

    • Pour down the drain: This can damage plumbing, harm aquatic life, and interfere with wastewater treatment processes.

    • Evaporate in the fume hood: This releases harmful vapors into the environment.

    • Mix with incompatible waste: This can lead to dangerous chemical reactions.

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Aqueous vs. Organic) ppe->segregate label_container Use Labeled, Resistant Waste Container segregate->label_container store Store in Designated Secure Area with Secondary Containment label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Final Disposal via Licensed Facility (Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of modern scientific research. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. This commitment to best practices reflects the integrity and professionalism that defines the scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 2-(Difluoromethoxy)benzylamine. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, offering a detailed, evidence-based rationale for each procedural step and personal protective equipment (PPE) selection. The protocols herein are designed as a self-validating system to ensure the highest level of safety in the laboratory.

Foundational Hazard Analysis: Understanding the Risks of this compound

This compound (CAS No. 243863-36-7) is a substituted benzylamine derivative used as a pharmaceutical intermediate.[1] Its chemical structure, featuring a basic amine group and a difluoromethoxy moiety, dictates its hazard profile. The primary, immediate danger associated with this compound is its corrosivity.

Safety Data Sheets (SDS) and chemical databases classify it as a substance that causes severe skin burns and serious eye damage.[2][3] This corrosive nature is the principal driver of all PPE and handling protocols.

Hazard Class & CategoryGHS Hazard StatementPictogram
Skin Corrosion, Category 1CH314: Causes severe skin burns and eye damage[2][4]Danger
Serious Eye Damage, Category 1H318: Causes serious eye damage[2]Danger
Specific Target Organ ToxicityH335: May cause respiratory irritation[2]Warning
(Data synthesized from multiple sources)[2][3][4]

The causality is clear: direct contact with the liquid will cause immediate and severe chemical burns to the skin and eyes. Furthermore, inhalation of its vapors or aerosols can lead to irritation of the respiratory tract.[2][3] While the fluorinated component enhances the compound's utility in synthesis, it also necessitates vigilance regarding thermal decomposition, which can release highly toxic and corrosive gases like hydrogen fluoride (HF).[5][6]

The Hierarchy of Controls: PPE as the Final Barrier

Before discussing specific PPE, it is imperative to situate it within the established hierarchy of safety controls. PPE is the last line of defense after engineering and administrative controls have been implemented.

Hierarchy_of_Controls A conceptual diagram of the hierarchy of controls. cluster_Controls Hierarchy of Safety Controls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE PPE_Donning_Doffing Workflow for Donning and Doffing PPE cluster_Donning Donning Sequence (Clean to Dirty) cluster_Doffing Doffing Sequence (Dirty to Clean) d1 1. Lab Coat / Apron d2 2. Inner Gloves d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves (cuff over lab coat sleeve) d3->d4 f1 1. Remove Outer Gloves (Peel off without touching exterior) f2 2. Remove Face Shield & Goggles (Handle by straps) f1->f2 f3 3. Remove Lab Coat / Apron (Roll away from body) f2->f3 f4 4. Remove Inner Gloves (Last item to be removed) f3->f4 Wash Wash Hands Thoroughly f4->Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.